Guanidinium
Description
A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.
Structure
3D Structure
Properties
Molecular Formula |
CH6N3+ |
|---|---|
Molecular Weight |
60.08 g/mol |
IUPAC Name |
diaminomethylideneazanium |
InChI |
InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)/p+1 |
InChI Key |
ZRALSGWEFCBTJO-UHFFFAOYSA-O |
SMILES |
C(=[NH2+])(N)N |
Canonical SMILES |
C(=[NH2+])(N)N |
Synonyms |
Chloride, Guanidinium Chloride, Guanidium Guanidine Guanidine Hydrochloride Guanidine Monohydrate Guanidine Monohydrobromide Guanidine Monohydrochloride Guanidine Monohydroiodine Guanidine Nitrate Guanidine Phosphate Guanidine Sulfate Guanidine Sulfate (1:1) Guanidine Sulfate (2:1) Guanidine Sulfite (1:1) Guanidinium Guanidinium Chloride Guanidium Chloride Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine |
Origin of Product |
United States |
Foundational & Exploratory
The Physicochemical Behavior of Guanidinium Salts in Aqueous Environments: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the physicochemical properties of guanidinium salts in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of these salts, their interactions with water and biomolecules, and the experimental methodologies used for their study.
The this compound cation, the protonated form of guanidine, is a subject of significant interest due to its prevalence in biological systems—most notably as the side chain of the amino acid arginine—and its widespread use as a protein denaturant in the form of salts like this compound chloride and this compound thiocyanate (B1210189). Understanding the behavior of these salts in water is crucial for applications ranging from protein folding studies to drug formulation.
Core Physicochemical Properties
The behavior of this compound salts in aqueous solution is governed by a combination of factors including the properties of the this compound cation itself and the nature of the accompanying anion. The this compound ion is a planar, resonance-stabilized cation with a high pKaH of approximately 13.6, meaning it exists almost exclusively in its protonated form in neutral aqueous solutions[1][2]. This high basicity is a key feature of its chemical character.
Solubility and Hygroscopicity
The solubility of this compound salts in water is generally high, a critical property for their use in biochemical and pharmaceutical applications. However, this solubility can vary significantly depending on the counter-anion. This compound chloride, for instance, is exceptionally soluble, while salts with other anions exhibit a range of solubilities. The hygroscopicity of these salts also varies, with some being highly prone to absorbing moisture from the atmosphere.
| This compound Salt | Solubility in Water ( g/100 mL at ~20-25°C) | Hygroscopicity |
| This compound Chloride | ~215[3] | Hygroscopic[3] |
| This compound Sulfate (B86663) | Soluble[3] | - |
| This compound Nitrate | 12.5 - 16[3] | Highly Hygroscopic[3] |
| This compound Acetate | 10[3] | - |
| This compound Thiocyanate | 142[3] | - |
Note: "Soluble" indicates that while the salt is known to dissolve, a precise quantitative value was not consistently found in the literature. Hygroscopicity is based on qualitative descriptions.
Hydration and Ion-Pairing
The this compound cation is considered to be weakly hydrated due to its low charge density, with the positive charge delocalized over the three nitrogen atoms[4][5][6]. This weak hydration is a key factor in its interactions with other molecules in solution. Neutron diffraction studies have shown that this compound has no recognizable hydration shell, making it one of the most weakly hydrated cations known[5][6]. Water molecules tend to interact with the this compound ion in its plane[7].
A counterintuitive phenomenon observed with this compound ions in aqueous solution is the formation of like-charge ion pairs[4][8][9][10][11][12]. Despite the electrostatic repulsion, this compound cations can associate in a stacked configuration, a process that is influenced by concentration and stabilized by water molecules bridging the ions[4][9][13]. This tendency for self-association has important implications for its biological activity.
The Hofmeister Series and Protein Denaturation
This compound salts are well-known for their potent effects on protein stability, a phenomenon often discussed in the context of the Hofmeister series. The position of a salt in this series reflects its ability to either stabilize (kosmotropic) or destabilize (chaotropic) protein structures. The this compound cation is a strong chaotrope, promoting the unfolding of proteins[1][14].
The denaturing effect of this compound salts is not solely due to the cation; the anion plays a significant role. The overall effect is a balance between the chaotropic nature of the this compound ion and the properties of the anion[15][16]. For instance, this compound chloride and this compound thiocyanate are powerful denaturants, while this compound sulfate can have a stabilizing effect on proteins[15][17]. This highlights that the effects of cations and anions in the Hofmeister series are not always strictly additive for this compound salts[18][19][20].
The mechanism of protein denaturation by this compound salts is multifaceted. It involves both indirect effects on the water structure, which weakens the hydrophobic interactions that stabilize proteins, and direct interactions with the protein itself[5][11]. This compound ions can bind to the polypeptide backbone and various side chains, effectively solvating the unfolded state and shifting the equilibrium away from the native conformation[5].
Experimental Protocols
A variety of experimental techniques are employed to characterize the physicochemical properties of this compound salts and their interactions.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a this compound salt in water.
-
Objective: To quantify the maximum amount of a this compound salt that can dissolve in water at a specific temperature.
-
Methodology:
-
An excess amount of the this compound salt is added to a known volume of deionized water in a sealed flask.
-
The flask is agitated in a constant temperature shaker bath (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
The concentration of the dissolved this compound salt in the filtrate is quantified using a suitable analytical method, such as HPLC-UV or titration.
-
The solubility is expressed in units such as g/100 mL[3].
-
Potentiometric Titration for pKa Determination
Potentiometric titration is a precise method for determining the pKa of the this compound ion.
-
Objective: To measure the acid dissociation constant of the this compound ion.
-
Methodology:
-
A solution of a this compound salt (e.g., this compound chloride) of known concentration is prepared in water.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., NaOH) is incrementally added to the this compound salt solution.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
UV-Vis Spectroscopy for Monitoring Protein Denaturation
UV-Vis spectroscopy can be used to monitor the unfolding of a protein as a function of this compound salt concentration by observing changes in the absorbance of aromatic amino acid residues.
-
Objective: To determine the midpoint of denaturation (Cm) of a protein induced by a this compound salt.
-
Methodology:
-
A series of solutions containing a constant concentration of the protein and varying concentrations of the this compound salt are prepared.
-
The samples are incubated to allow the denaturation process to reach equilibrium.
-
The UV absorbance spectrum (typically between 250 and 300 nm) of each sample is recorded.
-
The change in absorbance at a specific wavelength (e.g., 287 nm for tryptophan) is plotted against the this compound salt concentration.
-
The resulting sigmoidal curve is fitted to a two-state denaturation model to determine the Cm value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamics of binding interactions, such as the interaction of this compound ions with a protein.
-
Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction between a this compound salt and a protein.
-
Methodology:
-
A solution of the protein is placed in the sample cell of the calorimeter, and a concentrated solution of the this compound salt is placed in the injection syringe.
-
Small aliquots of the this compound salt solution are injected into the protein solution.
-
The heat released or absorbed upon each injection is measured.
-
The integrated heat data are plotted against the molar ratio of the this compound salt to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
-
Conclusion
The physicochemical properties of this compound salts in aqueous solution are complex and multifaceted. Their high solubility, the unique nature of the this compound cation's hydration, and its propensity for like-charge pairing contribute to its significant effects on biomolecules. The interplay between the this compound cation and its counter-anion dictates the overall behavior of the salt, particularly in its role as a protein denaturant. A thorough understanding of these properties, gained through the application of various experimental techniques, is essential for researchers and professionals working in the fields of biochemistry, molecular biology, and drug development.
References
- 1. Applying neutron diffraction with isotopic substitution to the structure and proton-transport pathways in protic imidazolium bis{(trifluoromethyl)sulfonyl}imide ionic liquids - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. The hydration structure of the Ni2+ ion intercalated in montmorillonite clay: a neutron diffraction with isotopic substitution study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 7. osti.gov [osti.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. tainstruments.com [tainstruments.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urea and this compound Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Novel Guanidinium-Based Compounds for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinium group is a critical pharmacophore in modern drug discovery, prized for its ability to engage in multifaceted non-covalent interactions such as hydrogen bonding and charge pairing.[1] This functionality is integral to a wide array of therapeutic agents, demonstrating efficacy in oncology, infectious diseases, and metabolic disorders.[2][3] This guide provides a comprehensive overview of the synthesis of novel this compound-based compounds, detailing established and emerging synthetic methodologies. It includes structured experimental protocols, quantitative data summaries, and visual diagrams of key workflows and signaling pathways to facilitate the design and development of next-generation therapeutics.
Introduction: The this compound Group in Medicinal Chemistry
The this compound moiety, the protonated form of guanidine (B92328), is a highly basic, nitrogen-rich functional group.[4] Its significance in drug design arises from its capacity to form stable, multipoint interactions with biological targets like carboxylates and phosphates, which are common in proteins and nucleic acids.[1] This ability makes the this compound group a privileged scaffold in the development of drugs targeting enzymes, receptors, and even DNA.[1][5] Guanidine-containing drugs have shown therapeutic potential in a variety of diseases, including cancer, diabetes, and hypertension.[5][6] For instance, the anticancer effects of some guanidine derivatives are attributed to their ability to bind to the minor groove of DNA.[1][2]
Core Synthetic Methodologies
The synthesis of substituted guanidines is a well-established field, yet the development of novel, efficient, and versatile methods remains an active area of research.[7] Methodologies can be broadly categorized into nucleophilic substitution and addition reactions.[8]
Guanidinylation of Amines
The most common approach to synthesizing substituted guanidines is the reaction of a primary or secondary amine with a guanylating agent. The choice of guanylating agent is crucial and depends on the desired substitution pattern and the reactivity of the amine.
Common Guanylating Agents:
-
Cyanamides: Amines can add to cyanamides to form guanidines.[8]
-
Carbodiimides: These reagents readily react with amines in a nucleophilic addition reaction.[8]
-
Thioureas: Desulfurization of thioureas, often mediated by reagents like mercuric chloride or the Burgess reagent, yields a reactive intermediate that is trapped by an amine.[1][9]
-
HATU: The amide coupling reagent HATU has been shown to be an efficient reagent for the synthesis of pentasubstituted guanidines.[9]
Transition Metal-Catalyzed Syntheses
Recent advancements have focused on transition metal-catalyzed methods, which offer alternative pathways and can provide access to complex guanidine structures.[7] Palladium-catalyzed cascade reactions of azides with isonitriles and amines have been developed to produce N-functionalized guanidines in high yields.[9]
Synthesis from Urea (B33335)
Guanidine can also be synthesized from urea. One method involves heating urea with ammonium (B1175870) chloride and aluminum sulphate under ammonia (B1221849) pressure.[10] This process can achieve yields as high as 70%.[10]
Experimental Protocols
General Protocol for Guanidinylation using Thiourea (B124793) Desulfurization
This protocol is adapted from a method used for the synthesis of novel cyclopropyl-linked guanidine derivatives.[1]
Materials:
-
Substituted thiourea intermediate
-
Mercuric chloride (HgCl₂)
-
Triethylamine (B128534) (TEA)
-
Substituted aniline (B41778)
-
Appropriate solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Dissolve the substituted thiourea intermediate in the chosen solvent in a round-bottom flask.
-
Add triethylamine (as a base) to the reaction mixture.
-
Slowly add a solution of mercuric chloride in the same solvent to the flask. This initiates the desulfurization reaction.[1]
-
Stir the reaction mixture at room temperature for a specified time to allow for the formation of the electrophilic intermediate.
-
Introduce the desired substituted aniline to the reaction mixture.
-
Continue stirring until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Upon completion, filter the reaction mixture to remove any precipitates.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography to yield the final guanidine derivative.
Synthesis of Guanidine Sulfate from Guanidine Hydrochloride
This protocol outlines the preparation of guanidine sulfate.[11]
Materials:
-
Guanidine hydrochloride
-
Sulfuric acid (80% mass fraction)
-
Water
Procedure:
-
Mix guanidine hydrochloride and 80% sulfuric acid in a 2:1 molar ratio, adding the guanidine hydrochloride to the acid at a constant rate while stirring.[11]
-
Maintain the reaction at 0°C for 48 hours.[11]
-
Filter the hot reaction product and cool the filtrate to 10°C to precipitate crude guanidine sulfate.
-
Dissolve the crude product in water with stirring.
-
Heat the solution to 70°C and filter while hot.
-
Cool the filtrate to 20°C to recrystallize the product.
-
Filter the purified product and dry at room temperature to obtain the final guanidine sulfate.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for representative novel this compound-based compounds.
Table 1: Synthesis Yields of Novel Guanidine Derivatives
| Compound ID | Synthetic Method | Starting Materials | Yield (%) | Reference |
| 7i | Thiourea Desulfurization | 4-Me, 4-Br-substituted thiourea and aniline | Not Specified | [1] |
| Guanidine | From Urea | Urea, NH₄Cl, Al₂(SO₄)₃ | up to 70% | [10] |
| Compd. 7a | Guanidinylation | Guanidine moiety introduced into neonicotinoid | Not Specified | [12] |
| Compd. 7i | Guanidinylation | Guanidine moiety introduced into neonicotinoid | Not Specified | [12] |
Table 2: Biological Activity and DNA-Binding Affinity
| Compound ID | Biological Target/Assay | Metric | Value | Reference |
| 7i | Salmon Sperm DNA Binding | K_b (Binding Constant) | 3.49 x 10⁵ ± 0.04 M⁻¹ | [1] |
| Cabozantinib | Salmon Sperm DNA Binding | K_b (Binding Constant) | 5.79 x 10⁵ M⁻¹ | [1] |
| 7i | Salmon Sperm DNA Binding | ΔG (Gibbs Free Energy) | -31.61 kJ mol⁻¹ | [1] |
| 7i | Molecular Docking (DNA) | Docking Score | -8.9 kcal mol⁻¹ | [1] |
| Compd. 7a | nAChR (Insecticidal) | Notable Activity | - | [12] |
| Compd. 7i | nAChR (Insecticidal) | Notable Activity | - | [12] |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships in the synthesis and application of this compound compounds.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of substituted guanidines.
DNA Minor Groove Binding Pathway
Caption: Proposed mechanism for anticancer activity via DNA binding.
Conclusion
The synthesis of novel this compound-based compounds is a cornerstone of modern medicinal chemistry, offering pathways to new therapeutics for a multitude of diseases.[5][13] The versatility of synthetic methods, from classical amine guanylation to modern transition-metal catalysis, provides chemists with a robust toolbox for creating diverse molecular architectures.[7][9] By understanding the detailed experimental protocols and leveraging quantitative data, researchers can rationally design and synthesize next-generation drug candidates with enhanced efficacy and specificity. The continued exploration of this privileged scaffold promises to yield significant advancements in drug development.
References
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Recent development of synthetic preparation methods for guanidines via transition metal catalysis [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guanidine synthesis [organic-chemistry.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. guanidine synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis, biological activity, and binding modes of novel guanidino-containing neonicotinoid derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
The Guanidinium Group: A Linchpin in Protein Structure, Function, and Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The guanidinium group, the defining feature of the arginine side chain, is a remarkably versatile functional group that plays a pivotal role in a vast array of biological processes. Its unique physicochemical properties, including its persistent positive charge at physiological pH and its capacity for multi-modal interactions, make it an indispensable component of protein architecture, enzymatic catalysis, and cellular signaling. This technical guide provides a comprehensive overview of the biological roles of the this compound group, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it governs.
Physicochemical Properties of the this compound Group
The this compound group's functionality stems from its distinct chemical nature. It consists of a central carbon atom bonded to three nitrogen atoms, with a positive charge that is delocalized across the entire planar structure due to resonance.[1] This delocalization contributes to its high pKa and its ability to act as a versatile hydrogen bond donor.
| Property | Value | Reference |
| pKa | 13.8 ± 0.1 | [2][3] |
| Geometry | Planar | [4] |
| Charge | +1 (delocalized) | [1][4] |
| NE-CZ-NH1 Angle | 121.5(10)° | [4] |
| NE-CZ-NH2 Angle | 119.2(10)° | [4] |
Note: The revised intrinsic pKa of 13.8 is significantly higher than the textbook value of ~12, explaining why arginine side chains are almost invariably protonated under physiological conditions.[2][3]
Non-Covalent Interactions: The Foundation of this compound's Roles
The this compound group's positive charge and its array of hydrogen bond donors enable it to participate in a rich network of non-covalent interactions that are fundamental to protein structure and function.
Hydrogen Bonding and Salt Bridges
The planar geometry of the this compound group allows it to form multiple, highly directional hydrogen bonds.[5] It can act as a donor in up to five hydrogen bonds, often forming bidentate ("forked") hydrogen bonds with carboxylate groups of aspartate and glutamate (B1630785), leading to strong salt bridge interactions.[6] These interactions are crucial for stabilizing protein tertiary and quaternary structures.
A study analyzing protein crystal structures revealed that acidic amino acids are the most frequent hydrogen-bonding partners for the this compound ion (Gdm+), with aspartate and glutamate accounting for 46% of such interactions.[7][8][9]
| Interaction Type | Interacting Partner | Interaction Energy (kcal/mol) | Reference |
| Hydrogen Bond | Aspartate (side chain) | -76 | [7][9] |
| Hydrogen Bond | Glutamate (side chain) | -76 | [7][9] |
| Hydrogen Bond | Peptide Backbone Carbonyl | - | [8] |
Cation-π Interactions
The positively charged this compound group can engage in favorable non-covalent interactions with the electron-rich π systems of aromatic amino acid side chains (phenylalanine, tyrosine, and tryptophan).[10][11] Unlike the lysine-arene interaction, which is dominated by electrostatics, the arginine-arene interaction has a significant dispersion component, making it less susceptible to weakening by the surrounding dielectric medium.[12][13] This makes arginine a more frequent participant in cation-π interactions within proteins compared to lysine (B10760008).[10]
| Cation-π Interaction Pair | Gas Phase Interaction Energy (kcal/mol) | Solvated Interaction Energy (ε = 78.4) (kcal/mol) | Reference |
| Arginine-Benzene (Parallel) | -4.1 | -2.3 | [10] |
| Arginine-Benzene (T-shaped) | -10.6 | - | [10] |
| Lysine-Benzene | -15.3 | -1.3 | [10][12] |
Interactions with Aliphatic Side Chains
Recent studies have highlighted attractive interactions between the this compound moiety and branched aliphatic side chains, such as those of leucine (B10760876) and isoleucine.[14][15][16] These interactions, where the methyl groups of the aliphatic side chain act as electron donors, are characterized by very close approaches between the interacting groups.[14][16]
| Interaction Pair | Interaction Energy (kcal/mol) | N···C Distance (Å) | H···H Distance (Å) | Reference |
| methylthis compound+ - 2-methylbutane | 7-8 | ~3.4 | 2.2-2.4 | [14] |
Biological Roles of the this compound Group
The diverse interaction capabilities of the this compound group underpin its involvement in a wide range of biological functions.
Protein Folding and Stability
Arginine residues are frequently found on the surface of globular proteins, where their hydrophilic this compound group can interact with the polar solvent.[1] The formation of salt bridges and cation-π interactions involving arginine contributes significantly to the overall stability of the folded protein structure. Furthermore, arginine is widely used as an additive to prevent protein aggregation during refolding processes, a phenomenon attributed to its ability to slow down protein-protein association reactions.[17]
Enzyme Catalysis
The this compound group's ability to remain protonated over a wide pH range makes it an effective electrostatic catalyst. It can stabilize negatively charged transition states and intermediates in enzymatic reactions.[18] Arginine residues are often found in the active sites of enzymes that process anionic substrates, such as kinases and phosphatases.[18] In some enzymes, the pKa of an arginine residue can be perturbed by the local environment, allowing it to act as a general base or a general acid catalyst.[19][20][21][22] For instance, in certain enzymes, an arginine residue has been shown to act as a general acid to protonate a leaving group during DNA cleavage.[21]
Transmembrane Transport and Cellular Uptake
The this compound group is a key component of cell-penetrating peptides (CPPs) and other molecular transporters that can efficiently cross cellular membranes.[5][23][24][25][26] The proposed mechanism involves the formation of bidentate hydrogen bonds between the this compound groups and negatively charged components of the cell membrane, such as phosphates and sulfates.[6][25] This interaction is thought to neutralize the charge of the transporter, facilitating its passage across the hydrophobic membrane core.[25]
Signaling Pathways
Arginine and its this compound group are central to several critical signaling pathways. Arginine is the precursor to nitric oxide (NO), a key signaling molecule involved in vasodilation and immune responses.[1] Furthermore, arginine levels are sensed by the cell to regulate the mTORC1 signaling pathway, a master regulator of cell growth and metabolism.[27][28][29][30] Arginine can be transported into the lysosome by SLC38A9 to activate mTORC1 signaling.[27][28]
Figure 1. Arginine-mediated activation of the mTORC1 signaling pathway.
Experimental Methodologies
A variety of experimental techniques are employed to investigate the roles of the this compound group in proteins.
Site-Directed Mutagenesis
This technique is used to replace an arginine residue with another amino acid (e.g., lysine, alanine, or citrulline) to probe the importance of the this compound group for a specific function. A change in protein stability, enzyme activity, or binding affinity upon mutation provides insights into the role of the original arginine.
Figure 2. Workflow for studying the this compound group using site-directed mutagenesis.
Experimental Protocol: Site-Directed Mutagenesis
-
Primer Design: Design mutagenic primers containing the desired codon change for the target arginine residue.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type gene as a template.
-
Template Digestion: Digest the parental, methylated template DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequence Verification: Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the wild-type and mutant proteins in a suitable expression system and purify them to homogeneity.
-
Functional/Structural Assays: Compare the properties of the wild-type and mutant proteins using appropriate assays (e.g., enzyme kinetics, thermal denaturation, ligand binding).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamics of binding interactions.[31][32][33] It can be used to quantify the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a protein and a ligand containing a this compound group, or between a this compound-containing molecule and its binding partner.[31][34]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare solutions of the protein and the ligand in the same buffer to minimize heats of dilution. The concentrations should be chosen based on the expected binding affinity.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
-
Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, ΔH, n).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile tool for studying protein structure, dynamics, and interactions at atomic resolution. It can be used to determine the pKa of arginine side chains, identify residues involved in ligand binding, and characterize the conformational changes that occur upon binding.[2][3]
Experimental Protocol: NMR Titration for pKa Determination
-
Sample Preparation: Prepare a sample of the protein (isotopically labeled with 15N and/or 13C) in a suitable buffer.
-
Data Acquisition: Acquire a series of 2D 1H-15N HSQC spectra at different pH values.
-
Chemical Shift Tracking: Monitor the chemical shift changes of the arginine side chain nitrogen atoms as a function of pH.
-
Data Fitting: Fit the chemical shift titration curves to the Henderson-Hasselbalch equation to determine the pKa value.
Conclusion
The this compound group of arginine is a uniquely versatile and powerful functional group in biology. Its persistent positive charge, ability to form multiple hydrogen bonds, and participation in cation-π interactions make it a critical determinant of protein structure, a key player in enzymatic catalysis, a facilitator of transmembrane transport, and a central node in cellular signaling networks. A thorough understanding of the multifaceted roles of the this compound group is essential for fundamental biological research and for the rational design of novel therapeutics that target arginine-mediated processes. The experimental approaches outlined in this guide provide a robust framework for further elucidating the intricate contributions of this remarkable chemical entity to the complex machinery of life.
References
- 1. Arginine - Wikipedia [en.wikipedia.org]
- 2. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geometry of this compound groups in arginines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On this compound and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The design of this compound-rich transporters and their internalization mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound–amino acid hydrogen-bonding interactions in protein crystal structures: implications for this compound-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Cation–π interactions in protein–ligand binding: theory and data-mining reveal different roles for lysine and arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Arginine: I. Interactions of Its this compound Moiety with Branched Aliphatic Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The this compound Group: Its Biological Role and Synthetic Analogs | Semantic Scholar [semanticscholar.org]
- 19. A twisted base? The role of arginine in enzyme-catalyzed proton abstractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Arginine as a General Acid Catalyst in Serine Recombinase-mediated DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. This compound group: a versatile moiety inducing transport and multicompartmentalization in complementary membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fundamental Molecular Mechanism for the Cellular Uptake of this compound-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell-Penetrating, this compound-Rich Molecular Transporters for Overcoming Efflux-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The role of nitric oxide pathway in arginine transport and growth of IPEC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]
- 31. Interaction of arginine with protein during refolding process probed by amide H/D exchange mass spectrometry and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. preprints.org [preprints.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
Guanidinium-Containing Natural Products: A Technical Guide to Their Bioactivity and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group, a highly basic functional group, is a key structural motif in a diverse array of natural products, conferring upon them a wide range of potent biological activities. These compounds, isolated from various terrestrial and marine organisms, have garnered significant attention in the fields of pharmacology and drug discovery. This technical guide provides an in-depth overview of the core aspects of prominent this compound-containing natural products, focusing on their bioactivities, mechanisms of action, and the experimental methodologies used to elucidate their functions.
Neurotoxic this compound Alkaloids: Tetrodotoxin and Saxitoxin
Tetrodotoxin (TTX) and Saxitoxin (STX) are potent neurotoxins notorious for their association with pufferfish poisoning and paralytic shellfish poisoning, respectively. Their primary mechanism of action involves the high-affinity blockade of voltage-gated sodium channels (VGSCs) in nerve and muscle cells, thereby inhibiting the generation and propagation of action potentials.
Bioactivity Data
The toxicity of TTX and STX is typically quantified by their median lethal dose (LD50) and their inhibitory concentration (IC50) against specific VGSC subtypes.
| Compound | Organism/Cell Line | Assay | Bioactivity |
| Tetrodotoxin | Mice | Oral LD50 | 232 - 334 µg/kg |
| Mice | Intravenous LD50 | 2 - 10 µg/kg | |
| Humans | Estimated Oral Lethal Dose | 1 - 2 mg | |
| Saxitoxin | Rat NaV1.4 | Whole-cell voltage-clamp | IC50 = 2.8 ± 0.1 nM[1] |
| Human NaV1.7 | Whole-cell voltage-clamp | IC50 = 702 ± 53 nM[1] | |
| Human NaV1.4 | Planar whole-cell patch-clamp | IC50 = 3.0 ± 1.6 nM[2] |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
TTX and STX physically occlude the outer pore of VGSCs, preventing the influx of sodium ions that is essential for the depolarization phase of an action potential. The positively charged this compound group plays a crucial role in binding to negatively charged amino acid residues within the channel's pore.
Key amino acid residues in the P-loops of the four domains of the VGSC α-subunit are critical for toxin binding. For instance, in the rat NaV1.4 channel, residues such as E403, E755, E758, M1240, and D1532 are crucial for high-affinity interactions.[1] The this compound moiety of the toxins forms strong hydrogen bonds and electrostatic interactions with these acidic residues.[3]
Experimental Protocols
A common method for extracting TTX involves acid extraction followed by purification steps.
-
Homogenization : Pufferfish tissues (e.g., liver, ovaries) are homogenized in a solution of 1% acetic acid in methanol.
-
Centrifugation : The homogenate is centrifuged to pellet solid debris.
-
Defatting : The supernatant is defatted by partitioning with a nonpolar solvent like hexane.
-
Solid-Phase Extraction (SPE) : The aqueous layer is passed through a C18 SPE cartridge to remove nonpolar impurities.
-
Cation Exchange Chromatography : The eluate is then applied to a cation exchange column to bind the positively charged TTX.
-
Elution and Lyophilization : TTX is eluted with an acidic solution, and the resulting fraction is lyophilized to yield the purified toxin.
This technique is used to measure the ion currents across the membrane of a single cell, allowing for the characterization of ion channel activity and the effects of channel blockers.
-
Cell Preparation : Cells expressing the VGSC of interest are cultured on glass coverslips.
-
Patch-Clamp Setup : A glass micropipette with a very small tip diameter is pressed against the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage Protocol : The membrane potential is clamped at a holding potential (e.g., -80 mV) and then stepped to a depolarizing potential (e.g., 0 mV) to elicit a sodium current.
-
Toxin Application : The toxin is applied to the extracellular solution at various concentrations.
-
Data Analysis : The reduction in the peak sodium current at each toxin concentration is measured to determine the IC50 value.
Antiviral this compound Compound: Zanamivir
Zanamivir is an antiviral drug used to treat and prevent influenza A and B viruses. It is a neuraminidase inhibitor, designed as a structural analog of sialic acid.
Bioactivity Data
The efficacy of Zanamivir is determined by its ability to inhibit the neuraminidase enzyme of various influenza strains.
| Influenza Virus Subtype | Assay | Mean IC50 (nM) |
| Influenza A/H1N1 | Fluorometric Assay | 0.92[4] |
| Influenza A/H3N2 | Fluorometric Assay | 2.28[4] |
| Influenza B | Fluorometric Assay | 4.19[4] |
| Influenza A/H1N1 (N1) | Chemiluminescent Assay | 0.61[4] |
| Influenza A/H3N2 (N2) | Chemiluminescent Assay | 2.17[4] |
| Influenza B | Chemiluminescent Assay | 2.02[4] |
Mechanism of Action: Neuraminidase Inhibition
Influenza virus neuraminidase is a surface glycoprotein (B1211001) that cleaves sialic acid residues from host cell receptors and newly formed virions. This action is crucial for the release of progeny viruses from infected cells. Zanamivir's guanidino group forms strong electrostatic interactions with conserved acidic residues (e.g., Glu119, Asp151, and Glu227) in the active site of neuraminidase, effectively blocking its enzymatic activity.[5] This leads to the aggregation of newly synthesized virions on the cell surface, preventing their release and the spread of infection.
Experimental Protocol: Neuraminidase Inhibition Assay
A common method for assessing neuraminidase inhibition is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Reagent Preparation :
-
Assay Buffer: MES buffer with CaCl2, pH 6.5.
-
MUNANA Substrate: Dissolved in assay buffer.
-
Zanamivir: Serially diluted in assay buffer to a range of concentrations.
-
Virus Sample: Diluted to an appropriate concentration that gives a linear signal over time.
-
-
Assay Procedure :
-
In a 96-well plate, add the serially diluted Zanamivir.
-
Add the diluted virus sample to each well and incubate.
-
Add the MUNANA substrate to initiate the enzymatic reaction.
-
Incubate the plate at 37°C.
-
-
Data Acquisition :
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer.
-
-
Data Analysis :
-
Calculate the percentage of neuraminidase inhibition for each Zanamivir concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Zanamivir concentration and fitting the data to a dose-response curve.
-
Anticancer Marine this compound Alkaloids
A significant number of this compound-containing alkaloids with potent anticancer activity have been isolated from marine sponges. These include the batzelladines, crambescidins, and ptilomycalin A.
Bioactivity Data
These compounds exhibit cytotoxicity against a range of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.
| Compound | Cell Line | Assay | IC50 |
| Batzelladine L | Mycobacterium intracellulare | - | 0.25 µg/mL[6] |
| Batzelladine J | P-388, DU-145, A-549, MEL-28, HT-29 | - | > 1 µg/mL[6] |
| Crambescidin 816 | Human Colon Carcinoma | - | 0.24 µg/mL |
| Crambescidin 800 | Triple-Negative Breast Cancer Cells | MTT Assay | Low micromolar |
Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of many of these alkaloids are still under investigation, a common mechanism of their anticancer activity is the induction of apoptosis (programmed cell death).
-
Batzelladines : Have been shown to induce apoptosis in prostate cancer cells through the cleavage of caspase-3 and PARP. They can also induce pro-survival autophagy.
-
Crambescidins : These compounds inhibit tumor cell proliferation by down-regulating cyclin-dependent kinases (CDK2/6) and cyclins (D/A), while up-regulating CDK inhibitors. They also disrupt cell adhesion and cytoskeletal integrity, leading to the activation of the intrinsic apoptotic pathway, characterized by a loss of mitochondrial membrane potential and caspase-3 activation.
Experimental Protocols
-
Extraction : The marine sponge is typically extracted with a series of organic solvents of increasing polarity, such as dichloromethane (B109758) and methanol.
-
Solvent Partitioning : The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography : The fractions are further purified using various chromatographic techniques, including vacuum liquid chromatography (VLC), column chromatography (often using silica (B1680970) gel or reversed-phase C18 material), and high-performance liquid chromatography (HPLC).
-
Structure Elucidation : The structures of the purified compounds are determined using spectroscopic methods, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS).
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[7]
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
This is a simple and rapid bioassay for preliminary screening of the toxicity of natural product extracts.
-
Hatching of Brine Shrimp : Artemia salina cysts are hatched in a saline solution.[9]
-
Assay Setup : A known number of brine shrimp nauplii (larvae) are added to the wells of a 24-well plate containing saline solution.[9]
-
Extract Addition : The test extract is added to the wells at various concentrations.
-
Incubation and Counting : After 24 hours, the number of dead nauplii is counted.[9]
-
LC50 Determination : The median lethal concentration (LC50), the concentration at which 50% of the nauplii are killed, is calculated.[9]
Conclusion
This compound-containing natural products represent a rich source of bioactive compounds with diverse and potent pharmacological activities. Their mechanisms of action, ranging from ion channel blockade to enzyme inhibition and induction of apoptosis, highlight their potential as lead compounds for the development of new therapeutic agents. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of these fascinating molecules. Further research into their structure-activity relationships and molecular targets will undoubtedly pave the way for novel drug discovery and development.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. biology-assets.anu.edu.au [biology-assets.anu.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Thermodynamic Properties of Guanidinium Hydrochloride Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Guanidinium hydrochloride (GdmCl) is a powerful chaotropic agent and protein denaturant, making it an indispensable tool in biophysical chemistry, protein folding studies, and drug formulation. A thorough understanding of the thermodynamic properties of its aqueous solutions is paramount for accurately interpreting experimental data and for the rational design of drug products. This technical guide provides a comprehensive overview of the key thermodynamic parameters of GdmCl solutions, detailed experimental protocols for their measurement, and a summary of relevant data in a readily accessible format.
Core Thermodynamic Properties
The behavior of this compound hydrochloride in aqueous solution is characterized by several key thermodynamic properties that vary with concentration and temperature. These properties are crucial for understanding its interactions with biomolecules and for practical applications in the laboratory.
Density and Viscosity
The density and viscosity of GdmCl solutions are fundamental physical properties that are often required for the analysis of other experimental data, such as in sedimentation velocity and viscometry studies of proteins. At 25°C, both the density and viscosity of aqueous GdmCl solutions increase with concentration.[1][2]
Heat Capacity and Enthalpy of Dilution
The heat capacity of a solution provides insight into the energy required to raise its temperature and reflects the nature of solute-solvent interactions. The enthalpy of dilution, which is the heat change upon adding more solvent to a solution, is another critical parameter for understanding the energetics of these interactions. The apparent molar heat capacities and apparent molar enthalpies of GdmCl solutions have been determined over a range of temperatures.
Activity Coefficients
The activity coefficient is a measure of the deviation of a solute's behavior from ideality. In GdmCl solutions, these coefficients are important for accurately describing the thermodynamic driving forces in processes such as protein denaturation.[3][4] Osmotic and activity coefficients of aqueous this compound hydrochloride solutions have been determined at 25°C.[4]
Quantitative Data Summary
The following tables summarize the key thermodynamic properties of aqueous this compound hydrochloride solutions at various concentrations and temperatures.
Table 1: Density and Viscosity of Aqueous this compound Hydrochloride Solutions at 25°C [1]
| Concentration (M) | Density (g/mL) | Relative Viscosity (η/η₀) |
| 0 | 0.9971 | 1.000 |
| 1 | 1.028 | 1.053 |
| 2 | 1.057 | 1.115 |
| 3 | 1.084 | 1.188 |
| 4 | 1.110 | 1.275 |
| 5 | 1.135 | 1.378 |
| 6 | 1.159 | 1.498 |
| 7 | 1.182 | 1.637 |
| 8 | 1.204 | 1.798 |
Data extrapolated and calculated based on the empirical equations provided in the source.
Table 2: Apparent Molar Heat Capacity of Aqueous this compound Hydrochloride Solutions
| Temperature (K) | Apparent Molar Heat Capacity (J K⁻¹ mol⁻¹) |
| 283.15 | 100.8 |
| 298.15 | 108.8 |
| 313.15 | 116.2 |
Values at infinite dilution.
Table 3: Apparent Molar Enthalpy of Aqueous this compound Hydrochloride Solutions
| Temperature (K) | Apparent Molar Enthalpy (kJ mol⁻¹) |
| 283.15 | 10.15 |
| 298.15 | 11.85 |
| 313.15 | 13.65 |
Values at infinite dilution.
Table 4: Mean Activity Coefficients of Aqueous this compound Hydrochloride Solutions at 25°C [4]
| Molality (mol/kg) | Mean Activity Coefficient (γ±) |
| 0.1 | 0.763 |
| 0.5 | 0.678 |
| 1.0 | 0.649 |
| 2.0 | 0.640 |
| 4.0 | 0.697 |
| 6.0 | 0.814 |
| 8.0 | 0.991 |
| 10.0 | 1.239 |
Experimental Protocols
Accurate determination of the thermodynamic properties of GdmCl solutions requires meticulous experimental procedures. Below are detailed methodologies for key measurements.
Density Measurement
Density is typically measured using a pycnometer or a vibrating tube densimeter.
Protocol using a Pycnometer:
-
Thoroughly clean and dry a pycnometer of a known volume.
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with the GdmCl solution of the desired concentration, ensuring no air bubbles are present.
-
Thermostat the filled pycnometer to the desired temperature (e.g., 25°C) in a water bath.
-
Carefully adjust the liquid level to the calibration mark.
-
Wipe the outside of the pycnometer dry and weigh it again.
-
The density is calculated by dividing the mass of the solution by the calibrated volume of the pycnometer.
Viscosity Measurement
Viscosity is commonly determined using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer.[5]
Protocol using an Ubbelohde Viscometer:
-
Clean the viscometer thoroughly and dry it completely.
-
Pipette a precise volume of the GdmCl solution into the viscometer.
-
Place the viscometer in a constant-temperature water bath and allow it to equilibrate.
-
Using suction, draw the liquid up through the capillary tube above the upper timing mark.
-
Release the suction and measure the time it takes for the meniscus of the liquid to fall from the upper to the lower timing mark.
-
The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the solution.
Calorimetry for Heat Capacity and Enthalpy of Dilution
Differential scanning calorimetry (DSC) or solution calorimetry can be used to measure heat capacity and enthalpy of dilution.
Protocol for Heat Capacity using DSC:
-
Perform a baseline measurement with two empty, matched crucibles.
-
Place a known mass of a standard material with a known heat capacity (e.g., sapphire) in the sample crucible and run the temperature program.
-
Replace the standard with a known mass of the GdmCl solution and run the same temperature program.
-
The heat capacity of the sample is determined by comparing the heat flow signals of the sample, the standard, and the baseline.
Protocol for Enthalpy of Dilution using an Isothermal Titration Calorimeter (ITC):
-
Fill the sample cell with a GdmCl solution of known concentration.
-
Fill the injection syringe with the same solvent (water).
-
Set the experimental temperature and perform a series of injections of the solvent into the sample cell.
-
The heat change associated with each injection is measured.
-
The integrated heat changes, corrected for the heat of dilution of the solvent, provide the enthalpy of dilution for the GdmCl solution.
Activity Coefficient Measurement by Isopiestic Method
The isopiestic method is a precise technique for determining the activity of a solvent in a solution, from which the activity coefficient of the solute can be derived.[4][6]
Protocol for Isopiestic Measurement:
-
Place several small cups containing GdmCl solutions of different concentrations and a reference solution (e.g., NaCl or H₂SO₄ of known water activity) in a sealed, evacuated, and thermostatted chamber.
-
Allow the system to equilibrate, during which water will distill from solutions of higher water activity to those of lower water activity until the water activity is uniform throughout the chamber.
-
After equilibrium is reached (which may take several days to weeks), the final concentrations of all solutions are determined by weighing.
-
The osmotic coefficient of the GdmCl solution is calculated relative to the known osmotic coefficient of the reference solution at the same water activity.
-
The mean activity coefficient of GdmCl can then be calculated from the osmotic coefficient data using the Gibbs-Duhem equation.
Visualizations
The following diagrams illustrate key concepts and workflows related to the thermodynamic properties of this compound hydrochloride solutions.
Caption: Simplified pathway of protein denaturation induced by this compound hydrochloride.
Caption: Experimental workflow for viscosity measurement of a GdmCl solution.
Caption: Interrelationships between key thermodynamic properties.
References
Guanidinium Isothiocyanate: A Technical Guide to its Chemical Properties and Reactivity
Guanidinium isothiocyanate (GITC) is a powerful chaotropic agent and protein denaturant widely utilized by researchers, scientists, and drug development professionals.[1][2] Its primary application lies in the isolation of high-quality, intact nucleic acids by effectively inactivating nucleases (RNases and DNases) and facilitating cell lysis.[1][3][4] This guide provides an in-depth overview of the core chemical properties and reactivity of this compound isothiocyanate, supplemented with detailed experimental protocols and visualizations to support its practical application in a laboratory setting.
Core Chemical Properties
This compound isothiocyanate is a salt composed of the this compound cation ([CH₆N₃]⁺) and the thiocyanate (B1210189) anion (SCN⁻).[1][2] Its potent denaturing capabilities stem from the ability of these ions to disrupt the hydrogen-bonding network of water, thereby destabilizing macromolecules like proteins and nucleic acids.[2][5] A summary of its key quantitative properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂H₆N₄S[1] |
| Molar Mass | 118.16 g/mol [1][6][7] |
| Melting Point | 118-122 °C[3][8] |
| Density | 1.103 - 1.29 g/cm³ at 20 °C[8][9][10] |
| Solubility in Water | 1420 g/L at 20 °C[10][11][12][13] |
| pKa | 12.5 at 20 °C[8][14] |
| Appearance | White crystalline powder[6][15] |
Reactivity and Applications
Chaotropic Agent and Protein Denaturation
This compound isothiocyanate is a stronger chaotropic agent than guanidine (B92328) hydrochloride.[3][6] Its ions disrupt the structure of water, which in turn weakens the hydrophobic interactions that are crucial for maintaining the three-dimensional structure of proteins.[2][5] This leads to the unfolding and denaturation of proteins, including the resilient RNase and DNase enzymes that can otherwise degrade nucleic acid samples.[1][3] The inactivation of these enzymes is a critical step in obtaining high-quality RNA and DNA.[2][4]
Nucleic Acid Extraction
The most prominent application of this compound isothiocyanate is in the lysis of cells and viral particles for the extraction of RNA and DNA.[1] It is a key component of lysis buffers, often used in a 4 M solution, which effectively disrupts cellular structures and releases nucleic acids while simultaneously inactivating nucleases.[3][16]
Experimental Protocols
A widely used method for RNA isolation is the single-step acid this compound thiocyanate-phenol-chloroform extraction.[17][18] This technique separates RNA from DNA and proteins based on their differential solubility in an acidic solution.[19]
Preparation of Lysis Solution (Solution D)
A common lysis solution, often referred to as "Solution D," consists of the following components:[19]
-
4 M this compound thiocyanate
-
25 mM Sodium citrate, pH 7.0
-
0.5% (w/v) N-lauroylsarcosine (Sarkosyl)
-
0.1 M 2-mercaptoethanol (B42355) (added just before use)
To prepare a stock solution, 250 g of this compound thiocyanate is dissolved in 293 mL of water at 65 °C. To this, 17.6 mL of 0.75 M sodium citrate, pH 7.0, and 26.4 mL of 10% (w/v) Sarkosyl are added.[19] The 2-mercaptoethanol is added to the stock solution immediately before use to create the working lysis buffer.[19]
Single-Step RNA Isolation Protocol
-
Homogenization : Tissues or cells are homogenized in the this compound thiocyanate-based lysis solution.[16] This step disrupts the cells and denatures proteins and nucleases.
-
Phase Separation : The homogenate is mixed with phenol (B47542) and chloroform/isoamyl alcohol.[16][17] Upon centrifugation, the mixture separates into three phases: a lower organic phase containing proteins, an interphase containing DNA, and an upper aqueous phase containing RNA.[17] The acidic nature of the solution is crucial for retaining RNA in the aqueous phase.[19]
-
RNA Precipitation : The RNA is recovered from the aqueous phase by precipitation with isopropanol.[17]
-
Washing and Solubilization : The RNA pellet is washed with 75% ethanol (B145695) to remove any remaining salts and impurities, then dried and redissolved in an appropriate buffer, such as RNase-free water.[17]
Visualizing the RNA Extraction Workflow
The logical flow of the this compound thiocyanate-phenol-chloroform RNA extraction method can be visualized as a workflow diagram.
Caption: Workflow of RNA extraction using this compound thiocyanate.
Mechanism of Nuclease Inactivation
The process by which this compound isothiocyanate inactivates nucleases is a direct consequence of its chaotropic nature.
Caption: this compound isothiocyanate's mechanism of nuclease inactivation.
Safety and Handling
This compound isothiocyanate is a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, lab coat, and eye protection.[8][20] It is harmful if swallowed, inhaled, or in contact with skin.[8][20] Importantly, it is incompatible with acids and strong oxidizing agents.[8] Contact with acids can release a very toxic gas.[8][21] It is also light-sensitive and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][20][22]
References
- 1. This compound thiocyanate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Manufacturer - Quality 593-84-0,GTC,Guanidine thiocyanate| UIV Chem [riyngroup.com]
- 4. Guanidine thiocyanate, 593-84-0, Molecular Biology, G9277, Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. usbio.net [usbio.net]
- 7. Guanidin-ium-isothiocyanate | C2H6N4S | CID 11170954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GUANIDINE ISOTHIOCYANATE [chembk.com]
- 9. Guanidine thiocyanate, 5 kg, CAS No. 593-84-0 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 10. 硫氰酸胍 for biochemistry | Sigma-Aldrich [sigmaaldrich.com]
- 11. Thermo Scientific Chemicals Guanidine thiocyanate, Molecular Biology Grade 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Guanidine Thiocyanate solution (6 M in 0.1 M Tris; pH 7.5) for molecular biology [itwreagents.com]
- 13. Guanidine Thiocyanate solution (6 M in 0.1 M Tris; pH 7.5) for molecular biology [itwreagents.com]
- 14. 593-84-0 CAS MSDS (Guanidine thiocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. bioland-sci.com [bioland-sci.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. theory.labster.com [theory.labster.com]
- 18. Single-step method of RNA isolation by acid this compound thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bu.edu [bu.edu]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. goldbio.com [goldbio.com]
The intricate dance of recognition: A technical guide to the mechanism of guanidinium binding to nucleic acids
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group, the functional moiety of the amino acid arginine, plays a pivotal role in a vast array of biological processes through its remarkable ability to recognize and bind to nucleic acids. This interaction is fundamental to protein-DNA and protein-RNA recognition, underpinning critical cellular functions from gene regulation to viral replication.[1][2] Understanding the nuanced mechanisms of this binding is paramount for the development of novel therapeutics that target nucleic acid structures. This technical guide provides an in-depth exploration of the core principles governing this compound-nucleic acid interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.
Core Binding Mechanisms: A Multi-faceted Interaction
The binding of the this compound cation to nucleic acids is not dictated by a single force but rather a sophisticated interplay of non-covalent interactions. The planar, Y-shaped structure of the this compound group, with its delocalized positive charge, is exquisitely suited for interacting with the diverse chemical landscape of DNA and RNA.[3][4]
1. Electrostatic Interactions and Hydrogen Bonding: The Driving Forces
At physiological pH, the this compound group is protonated, carrying a net positive charge that is delocalized over the three nitrogen atoms.[3] This cationic nature facilitates strong electrostatic attractions with the negatively charged phosphate (B84403) backbone of nucleic acids.[2][5] This charge-charge interaction is a primary driver of binding, contributing significantly to the overall stability of the complex.[6]
Beyond simple electrostatic attraction, the this compound group's six hydrogen bond donors enable the formation of highly specific and stable hydrogen bonding networks. A canonical interaction involves a bidentate hydrogen bond with the Hoogsteen edge of guanine (B1146940) bases, where two of the this compound's N-H groups donate hydrogen bonds to the O6 and N7 atoms of guanine.[7][8] This "arginine fork" is a recurring motif in protein-RNA recognition.[9] this compound can also form hydrogen bonds with the phosphate oxygen atoms, further anchoring it to the nucleic acid backbone.[10][11]
2. Cation-π Interactions: Stacking for Stability
The planar structure and delocalized π-electrons of the this compound cation allow for favorable cation-π stacking interactions with the aromatic faces of the nucleobases, particularly the purines (adenine and guanine).[10][12][13] These interactions, where the positively charged this compound stacks above or below the electron-rich surface of the base, contribute to the binding affinity and specificity.[14] Theoretical studies have confirmed the significance of these cation-π complexes in the overall binding energy.[12][13]
3. Minor Groove Binding
Guanidine-based derivatives are often observed to bind in the minor groove of DNA.[5][12] The curvature and electronic environment of the minor groove, particularly in AT-rich regions, provide a favorable binding site. The interactions in the minor groove are a combination of electrostatic interactions with the phosphate backbone, hydrogen bonds with the atoms on the floor of the groove, and van der Waals forces.[5]
Quantitative Analysis of this compound-Nucleic Acid Binding
The stability and specificity of this compound-nucleic acid interactions can be quantified through various biophysical techniques. The following tables summarize key thermodynamic and kinetic parameters reported in the literature for different systems.
Table 1: Thermodynamic Parameters of this compound-Nucleic Acid Interactions
| System | Method | Binding Affinity (K D ) | Enthalpy (ΔH°) (kcal/mol) | Entropy (ΔS°) (cal/mol·K) | Gibbs Free Energy (ΔG°) (kcal/mol) | Reference(s) |
| d(Tg)₄-T-azido with d(pA)ₓ | UV Thermal Analysis | - | -30 to -60 | - | -8 to -13 (at 288 K) | [15] |
| This compound derivatives with AT-DNA | Fluorimetric Titration | Micromolar range | - | - | - | [5] |
| Guanidine-modified PNA with dsRNA | Isothermal Titration Calorimetry | Reduced affinity compared to unmodified PNA | - | - | - | [16] |
| This compound-aryl compounds with Tel22 G-quadruplex | Not specified | Micromolar range | - | - | - | [5] |
Table 2: Kinetic Parameters and Melting Temperatures
| System | Method | Association Rate Constant (k on ) (M⁻¹s⁻¹) | Dissociation Rate Constant (k off ) (s⁻¹) | Melting Temperature (T m ) (°C) | Reference(s) |
| d(Tg)₄-T-azido with short strand DNA oligomers | UV Thermal Analysis | 10 to 500 (at 288 K) | Varies with ionic strength | 35 to 55 | [6] |
| d(Tg)₄-T-azido with d(pA)ₓ | UV Thermal Analysis | Decreases with ionic strength | Increases with ionic strength | Decreases with ionic strength | [15] |
Visualizing the Interactions and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key binding motifs and a general experimental workflow for studying these interactions.
Caption: Bidentate hydrogen bonding and electrostatic attraction between this compound and a guanine-phosphate moiety.
Caption: Cation-π stacking interaction between a this compound cation and an aromatic purine base.
Caption: General experimental workflow for characterizing this compound-nucleic acid interactions.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstones of mechanistic studies. The following are detailed methodologies for key experiments used to characterize this compound-nucleic acid binding.
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][14]
-
Instrumentation: A microcalorimeter, such as a MicroCal VP-ITC or ITC200.[15][17]
-
Sample Preparation:
-
Prepare the nucleic acid (in the sample cell) and the this compound-containing ligand (in the syringe) in identical, degassed buffer to minimize heats of dilution.[17] Common buffers include phosphate or Tris buffers at a specific pH and ionic strength.
-
Accurately determine the concentrations of both the nucleic acid and the ligand. Molar concentration errors in the cell affect stoichiometry, while errors in the syringe concentration impact the dissociation constant (K D ), enthalpy (ΔH), and stoichiometry (n).[17]
-
Typical starting concentrations are 5-50 µM for the macromolecule in the cell and 50-500 µM for the ligand in the syringe (at least 10 times the concentration in the cell for a 1:1 stoichiometry).[17]
-
-
Experimental Procedure:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).[16]
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.[16]
-
Load the nucleic acid solution into the sample cell and the ligand solution into the injection syringe.
-
Set the injection parameters, typically consisting of an initial small injection followed by a series of larger, equally spaced injections. A typical experiment might involve an initial 2 µL injection followed by 34 injections of 8 µL, spaced every 300 seconds.[15]
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to nucleic acid.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (K a or K D ), stoichiometry (n), and enthalpy of binding (ΔH).[18] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK a = ΔH - TΔS.[17]
-
2. Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive methods for determining binding affinities and kinetics. Common approaches include fluorescence quenching and intercalator displacement assays.
-
Fluorescence Quenching Assay: This method relies on the change in fluorescence of an intrinsic fluorophore (like tryptophan in a protein) or an extrinsic fluorescent label upon ligand binding.[19]
-
Sample Preparation: Prepare a solution of the fluorescently labeled nucleic acid at a constant concentration in a suitable buffer. Prepare a stock solution of the this compound compound at a much higher concentration.
-
Experimental Procedure: Titrate increasing concentrations of the this compound compound into the nucleic acid solution. After each addition, allow the system to equilibrate and then measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[20]
-
Data Analysis: Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the data to a suitable binding equation (e.g., the Hill equation) to determine the dissociation constant (K D ).[9]
-
-
Fluorescent Intercalator Displacement (FID) Assay: This assay measures the ability of a ligand to displace a fluorescent intercalator (like ethidium (B1194527) bromide) that is pre-bound to the nucleic acid.[6][11]
-
Sample Preparation: Prepare a solution of the nucleic acid and a fluorescent intercalator (e.g., ethidium bromide) in a buffer, allowing them to form a complex that exhibits high fluorescence.[21]
-
Experimental Procedure: Titrate the this compound compound into the nucleic acid-intercalator complex solution. The binding of the this compound compound will displace the intercalator, leading to a decrease in fluorescence.[21][22] Record the fluorescence intensity after each addition.
-
Data Analysis: The concentration of the this compound compound that causes a 50% reduction in fluorescence (IC 50 ) can be determined and used to calculate the binding affinity.
-
3. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformational changes in nucleic acids upon ligand binding.[8][12][23] Different DNA and RNA secondary structures (e.g., B-form, A-form, Z-form, G-quadruplex) have characteristic CD spectra.[24][25]
-
Instrumentation: A CD spectrophotometer equipped with a temperature controller.
-
Sample Preparation:
-
Prepare the nucleic acid solution in a buffer that is transparent in the far-UV region (typically below 200 nm). Phosphate buffers are commonly used.
-
The nucleic acid concentration should be in the low micromolar range to obtain a good signal-to-noise ratio.[12]
-
-
Experimental Procedure:
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of the nucleic acid solution in the absence of the ligand.
-
Titrate increasing concentrations of the this compound compound into the nucleic acid solution, recording a CD spectrum after each addition.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD spectrum as a function of ligand concentration. Significant changes in the spectral shape and intensity can indicate a conformational change in the nucleic acid upon binding.[8][23] For example, a shift from a B-form DNA spectrum to an A-form spectrum can be readily identified.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about nucleic acid-ligand complexes in solution, allowing for the precise identification of binding sites and the characterization of conformational changes at the atomic level.[5][13]
-
Sample Preparation:
-
Prepare a highly pure and concentrated sample of the nucleic acid (typically in the 100 µM to mM range). Isotopic labeling (¹³C, ¹⁵N) of the nucleic acid is often necessary for more complex systems.[26]
-
The sample is dissolved in a suitable NMR buffer, often containing D₂O to suppress the water signal.
-
-
Experimental Procedure:
-
1D NMR Titration: Acquire a series of 1D ¹H NMR spectra of the nucleic acid upon titration with the this compound ligand. Chemical shift perturbations (changes in the position of NMR signals) of specific protons in the nucleic acid indicate their involvement in the binding interaction.[27]
-
2D NMR Spectroscopy: For detailed structural analysis, a suite of 2D NMR experiments (e.g., NOESY, TOCSY, HSQC) are performed on the free nucleic acid and the complex.[5]
-
-
Data Analysis:
-
Resonance Assignment: Assign the NMR signals to specific atoms in the nucleic acid.
-
Chemical Shift Mapping: Identify the residues that experience the largest chemical shift changes upon ligand binding to map the binding site.
-
Structure Calculation: Use distance restraints derived from NOESY spectra and dihedral angle restraints to calculate a 3D structure of the nucleic acid-ligand complex.[7]
-
Conclusion
The interaction of the this compound group with nucleic acids is a cornerstone of molecular recognition in biology. Its ability to engage in a multifaceted network of electrostatic interactions, hydrogen bonds, and cation-π stacking allows for both high affinity and specificity. A thorough understanding of these binding mechanisms, quantified by rigorous biophysical methods, is essential for the rational design of new therapeutic agents that can modulate the function of DNA and RNA. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect these intricate interactions and advance the field of nucleic acid-targeted drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 10. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. people.bu.edu [people.bu.edu]
- 14. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry [bio-protocol.org]
- 16. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A modified fluorescent intercalator displacement assay for RNA ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. portlandpress.com [portlandpress.com]
- 26. Application of NMR Spectroscopy to Determine Small RNA Structure | Springer Nature Experiments [experiments.springernature.com]
- 27. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
The Guanidinium Group: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The guanidinium group, a ubiquitous functional moiety in naturally occurring molecules and synthetic compounds, continues to be a focal point in medicinal chemistry. Its unique physicochemical properties, including its strong basicity, planarity, and ability to form multiple hydrogen bonds, make it a powerful tool for molecular recognition and the modulation of biological processes.[1] This guide provides a comprehensive overview of the role of this compound derivatives in drug discovery, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.
Therapeutic Applications and Mechanisms of Action
This compound derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as therapeutic agents for a wide range of diseases.[2] Their biological effects are diverse and are dictated by the overall molecular structure in which the this compound group is embedded.
Anticancer Agents
A significant area of research has focused on this compound-containing compounds as anticancer agents. Many of these derivatives exert their cytotoxic effects by interacting with DNA.
Mechanism of Action: DNA Minor Groove Binding
Certain synthetic this compound derivatives are designed to bind to the minor groove of DNA, particularly at AT-rich regions. This interaction can interfere with DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The positively charged this compound group plays a crucial role in this binding by forming electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.[3]
Antimicrobial Agents
The this compound moiety is present in several clinically used antimicrobial agents and is a key feature in the development of new compounds to combat drug-resistant pathogens.
Mechanism of Action: Inhibition of DNA Gyrase
Some novel this compound derivatives have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[4][5] By inhibiting this enzyme, these compounds prevent bacterial growth. Certain inhibitors act as "gyrase poisons" by stabilizing the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks.[4][6]
Cardiovascular and Neurological Drugs
The ability of the this compound group to mimic the side chain of arginine allows these derivatives to interact with a variety of enzymes and receptors involved in cardiovascular and neurological signaling.
Mechanism of Action: Inhibition of Nitric Oxide Synthase (NOS)
This compound-based compounds, such as aminoguanidine (B1677879) and asymmetric dimethylarginine (ADMA), can act as inhibitors of nitric oxide synthase (NOS).[7][8] NOS enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular and nervous systems, from L-arginine.[9] By competitively inhibiting the binding of L-arginine to the enzyme's active site, these compounds can modulate NO levels, which has therapeutic implications for conditions associated with abnormal NO production, such as diabetic vascular dysfunction.[10]
Mechanism of Action: Modulation of Ion Channels
This compound and its simple alkyl derivatives can inhibit voltage-gated potassium (Kv) channels, leading to enhanced neurotransmitter release.[11] This mechanism underlies the therapeutic use of guanidine (B92328) in certain neuromuscular disorders. The positively charged this compound ion is thought to bind within the intracellular pore of the channel, stabilizing a closed state.
Quantitative Biological Data
The following tables summarize the biological activity of selected this compound derivatives across various therapeutic areas.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| N-(6-chloro-4-phenylquinazolin-2-yl)guanidine | E. coli (as a model for gyrase inhibition) | DNA Gyrase Inhibition | ~7 | [4][6] |
| Pyridazinone-based bis-guanidinium compounds | NCI-H460, A2780, MCF-7 | Antiproliferative | Weak to reasonable inhibition | |
| Isopropoxy benzene (B151609) guanidine | Enterococcus faecalis | Microdilution | 1-4 µg/mL (MIC) | [12] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Organism | Assay Type | MIC (µM) | Reference |
| L15 (Alkyl this compound) | Staphylococcus aureus USA300 | Broth microdilution | 1.5 | [13] |
| Isopropoxy benzene guanidine | Enterococcus faecalis | Broth microdilution | 1-4 µg/mL | [12] |
Table 3: Enzyme and Receptor Modulation by this compound Derivatives
| Compound | Target | Assay Type | Ki / IC50 / EC50 | Reference |
| Aminoguanidine | Inducible NOS | Nitrite production inhibition | Potent inhibitor | [14] |
| Methylguanidine | Inducible NOS | Nitrite production inhibition | 100x less potent than aminoguanidine | [14] |
| L-NMMA | Constitutive NOS | Endothelium-dependent relaxation | EC50 = 4.7 µM | [7] |
| ADMA | Constitutive NOS | Endothelium-dependent relaxation | EC50 = 17.9 µM | [7] |
| RL-56 | Kv7.2/7.3 channels | Patch-clamp electrophysiology | EC50 ≈ 20 nM | [15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established literature procedures.
Synthesis Protocols
General Procedure for Guanylation of Amines using N,N'-Di-Boc-N''-triflylguanidine [16][17]
This protocol describes a common method for introducing a protected this compound group onto a primary or secondary amine.
-
Materials: N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent), amine substrate, dichloromethane (B109758) (DCM), triethylamine (B128534) (optional, for amine salts), 2 M aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, magnesium sulfate.
-
Procedure:
-
Dissolve N,N'-di-Boc-N''-triflylguanidine (1.0 eq) in anhydrous DCM in an oven-dried round-bottomed flask equipped with a magnetic stir bar.
-
Add the amine substrate (1.1 eq) to the solution at room temperature. If the amine is a hydrochloride salt, add triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.
-
Extract the aqueous layers with DCM.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N,N'-di-Boc-protected guanidine.
-
-
Deprotection: The Boc protecting groups can be removed under acidic conditions (e.g., 4 M HCl in 1,4-dioxane (B91453) or trifluoroacetic acid in DCM) to yield the final this compound salt.
Biological Assay Protocols
Protocol for Determining IC50 of a this compound Derivative against Adherent Cancer Cells using the MTT Assay [18][19]
This colorimetric assay measures cell viability and is commonly used to determine the cytotoxic potential of compounds.
-
Materials: Adherent cancer cell line, complete cell culture medium, 96-well plates, this compound test compound, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile PBS.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control with DMSO only).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The this compound group remains a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its ability to engage in multiple non-covalent interactions allows for the potent and often selective modulation of a wide array of biological targets. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of next-generation drugs for a multitude of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of guanidino and uremic compounds on nitric oxide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of arginine this compound moiety in nitric-oxide synthase mechanism of oxygen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention of diabetic vascular dysfunction by guanidines. Inhibition of nitric oxide synthase versus advanced glycation end-product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Screening Privileged Alkyl this compound Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
Quantum Chemical Calculations of the Guanidinium Cation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The guanidinium cation, the protonated form of guanidine, is a ubiquitous functional group in biological systems, most notably as the side chain of the amino acid arginine. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a critical component in molecular recognition, enzyme catalysis, and protein stability. Understanding the intrinsic properties of the this compound cation at a quantum mechanical level is paramount for accurately modeling its behavior in complex biological and chemical systems, aiding in rational drug design and the development of novel therapeutics. This technical guide provides an in-depth overview of the quantum chemical calculations used to characterize the this compound cation, presenting key quantitative data, detailed computational protocols, and workflow visualizations.
Molecular Structure and Geometry
The this compound cation exhibits a planar, highly symmetric structure with D3h point group symmetry. The positive charge is delocalized across the central carbon and three nitrogen atoms, leading to characteristic bond lengths and angles. Quantum chemical calculations are instrumental in determining the precise geometric parameters of the isolated cation.
Table 1: Calculated Geometric Parameters of the this compound Cation
| Parameter | B3LYP/6-311+G(df,dp)[1] | MP2/6-31+G*[2][3][4] | Experimental (in crystals)[5] |
| C-N Bond Length (Å) | 1.333 | - | 1.3353(13) - 1.3541(13) |
| N-H Bond Length (Å) | 1.013, 1.018 | - | - |
| N-C-N Bond Angle (°) | 120.0 | - | 117.99(9) - 123.11(9) |
| H-N-H Bond Angle (°) | 118.9 | - | - |
| H-N-C Bond Angle (°) | 120.5, 120.6 | - | - |
Note: Experimental values are for a substituted acylguanidine and may be influenced by crystal packing effects.
Vibrational Analysis
Vibrational frequency calculations are crucial for characterizing the stationary points on the potential energy surface and for predicting the infrared (IR) and Raman spectra of the this compound cation. The calculated frequencies can be compared with experimental data to validate the computational methodology.
Table 2: Calculated Vibrational Frequencies of the this compound Cation (B3LYP/6-311+G(df,dp)) [1]
| Mode Description | Calculated Frequency (cm⁻¹) |
| NH₂ asymmetric stretching | 3588 |
| NH₂ symmetric stretching | 3469 |
| CN₃ asymmetric stretching | 1690 |
| NH₂ scissoring | 1636 |
| NH₂ rocking | 1149 |
| CN₃ out-of-plane bending | 741 |
| NH₂ wagging | 688 |
| NH₂ twisting | 525 |
Energetic Properties and Interactions
The this compound cation's positive charge and hydrogen bonding capabilities drive its interactions with other molecules. Quantum chemical calculations can quantify these interactions, providing insights into binding affinities and reaction mechanisms.
Interaction with Anions
The interaction of the this compound cation with anions is fundamental to its role in biological systems and supramolecular chemistry. Calculations at the MP2/6-31+G* level have been employed to study these interactions.[2][3][4]
Table 3: Calculated Interaction Energies of this compound Cation with Anions (MP2/6-31+G)*
| Interacting Anion | Interaction Energy (kcal/mol) |
| Chloride (Cl⁻) | -85.3 |
| Sulfate (SO₄²⁻) | -207.2 |
Cation-π Interactions
The this compound cation can engage in cation-π interactions with aromatic systems, which are important in protein structure and function. The M06-2X functional is well-suited for describing these non-covalent interactions.[6]
Table 4: Calculated Interaction Energies of this compound Cation with Aromatic Systems (M06-2X/6-311++G(d,p) in water (PCM)) [6]
| Aromatic System | Interaction Type | Interaction Energy (kcal/mol) |
| Benzene | Cation-π | -10.9 |
| Phenylalanine | Cation-π and H-bonding | -26.3 |
| Tyrosine | Cation-π and H-bonding | -28.0 |
| Tryptophan | Cation-π and H-bonding | -27.5 |
| Histidine | Cation-π and H-bonding | -22.5 |
Computational Protocols
This section outlines the detailed methodologies for performing the key quantum chemical calculations discussed in this guide.
Protocol for Geometry Optimization and Frequency Calculation
This protocol describes the steps to obtain the optimized geometry and vibrational frequencies of the this compound cation.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Input File Preparation:
-
Define the initial molecular geometry of the this compound cation (C(NH₂)₃⁺) in a suitable format (e.g., Z-matrix or Cartesian coordinates).
-
Specify the charge (1) and spin multiplicity (1).
-
Choose the level of theory:
-
Specify the calculation type as Opt Freq to perform a geometry optimization followed by a frequency calculation.
-
-
Execution:
-
Submit the input file to the quantum chemistry software.
-
-
Analysis of Results:
-
Geometry Optimization: Verify that the optimization has converged by checking for the absence of significant forces on the atoms and that the geometry corresponds to a minimum on the potential energy surface.
-
Frequency Calculation:
-
Confirm that there are no imaginary frequencies, which indicates a true local minimum.
-
Analyze the vibrational modes and their corresponding frequencies. The output will provide the IR and Raman intensities for each mode.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Theoretical Study of the Interaction between the this compound Cation and Chloride and Sulfate Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Guanidinium Group Interactions with Cell Membranes
Abstract
The this compound group, the functional moiety of the amino acid arginine, is of paramount importance in molecular biology and drug delivery. Its unique chemical properties, including its persistent positive charge over a wide pH range and its ability to form multiple hydrogen bonds, enable this compound-rich molecules to efficiently traverse the lipid bilayer of cell membranes. This capability has led to the extensive development of arginine-rich cell-penetrating peptides (CPPs) and other molecular transporters for the intracellular delivery of a wide array of therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the fundamental mechanisms governing the interaction of this compound groups with cell membranes, presents quantitative data on these interactions, details key experimental protocols for their study, and visualizes the core translocation pathways.
Core Mechanisms of this compound-Membrane Interactions
The translocation of highly cationic, water-soluble this compound-rich compounds across the hydrophobic cell membrane is a complex process that is not yet fully elucidated. However, several key mechanisms have been proposed and are supported by substantial experimental and computational evidence. These mechanisms are not mutually exclusive and may operate concurrently or be dependent on factors such as the transporter's structure, cargo size, and cell type.
Electrostatic Interactions and Hydrogen Bonding
The initial step in membrane translocation is the association of the this compound group with the cell surface. The this compound cation is attracted to negatively charged components of the plasma membrane, such as phosphate (B84403), sulfate, and carboxylate groups present on lipids and proteins.[1] Unlike the ammonium (B1175870) group of lysine, the planar, delocalized positive charge of the this compound group allows it to form strong, bidentate hydrogen bonds with these anionic counterparts.[2][3] This interaction is crucial for neutralizing the charge of the this compound group, making the resulting ion-pair complex more lipophilic and thus facilitating its partitioning into the nonpolar membrane interior.[4][5]
Adaptive Translocation
One prominent hypothesis is the "adaptive translocation" model. This mechanism proposes that the formation of the charge-neutralized ion pair complex between the this compound-rich transporter and cell surface anions reduces the energetic barrier for membrane passage.[5][6] The translocation of this complex across the lipid bilayer is further driven by the cell's membrane potential.[4][5] Once on the inner leaflet of the membrane, the complex dissociates, releasing the transporter into the cytosol.[4] This mechanism is thought to be particularly relevant for smaller cargoes (MW < 3000).[4][6]
Caption: A diagram illustrating the key steps of the adaptive translocation mechanism.
Fatty Acid and pH Gradient-Mediated Translocation
Another proposed mechanism highlights the role of free fatty acids and the natural pH gradient across the cell membrane (higher outside, lower inside).[7][8] In the slightly alkaline extracellular environment, fatty acids are deprotonated and can interact strongly with this compound groups.[7] This interaction is thought to nucleate a transient, localized channel or pore in the membrane, allowing the this compound-rich molecule to pass through the hydrophobic core.[7][8][9] Upon reaching the more neutral pH of the cytosol, the fatty acids become protonated, losing their negative charge. This leads to the release of the transporter from the membrane and the resealing of the transient channel.[7][8]
Caption: The proposed mechanism of translocation mediated by fatty acids and a pH gradient.
Endocytosis
In addition to direct translocation, this compound-rich molecules can also enter cells via endocytic pathways.[10] The specific pathway—be it clathrin-mediated endocytosis, caveolin-mediated endocytosis, or macropinocytosis—can depend on the transporter, its cargo, concentration, and the cell type.[10][11] While endocytosis is an important entry route, a key challenge for drug delivery is the subsequent escape of the cargo from the endosomal compartment to reach its cytosolic target.
Quantitative Analysis of this compound-Membrane Interactions
The following tables summarize key quantitative data from studies on this compound-rich transporters, providing a basis for comparison and further research.
Table 1: Impact of this compound Group Modification and Membrane Potential on Cellular Uptake
| Transporter/Condition | Modification/Treatment | Effect on Cellular Uptake | Reference |
| Octa-arginine (Arg8) | Monomethylation of this compound groups | 80% reduction | [5] |
| Octa-arginine (Arg8) | Dimethylation of this compound groups | >95% reduction | [5] |
| Fl-aca-arg8-CONH2 | Depolarization (high K+ or gramicidin (B1672133) A) | >90% reduction | [3] |
| Fl-aca-arg8-CONH2 | Hyperpolarization (valinomycin) | >1.5-fold increase | [3][5] |
Table 2: Thermodynamic and Binding Affinity Data
| Interacting Molecules | Technique | Parameter | Value | Reference |
| TAT Peptide & DOPC Bilayer with Deprotonated Fatty Acids | Computational | Free Energy of Insertion (ΔG) | 25 kJ/mol | [7] |
| m-xylylenebisthis compound (mXBG) & Na+,K+-ATPase | Occlusion Assay | Intrinsic Affinity (Ki) | 7.7 µM | [12] |
| p-xylylenebisthis compound (pXBG) & Na+,K+-ATPase | Occlusion Assay | Intrinsic Affinity (Ki) | 8.2 µM | [12] |
| This compound & Na+/H+ Exchanger | Activity Assay | Inhibition Constant (K0.5) | 30 mM | [13] |
| Guanochlor & Na+/H+ Exchanger | Activity Assay | Affinity Range | 0.5 - 6 µM | [13] |
| This compound derivatives & T4 Lysozyme | NMR | Dissociation Constants (Kd) | Varies with hydrophobicity | [14] |
Key Experimental Protocols
A variety of biophysical and cell-based techniques are employed to study the interactions between this compound-rich molecules and cell membranes. Below are detailed methodologies for some of the most critical experiments.
Caption: A typical workflow for investigating this compound-peptide interactions with membranes.
Synthesis of Arginine-Rich Peptides
Arginine-rich peptides are typically synthesized using solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids, such as Fmoc-Arg(Pbf)-OH, to the growing peptide chain. Each cycle involves:
-
Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus using a solution of 20% piperidine (B6355638) in DMF.
-
Coupling: Activation of the next Fmoc-protected amino acid's carboxyl group (e.g., with HBTU/HOBt) and its reaction with the free N-terminus on the resin.
-
-
Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Pbf from arginine) using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
CD spectroscopy is used to assess the secondary structure of peptides in solution and upon interaction with lipid vesicles (liposomes).
-
Sample Preparation:
-
Prepare a stock solution of the peptide (e.g., 10 µM) in an appropriate buffer (e.g., phosphate buffer).
-
Prepare liposomes (e.g., by extrusion) with a lipid composition mimicking the target cell membrane.
-
-
Blank Measurement: Record the far-UV CD spectrum (190-260 nm) of the buffer alone in a quartz cuvette (e.g., 1 mm path length).
-
Peptide Measurement: Record the spectrum of the peptide solution.
-
Peptide-Liposome Measurement: Prepare a mixture of the peptide and liposomes at the desired lipid-to-peptide ratio. Immediately record the CD spectrum.
-
Data Processing:
-
Subtract the buffer spectrum (and liposome spectrum if it has a signal) from the peptide and peptide-liposome spectra.
-
Convert the data from machine units (millidegrees) to molar ellipticity.
-
Analyze the resulting spectra to estimate changes in secondary structure content (e.g., random coil to α-helix) upon membrane binding.[4]
-
Fluorescence Microscopy for Cellular Uptake Visualization
This method allows for the direct visualization of the cellular localization of fluorescently labeled peptides.
-
Cell Seeding: Seed cells (e.g., HeLa or CHO cells) onto glass-bottom dishes or coverslips and culture until they reach appropriate confluency.
-
Labeling: Synthesize or purchase the peptide conjugated to a fluorescent dye (e.g., TAMRA, Alexa Fluor 488).
-
Incubation: Add the fluorescently labeled peptide (e.g., at 0.1-1 µM final concentration) to the cell culture medium and incubate for a desired period (e.g., 30 minutes to 24 hours) at 37°C.[15]
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove non-internalized peptide.
-
Imaging: Mount the coverslip on a slide and immediately image the live cells using a fluorescence or confocal microscope.[15] For colocalization studies, specific organelle trackers (e.g., LysoTracker for lysosomes) can be added before imaging.
-
Analysis: Analyze the images to determine the subcellular distribution of the peptide (e.g., plasma membrane, punctate endosomal patterns, or diffuse cytosolic/nuclear).
Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[16][17]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After adherence, treat the cells with various concentrations of the this compound compound for a specified time. Include untreated cells (negative control) and cells treated with a lysis buffer (positive control).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
Enzymatic Reaction:
-
Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture. This mixture typically contains lactate, NAD⁺, and a tetrazolium salt (e.g., INT).
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.[7]
-
The NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.[7][17]
-
-
Measurement: After a short incubation, measure the absorbance of the formazan product using a microplate reader (e.g., at 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in the positive and negative controls.
Coarse-Grained Molecular Dynamics (CG-MD) Simulations
CG-MD simulations provide molecular-level insights into the translocation process by simplifying the representation of molecules, allowing for longer simulation timescales.
-
System Setup:
-
Generate a coarse-grained model of the peptide (e.g., using the MARTINI force field).[18]
-
Construct a simulation box containing a lipid bilayer of desired composition, water, and ions.
-
Place the peptide in the water phase near the membrane surface.
-
-
Simulation Protocol:
-
Perform energy minimization to remove steric clashes.
-
Run the MD simulation under constant temperature and pressure (NPT ensemble) for a sufficient duration (nanoseconds to microseconds) to observe peptide-membrane interactions and potential translocation events.
-
-
Analysis:
-
Visualize the trajectory to observe the peptide's behavior.
-
Calculate parameters such as the potential of mean force (PMF) to determine the free energy profile of translocation.
-
Analyze the interactions between the peptide's this compound groups and lipid headgroups.[16]
-
Applications in Drug and Probe Delivery
The ability of this compound-rich transporters to penetrate cell membranes has been harnessed to deliver a vast range of cargo molecules that are otherwise membrane-impermeable.[10][17]
-
Small Molecules: Delivery of drugs for various therapeutic applications, including overcoming multidrug resistance in cancer.[19]
-
Nucleic Acids: Non-covalent complexation and delivery of DNA plasmids and siRNA for gene therapy and gene silencing.[20]
-
Imaging Probes: Intracellular delivery of fluorescent, magnetic, or PET agents for diagnostic imaging.[17]
-
Nanoparticles: Facilitating the cellular uptake of larger systems like liposomes and quantum dots.[10]
Recent advancements include the development of scaffolds with improved stability and efficacy, such as oligophosphoesters, which demonstrate significantly higher cellular uptake than traditional oligoarginines.[17] Furthermore, strategies for targeting specific subcellular organelles, like mitochondria, are expanding the therapeutic potential of these powerful delivery vectors.[20]
Conclusion and Future Perspectives
The interaction of the this compound group with cell membranes is a multifaceted process driven by a unique combination of electrostatic forces and hydrogen bonding. The "adaptive translocation" and "fatty acid-mediated" models provide valuable frameworks for understanding how these highly polar moieties can overcome the hydrophobic barrier of the lipid bilayer. The continued quantitative characterization of these interactions, coupled with advanced experimental and computational techniques, is crucial for the rational design of next-generation molecular transporters. As our understanding deepens, the development of this compound-based delivery systems with enhanced efficiency, specificity, and safety will undoubtedly play a pivotal role in the future of medicine, enabling the targeted delivery of a wide range of therapeutics to their intracellular sites of action.
References
- 1. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Circular Dichroism (CD) [protocols.io]
- 5. Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. praxilabs.com [praxilabs.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. 2.7. Lactate Dehydrogenase (LDH) Assay [bio-protocol.org]
- 17. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring Peptide-Membrane Interactions with Coarse-Grained MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
Guanidinium-Based Scaffolds for Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinium group, a key component of the amino acid arginine, has emerged as a powerful functional moiety in the design of advanced drug delivery systems. Its unique ability to engage in strong, bidentate hydrogen bonding with anionic cell surface proteoglycans facilitates efficient cellular uptake of a wide range of therapeutic cargos, from small molecules to large biologics like proteins and nucleic acids. This technical guide provides a comprehensive overview of this compound-based scaffolds, detailing their synthesis, mechanisms of cellular entry, and diverse applications in drug delivery. We present a compilation of quantitative data on drug loading, release kinetics, and biological efficacy to serve as a valuable resource for the research and development community. Furthermore, this guide includes detailed experimental protocols for the synthesis, characterization, and evaluation of these delivery systems, alongside visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of this promising technology.
Core Principles of this compound-Based Drug Delivery
The utility of the this compound group in drug delivery is rooted in its physicochemical properties. It is a strong base with a high pKa of approximately 13.5, ensuring it remains protonated and positively charged at physiological pH. This cationic nature is fundamental to its function, enabling strong electrostatic interactions with negatively charged cell surfaces.
Mechanism of Cellular Uptake
This compound-rich scaffolds employ several mechanisms to traverse the cell membrane, a critical barrier to intracellular drug delivery. The primary pathways are direct translocation and endocytosis.
-
Direct Translocation: This energy-independent process involves the direct penetration of the this compound-rich carrier across the plasma membrane. The prevailing model suggests that the this compound groups interact with negatively charged components of the cell membrane, such as phosphate (B84403) groups of lipids and sulfate (B86663) groups of proteoglycans, leading to a transient destabilization of the membrane and subsequent entry into the cytoplasm.
-
Endocytosis: This is an energy-dependent process where the cell engulfs the this compound-based scaffold and its cargo. For arginine-rich peptides, macropinocytosis is a major endocytic pathway.[1] This process is initiated by the interaction of the this compound groups with heparan sulfate proteoglycans on the cell surface, which triggers a signaling cascade leading to actin cytoskeleton rearrangement and the formation of large vesicles called macropinosomes.[2][3] Other endocytic pathways, such as clathrin-mediated and caveolin-mediated endocytosis, have also been implicated.[4][5]
Endosomal Escape
For cargos delivered via endocytosis, escape from the endosome is crucial to avoid degradation in the lysosome and to reach their cytosolic or nuclear targets. This compound-based systems can facilitate endosomal escape through various mechanisms, including the "proton sponge" effect. The high density of protonatable this compound groups within the endosome leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the cargo into the cytoplasm.
Types of this compound-Based Scaffolds
A variety of molecular architectures have been functionalized with this compound groups to create effective drug delivery vehicles.
-
Arginine-Rich Cell-Penetrating Peptides (CPPs): These are short peptides containing a high proportion of arginine residues, such as the well-known HIV-1 Tat peptide.[6] They can be covalently or non-covalently complexed with therapeutic molecules to facilitate their intracellular delivery.
-
This compound-Rich Polymers: Synthetic polymers functionalized with this compound side groups offer a high degree of tunability in terms of molecular weight, charge density, and architecture (e.g., linear, branched, dendritic). Examples include guanidinylated poly(methacrylates), poly(oxanorbornene)imides (PONIs), and poly(β-amino ester)s (PAEs).[7][8]
-
This compound-Functionalized Dendrimers: These are highly branched, monodisperse macromolecules with a well-defined number of terminal this compound groups, offering precise control over the carrier's properties.
-
This compound-Coated Nanoparticles: Inorganic or lipid-based nanoparticles can be surface-functionalized with this compound-containing ligands to enhance their cellular uptake. This category includes gold nanoparticles, mesoporous silica (B1680970) nanoparticles (MSNs), and liposomes.[9]
Quantitative Data on this compound-Based Delivery Systems
The following tables summarize key quantitative data from various studies on this compound-based drug delivery systems to provide a comparative overview of their performance.
| Scaffold Type | Cargo | Drug Loading Capacity / Encapsulation Efficiency | Release Profile | Reference(s) |
| This compound-functionalized Mesoporous Silica Nanoparticles | Curcumin | 90% encapsulation efficiency | Sustained release of 90% over 72 hours at pH 7.4 | [9] |
| Silk Fibroin/Xanthan Composite Scaffold | Chloramphenicol | Not specified | Controlled release for 5 days | [10] |
| This compound-functionalized Poly(oxanorbornene)imide (PONI) | Green Fluorescent Protein (GFP) | Not specified | Not specified | [8][11] |
| This compound-Curcumin Complex-Loaded Hollow Mesoporous Silica Nanoparticles | Guanidine-Curcumin | 90% encapsulation efficiency | 90% release at pH 7.4 over 60 hours | [9] |
Table 1: Drug Loading and Release Kinetics of this compound-Based Scaffolds
| Scaffold Type | Cell Line | Transfection Efficiency | Comparison | Reference(s) |
| Guanidinylated Polyethylenimine (gPEI) | HEK 293 | Higher than PEI and Lipofectin at most N/P ratios | Outperformed commercial reagents | [7] |
| This compound-based Block Copolymer | HeLa | Higher than amine-based analog in vitro | Amine-based analog was more effective in vivo | [12] |
| This compound-Cholesterol Cationic Lipids (BGTC) | Various mammalian cell lines | High transfection efficiency | - | [13] |
| This compound-rich Polypeptides | HeLa, RAW 264.7 | 400-fold higher than PEI in vitro | Significantly outperformed PEI | [2] |
| Branched Poly(β-amino ester)s (PAEs) with this compound | Various | 2- to 30-fold enhancement | Superior to Lipofectamine 3000, jetPEI, Xfect | [14] |
Table 2: Transfection Efficiency of this compound-Based Gene Delivery Vectors
| Scaffold Type | Cell Line | IC50 / Cell Viability | Assay | Reference(s) |
| Guanidinylated Polyethylenimine (gPEI) | HEK 293 | Reduced cytotoxicity compared to PEI | MTT assay | [7] |
| This compound-rich Polymer | Not specified | Reduced cytotoxicity compared to monoguanide control | Not specified | [15] |
| This compound-rich Polypeptides | HeLa, RAW 264.7 | >90% cell viability at optimal concentrations | Not specified | [2] |
| Dodecylguanidine Hydrochloride (DGH) | A549 | IC50: 0.39 µg/mL | WST assay | [16] |
Table 3: Cytotoxicity of this compound-Based Scaffolds
Experimental Protocols
This section provides detailed protocols for key experiments in the development and evaluation of this compound-based drug delivery systems.
Synthesis of this compound-Functionalized Scaffolds
Protocol 4.1.1: Synthesis of Guanidinylated Polyethylenimine (gPEI) (Adapted from[7])
-
Dissolve branched polyethylenimine (PEI, 25 kDa) in deionized water.
-
Add O-methylisourea hemisulfate to the PEI solution. The molar ratio of O-methylisourea to the primary amine groups of PEI can be varied to achieve different degrees of guanidinylation.
-
Adjust the pH of the reaction mixture to 10.5 with NaOH.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane (MWCO 12-14 kDa).
-
Lyophilize the dialyzed solution to obtain the gPEI polymer as a white powder.
-
Characterize the degree of guanidinylation using techniques such as FTIR and 1H NMR spectroscopy.
Characterization of this compound-Based Nanocarriers
Protocol 4.2.1: Determination of Particle Size and Zeta Potential
-
Prepare a dilute suspension of the this compound-based nanoparticles in an appropriate buffer (e.g., PBS, pH 7.4).
-
Use a dynamic light scattering (DLS) instrument to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI).
-
Use the same instrument, or a dedicated zeta potential analyzer, to measure the surface charge (zeta potential) of the nanoparticles.
-
Perform measurements in triplicate to ensure reproducibility.
In Vitro Evaluation
Protocol 4.3.1: MTT Assay for Cytotoxicity (Adapted from[17][18])
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound-based scaffold in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the scaffold dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4.3.2: Cellular Uptake Analysis by Flow Cytometry (Adapted from[19])
-
Label the this compound-based scaffold with a fluorescent dye (e.g., FITC, Rhodamine).
-
Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled scaffolds at various concentrations and for different time points.
-
After incubation, wash the cells twice with cold PBS to remove non-internalized scaffolds.
-
Trypsinize the cells and resuspend them in PBS containing a small amount of serum to inactivate the trypsin.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify cellular uptake.
Protocol 4.3.3: Quantification of Endosomal Escape (Adapted from[20][21])
A split-reporter assay (e.g., split-luciferase or split-GFP) is a robust method to quantify endosomal escape.
-
Co-deliver a plasmid encoding one part of the split reporter and the this compound-based scaffold complexed with the other part of the reporter protein.
-
After a defined incubation period, lyse the cells and measure the reporter activity (luminescence or fluorescence).
-
Reporter activity will only be detected if the scaffold-delivered part of the reporter has escaped the endosome and reconstituted with the expressed part in the cytosol.
-
Quantify the signal and normalize it to the total amount of internalized reporter to determine the efficiency of endosomal escape.
In Vivo Evaluation
Protocol 4.4.1: Biodistribution Study Using Fluorescence Imaging (Adapted from[16][22][23][24])
-
Label the this compound-based scaffold with a near-infrared (NIR) fluorescent dye to minimize tissue autofluorescence.
-
Administer the labeled scaffold to small animals (e.g., mice) via the desired route (e.g., intravenous injection).
-
At various time points post-administration, image the animals using an in vivo imaging system (IVIS) to monitor the whole-body distribution of the scaffold.
-
At the end of the experiment, euthanize the animals and excise major organs (liver, spleen, kidney, lungs, heart, brain, and tumor if applicable).
-
Image the excised organs to quantify the fluorescence signal in each tissue.
-
Homogenize the organs and measure the fluorescence intensity using a plate reader for more precise quantification.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound-based drug delivery.
Caption: Signaling pathway of macropinocytosis induced by this compound-rich scaffolds.
Caption: General experimental workflow for the in vitro evaluation of this compound-based scaffolds.
Caption: Logical relationship of the intracellular drug delivery process via this compound-based scaffolds.
Conclusion and Future Perspectives
This compound-based scaffolds represent a highly promising and versatile platform for intracellular drug delivery. Their ability to efficiently traverse cellular membranes and deliver a wide array of therapeutic agents to their site of action has been demonstrated in numerous preclinical studies. The continued development of novel this compound-rich architectures, coupled with a deeper understanding of their interactions with biological systems, will undoubtedly pave the way for their clinical translation. Future research should focus on optimizing the biodistribution and target specificity of these carriers to minimize off-target effects and enhance therapeutic efficacy. The systematic collection and comparison of quantitative data, as presented in this guide, will be instrumental in guiding the rational design of the next generation of this compound-based drug delivery systems.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-grafted polyethylenimine: an efficient transfecting agent for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sub-organ Level Quantitation of Proteins in Tissues Delivered by Polymeric Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanidine–Curcumin Complex-Loaded Amine-Functionalised Hollow Mesoporous Silica Nanoparticles for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A this compound-Rich Polymer for Efficient Cytosolic Delivery of Native Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Cytosolic Delivery of Proteins Using Lyophilized and Reconstituted Polymer-Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guanidinylated block copolymers for gene transfer: A comparison with amine-based materials for in vitro and in vivo gene transfer efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-cholesterol cationic lipids: efficient vectors for the transfection of eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Effect of this compound and Tertiary Amine Groups on Boosting Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A this compound-Rich Polymer for Efficient Cytosolic Delivery of Native Proteins - East China Normal University [pure.ecnu.edu.cn]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 20. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. dovepress.com [dovepress.com]
- 23. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Guanidinium Chloride-Induced Protein Denaturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinium chloride (GdmCl) is a powerful chaotropic agent widely employed in protein chemistry to induce denaturation, the process by which a protein loses its native three-dimensional structure. Understanding the mechanism and protocols for GdmCl-induced denaturation is fundamental for studying protein stability, folding pathways, and for the solubilization of proteins from inclusion bodies. These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the use of this compound chloride in protein denaturation studies.
The denaturation of proteins by GdmCl is a complex process that involves the disruption of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions, which are essential for maintaining the protein's native conformation.[1][2] At high concentrations, typically in the molar range, GdmCl effectively unfolds proteins into a random coil state.[3] Interestingly, at low concentrations, GdmCl can sometimes stabilize the native state of certain proteins.[4][5] The mechanism of denaturation is thought to occur via a direct interaction of this compound ions with the protein surface, leading to the disruption of the protein's hydration shell and subsequent unfolding.[6][7] Kinetic studies have provided evidence for a two-stage mechanism where GdmCl first binds to the protein surface, forming a "dry molten globule" intermediate, followed by the solvation of the core and global unfolding.[6]
Quantitative Data on this compound Chloride-Induced Protein Denaturation
The concentration of GdmCl required to denature a protein is a measure of its conformational stability. This is often quantified by the denaturation midpoint (Cm), the GdmCl concentration at which the protein is 50% unfolded. The following tables summarize the denaturation midpoints for several proteins, providing a reference for experimental design.
| Protein | Method | Denaturation Midpoint (Cm) [M] | Reference |
| Antithrombin (bovine) | Far-UV Circular Dichroism | Phase 1: 0.8, Phase 2: 2.8 | [Biochemistry (1987) 26 (13), pp 4108–4115] |
| CopR (wild-type) | Far-UV Circular Dichroism | 1.8 | [J. Biol. Chem. (2002) 277, pp 23463-23470] |
| CopR (R34Q mutant) | Far-UV Circular Dichroism | 1.8 | [J. Biol. Chem. (2002) 277, pp 23463-23470] |
| CopR (Cop20 mutant) | Far-UV Circular Dichroism | 1.1 | [J. Biol. Chem. (2002) 277, pp 23463-23470] |
| CopR (R29Q mutant) | Far-UV Circular Dichroism | Phase 1: 0.95, Phase 2: 2.6 | [J. Biol. Chem. (2002) 277, pp 23463-23470] |
| Ribonuclease A (RNase A) | Absorbance Spectroscopy | ~3.0 - 4.0 (pH dependent) | [Biochem J. (1992) 287 (Pt 2), pp 481-485] |
| Lysozyme | Absorbance Spectroscopy | ~3.0 - 5.0 (pH dependent) | [Biochem J. (1992) 287 (Pt 2), pp 481-485] |
| Metmyoglobin | Absorbance Spectroscopy | ~2.0 - 3.0 (pH dependent) | [Biochem J. (1992) 287 (Pt 2), pp 481-485] |
Experimental Protocols
Preparation of this compound Chloride Stock Solution
This compound chloride is hygroscopic, so it is crucial to determine the concentration of the stock solution accurately.[8]
Materials:
-
This compound chloride (high purity)
-
Buffer of choice (e.g., phosphate, Tris)
-
Distilled, deionized water
-
Refractometer
Procedure:
-
Weigh out the desired amount of solid GdmCl. For an approximate 8 M solution, dissolve ~76.44 g of GdmCl in a final volume of 100 mL of buffer. Note that the dissolution is endothermic and may require gentle warming.
-
Allow the solution to cool to room temperature.
-
Accurately determine the concentration of the GdmCl stock solution using a refractometer. The molarity (M) can be calculated using the following formula: M = 57.147(ΔN) + 38.68(ΔN)² - 91.60(ΔN)³ where ΔN is the difference in the refractive index between the GdmCl solution and the buffer.
-
Adjust the pH of the stock solution if necessary.
-
Store the stock solution at room temperature. If precipitation occurs upon storage, gently warm the solution to redissolve the GdmCl before use.[2]
Protein Denaturation Monitored by Intrinsic Tryptophan Fluorescence
This protocol describes a typical equilibrium denaturation experiment using intrinsic tryptophan fluorescence to monitor protein unfolding.
Materials:
-
Protein of interest containing tryptophan residues
-
This compound chloride stock solution (e.g., 8 M)
-
Buffer of choice
-
Fluorometer
Procedure:
-
Prepare a series of solutions with increasing concentrations of GdmCl in the desired buffer. The final protein concentration should be kept constant across all samples.
-
Add a fixed amount of the protein stock solution to each GdmCl solution.
-
Incubate the samples at a constant temperature for a sufficient time to allow the unfolding reaction to reach equilibrium (this can range from minutes to hours and should be determined empirically for the protein of interest).
-
Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectra from 310 nm to 400 nm for each sample.
-
Plot the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength (e.g., 350 nm) as a function of the GdmCl concentration.
-
The resulting data can be fitted to a sigmoidal curve to determine the denaturation midpoint (Cm).
Protein Denaturation Monitored by Far-UV Circular Dichroism (CD)
Far-UV CD spectroscopy is a powerful technique to monitor changes in the secondary structure of a protein upon denaturation.
Materials:
-
Protein of interest
-
This compound chloride stock solution (e.g., 8 M)
-
Buffer of choice
-
CD spectropolarimeter
Procedure:
-
Prepare a series of samples with varying GdmCl concentrations and a constant protein concentration, as described in the fluorescence protocol.
-
Equilibrate the samples at a constant temperature.
-
Record the far-UV CD spectrum of each sample, typically from 200 nm to 250 nm.
-
The change in the CD signal at a specific wavelength, usually 222 nm (characteristic of α-helical content), is plotted against the GdmCl concentration.
-
The data is then fitted to a sigmoidal model to obtain the denaturation midpoint (Cm).
Visualizations
Mechanism of this compound Chloride-Induced Protein Denaturation
Caption: A diagram illustrating the two-stage mechanism of protein denaturation by this compound chloride.
Experimental Workflow for Protein Denaturation Studies
Caption: A typical experimental workflow for studying protein denaturation using this compound chloride.
Safety Precautions
This compound chloride is harmful if swallowed or inhaled and causes skin and serious eye irritation.[9][10][11][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling GdmCl.[9][10][11] Work in a well-ventilated area or under a fume hood.[9] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[9][10] Dispose of GdmCl waste according to institutional and local regulations.[9][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Denaturation behavior of antithrombin in this compound chloride. Irreversibility of unfolding caused by aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic evidence for a two-stage mechanism of protein denaturation by this compound chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin equilibrium unfolding followed by time-resolved fluorescence and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of the kinetics of denaturation and renaturation of barstar in the folding transition zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.utexas.edu [sites.utexas.edu]
- 10. Cooperative Unfolding of Residual Structure in Heat Denatured Proteins by Urea and this compound Chloride | PLOS One [journals.plos.org]
- 11. Denaturant-dependent folding of GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determining stability of proteins from this compound chloride transition curves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Total RNA Isolation using the Guanidinium Isothiocyanate Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality, intact total RNA is a critical prerequisite for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), microarray analysis, and Northern blotting. The guanidinium isothiocyanate (GITC) method, particularly the single-step acid this compound thiocyanate-phenol-chloroform extraction, is a robust and widely used technique for obtaining pure, undegraded RNA from a variety of biological samples.[1][2][3] This method relies on the potent protein-denaturing and RNase-inhibiting properties of this compound isothiocyanate to rapidly lyse cells and inactivate endogenous ribonucleases, thereby preserving RNA integrity.[4][5]
The core principle of this technique involves the differential partitioning of macromolecules between aqueous and organic phases under acidic conditions.[1][2][6] Following homogenization in a this compound-based lysis solution, the addition of an acidic phenol-chloroform mixture results in the separation of RNA, DNA, and proteins into distinct phases upon centrifugation. At a low pH, total RNA remains exclusively in the upper, colorless aqueous phase, while DNA and denatured proteins are partitioned into the interphase and the lower, organic phase, respectively.[1][2][6][7] The RNA is then precipitated from the aqueous phase, typically with isopropanol (B130326), washed to remove residual salts, and resuspended in an RNase-free solution.
Applications
The this compound isothiocyanate method is versatile and can be adapted for RNA isolation from a wide range of biological materials, including:
-
Cultured mammalian cells (adherent and suspension)
-
Animal tissues
-
Plant tissues
-
Bacteria
-
Yeast
The resulting high-purity total RNA is suitable for numerous downstream applications in gene expression analysis and functional genomics.
Data Presentation: Expected RNA Yield and Purity
The yield and quality of isolated RNA can vary depending on the sample type, amount of starting material, and the precise protocol followed. The following table provides typical quantitative data for RNA isolated using the this compound isothiocyanate-phenol-chloroform method.
| Sample Type | Starting Material | Expected Total RNA Yield | A260/A280 Ratio | A260/A230 Ratio | RNA Integrity Number (RIN) |
| Cultured Human Cells | 1 x 10⁶ cells | 15 - 25 µg[1] | 1.8 - 2.1[4] | > 1.8[8] | > 7[8] |
| Mouse Cerebral Cortex | 50 - 100 mg | ~1,959 ng/mg[3] | ~2.03[3] | ~2.17[3] | ≥ 8 |
| Human Placental Tissue | 1 g | 1 - 1.1 mg[1] | 1.8 - 2.0 | > 1.8 | ≥ 7 |
| Adipose Tissue | 150 mg | Variable, optimization required | 1.8 - 2.0 | > 1.5 | ≥ 7 |
| Fresh Lung Tissue | Not specified | Higher yield with GTC method | ~1.8[9] | > 1.8 | Variable |
Note: An A260/A280 ratio of ~2.0 is generally considered indicative of pure RNA.[10][11] A lower ratio may indicate protein or phenol (B47542) contamination.[10][12] The A260/A230 ratio is a secondary measure of purity, with values of 2.0-2.2 being ideal; lower ratios can indicate contamination with this compound thiocyanate (B1210189).[4][10] The RNA Integrity Number (RIN) is a measure of RNA degradation, with a value of 10 representing completely intact RNA.
Experimental Workflow
The following diagram illustrates the key steps in the this compound isothiocyanate method for total RNA isolation.
Caption: Workflow of total RNA isolation using the this compound isothiocyanate method.
Experimental Protocols
Protocol 1: Total RNA Isolation from Cultured Cells
This protocol is suitable for isolating total RNA from both suspension and adherent mammalian cells.
Materials:
-
Denaturing Solution (Solution D): 4 M this compound thiocyanate, 25 mM sodium citrate (B86180) (pH 7.0), 0.5% (w/v) N-lauroylsarcosine (Sarkosyl), and 0.1 M 2-mercaptoethanol (B42355) (add fresh).[1][12]
-
2 M Sodium acetate, pH 4.0
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol mixture (49:1)
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
Suspension cells: Pellet cells by centrifugation at 500 x g for 5 minutes. Discard the supernatant.
-
Adherent cells: Aspirate the culture medium. Cells can be lysed directly on the culture dish.
-
-
Lysis: Add 1 ml of Denaturing Solution per 1 x 10⁷ cells.[12] Pipette the lysate up and down several times to homogenize and shear genomic DNA.
-
Phase Separation:
-
Sequentially add the following to the homogenate, mixing by inversion after each addition:
-
0.1 ml of 2 M sodium acetate, pH 4.0
-
1 ml of water-saturated phenol
-
0.2 ml of chloroform:isoamyl alcohol mixture
-
-
Vortex vigorously for 10-15 seconds and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[13] The mixture will separate into three phases: a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing the RNA.[13]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh, sterile tube, being cautious not to disturb the interphase.
-
Add an equal volume of isopropanol (approximately 1 ml) and mix gently.
-
Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small, gel-like pellet.
-
-
Washing:
-
Carefully decant the supernatant.
-
Wash the RNA pellet with 1 ml of 75% ethanol.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Carefully remove all residual ethanol with a pipette.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µl) by pipetting up and down.
-
Incubate at 55-60°C for 10-15 minutes to aid in solubilization.[14]
-
Protocol 2: Total RNA Isolation from Tissues
This protocol is adapted for the isolation of total RNA from animal tissues.
Additional Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Homogenizer (e.g., rotor-stator or bead beater)
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Homogenization:
-
Transfer the powdered tissue (50-100 mg) into a tube containing 1 ml of Denaturing Solution.
-
Homogenize immediately using a rotor-stator homogenizer or a bead beater until no visible tissue clumps remain.
-
-
Phase Separation, RNA Precipitation, Washing, and Resuspension:
-
Proceed with steps 3-6 from Protocol 1.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low RNA Yield | Incomplete homogenization or lysis. | Increase homogenization time or use a more robust method. Ensure the correct ratio of lysis solution to starting material. |
| Incorrect phase separation. | Carefully transfer the aqueous phase without disturbing the interphase. | |
| Inefficient RNA precipitation. | Increase incubation time at -20°C. Consider adding a co-precipitant like glycogen (B147801) for very small amounts of RNA. | |
| Low A260/A280 Ratio (<1.8) | Protein contamination. | Ensure complete homogenization and proper phase separation. Avoid the interphase during aqueous phase collection. |
| Phenol contamination. | Be careful not to transfer any of the organic phase. An additional chloroform extraction can be performed on the aqueous phase. | |
| Low A260/A230 Ratio (<1.8) | This compound thiocyanate contamination. | Ensure the RNA pellet is adequately washed with 75% ethanol. A second ethanol wash may be necessary. |
| RNA Degradation (low RIN value) | RNase contamination. | Use RNase-free reagents and consumables. Work quickly and keep samples on ice whenever possible. |
| Improper sample handling. | Freeze tissues immediately in liquid nitrogen. Process samples promptly after harvesting. |
This document is for informational purposes only and should be used as a guideline. Protocols may require optimization for specific sample types and downstream applications.
References
- 1. Simple method for extracting RNA from cultured cells and tissue with guanidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of RNA Extraction Methods for Molecular Analysis of Oral Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing total RNA extraction method for human and mice samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qiagen.com [qiagen.com]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. researchgate.net [researchgate.net]
- 7. RNA isolation: Methods, challenges, and applications | QIAGEN [qiagen.com]
- 8. benchchem.com [benchchem.com]
- 9. Systematic comparison of RNA extraction techniques from frozen and fresh lung tissues: checkpoint towards gene expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dna.uga.edu [dna.uga.edu]
- 11. med.unc.edu [med.unc.edu]
- 12. bu.edu [bu.edu]
- 13. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 14. researchgate.net [researchgate.net]
Step-by-Step Protein Refolding Using Guanidinium Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant proteins expressed in systems like E. coli often form insoluble and non-functional aggregates known as inclusion bodies. A critical step in obtaining biologically active protein is the solubilization of these aggregates followed by a carefully controlled refolding process. Guanidinium hydrochloride (GnHCl) is a powerful chaotropic agent widely used for both the denaturation and subsequent refolding of proteins. This document provides detailed application notes and experimental protocols for performing step-by-step protein refolding using GnHCl.
Principle of this compound Hydrochloride-Mediated Refolding
This compound hydrochloride disrupts the non-covalent interactions that maintain a protein's secondary and tertiary structure, leading to the unfolding of the protein into a random coil.[1][2] This process solubilizes the aggregated protein from inclusion bodies. The subsequent refolding is achieved by gradually or rapidly removing the GnHCl, allowing the protein to re-establish its native, biologically active conformation. The success of refolding hinges on optimizing conditions to favor correct intramolecular interactions over intermolecular aggregation.[3]
Key Parameters Influencing Refolding Success
The efficiency of protein refolding is a delicate balance between proper folding and aggregation. Several factors must be empirically optimized for each target protein:
-
Protein Concentration: Lower protein concentrations (typically 10-100 µg/mL) are generally favored during refolding to minimize aggregation, which is a higher-order process compared to the first-order folding kinetics.[4]
-
This compound Hydrochloride Concentration: While high concentrations (6-8 M) of GnHCl are used for denaturation, lower, non-denaturing concentrations (e.g., 0.5-2 M) are often maintained in the initial refolding buffer to prevent aggregation by keeping folding intermediates soluble.[4][5]
-
Method of Denaturant Removal: The rate and method of GnHCl removal significantly impact the refolding yield. Common methods include dilution, dialysis, and on-column refolding.[2][6]
-
Buffer Composition: The pH, ionic strength, and the presence of additives in the refolding buffer are critical for success.
-
Additives: Various additives can be included in the refolding buffer to enhance yield and prevent aggregation. These include:
-
Aggregation Suppressors: L-arginine is a common additive that helps to prevent protein aggregation.[7][8][9]
-
Stabilizers: Polyols like glycerol (B35011) and sugars can help stabilize the native protein structure.
-
Redox Systems: For proteins containing disulfide bonds, a redox system, such as reduced and oxidized glutathione (B108866) (GSH/GSSG), is essential to promote correct disulfide bond formation.[10]
-
-
Temperature: Refolding is often performed at low temperatures (e.g., 4°C) to slow down aggregation kinetics.[4]
Quantitative Data on Protein Refolding
The success of a refolding protocol is ultimately determined by the yield of soluble, correctly folded, and active protein. The following tables summarize quantitative data from various studies to provide a baseline for comparison.
Table 1: Comparison of Refolding Methods Using this compound Hydrochloride
| Refolding Method | Protein Example | Refolding Yield (%) | Reference |
| Dilution | Recombinant Human Alpha-fetoprotein | >75% | This study demonstrates that very high refolding yields can be obtained for a physiologically relevant protein with optimized dilution refolding. |
| Dialysis | Recombinant Human Alpha-fetoprotein | <35% | Dialysis refolding yield was believed to be lower because the gradual reduction in denaturant concentration allowed extended conformational searching, enabling more time for undesirable interaction with other protein molecules and/or the dialysis membrane, leading to a sub-optimal process outcome. |
| On-Column | Various His-tagged proteins | 30-100% | The effectiveness of this refolding method has been confirmed by applying it to different BSGC targets. We have been able to obtain 30–100% of the proteins refolded in seven out of 10 tested proteins.[11] |
| Dialysis | Small proteins (≤18 kD) from inclusion bodies | 58% (soluble protein recovery) | refolding the purified proteins by using dialysis against a single buffer allowed us to obtain soluble protein samples of 58% of small proteins that were found in the insoluble fraction in vivo.[3] |
| On-Column | Organophosphorus Hydrolase | 12% | [6] |
| Rapid Dilution | Organophosphorus Hydrolase | 10% | [6] |
| Dialysis | Organophosphorus Hydrolase | 14% | [6] |
| Combination of Rapid Dilution and Dialysis | Organophosphorus Hydrolase | 50% | [6] |
Table 2: Effect of Additives on Protein Refolding from this compound Hydrochloride
| Additive | Protein Example | Concentration | Effect on Refolding Yield | Reference |
| L-Arginine | Bovine Carbonic Anhydrase B | 0.75 M | Reached almost 100% | The refolding yield could reach almost 100% in the presence of 0.75 M arginine.[9] |
| L-Arginine | Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF) | 0.5 M | Increased refolding yield 2-fold (in combination with 2M Urea) | With this combination system, the refolding yield of rhG-CSF could be increased 2-fold.[8] |
| L-Arginine | Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF) | Not specified | Could only achieve 65% refolding yield | [9] |
| Redox Buffer (GSH/GSSG) | Disulfide-containing proteins | Varies | Essential for correct disulfide bond formation and activity recovery | [10] |
Visualizing the Refolding Process
Diagram 1: The Competition Between Protein Folding and Aggregation
Caption: Competition between correct folding and aggregation pathways.
Diagram 2: Experimental Workflow for On-Column Protein Refolding
Caption: Workflow for on-column protein refolding.
Experimental Protocols
Protocol 1: Protein Refolding by Stepwise Dialysis
This method involves gradually decreasing the concentration of GnHCl, allowing the protein to refold slowly.
Materials:
-
Solubilization Buffer: 6 M this compound Hydrochloride, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM DTT
-
Dialysis Buffer 1: 3 M this compound Hydrochloride, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT
-
Dialysis Buffer 2: 1 M this compound Hydrochloride, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.5 M L-Arginine
-
Dialysis Buffer 3 (Final): 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.5 M L-Arginine, (Optional: 1 mM GSH / 0.1 mM GSSG for disulfide bond formation)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Stir plate and stir bar
Procedure:
-
Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer. Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C.
-
Clarification: Centrifuge the solubilized protein at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.
-
First Dialysis: Transfer the supernatant containing the denatured protein into dialysis tubing. Dialyze against a 100-fold volume of Dialysis Buffer 1 for 4-6 hours at 4°C with gentle stirring.
-
Second Dialysis: Transfer the dialysis bag to a 100-fold volume of Dialysis Buffer 2 and dialyze for 4-6 hours at 4°C.
-
Final Dialysis: Transfer the dialysis bag to a 100-fold volume of Dialysis Buffer 3 and dialyze overnight at 4°C. Change the buffer once during this period.
-
Recovery and Analysis: Recover the refolded protein from the dialysis bag. Centrifuge at >15,000 x g for 30 minutes to pellet any aggregated protein. Analyze the supernatant for protein concentration, purity (SDS-PAGE), and biological activity.
Protocol 2: On-Column Protein Refolding
This method is particularly useful for His-tagged proteins and combines purification with refolding.[12]
Materials:
-
Binding Buffer: 6 M this compound Hydrochloride, 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM Imidazole
-
Refolding Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM Imidazole (and other additives as required)
-
Elution Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250-500 mM Imidazole
-
Affinity chromatography column (e.g., Ni-NTA)
-
Chromatography system (e.g., FPLC)
Procedure:
-
Solubilization and Binding: Solubilize inclusion bodies in Binding Buffer and clarify by centrifugation. Load the supernatant onto an equilibrated affinity column.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove non-specifically bound proteins.
-
Refolding Gradient: Apply a linear gradient of decreasing GnHCl concentration, from 100% Binding Buffer to 100% Refolding Buffer, over several column volumes. This allows for a gradual removal of the denaturant while the protein is immobilized on the resin.
-
Wash with Refolding Buffer: Wash the column with several column volumes of 100% Refolding Buffer to remove any residual GnHCl.
-
Elution: Elute the refolded protein from the column using the Elution Buffer.
-
Analysis: Analyze the eluted fractions for protein concentration, purity, and activity.
Protocol 3: Protein Refolding by Rapid Dilution
This is a simple and fast method, but optimization of protein concentration is critical to avoid aggregation.
Materials:
-
Denaturation Buffer: 6 M this compound Hydrochloride, 50 mM Tris-HCl pH 8.0, 10 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.5 M L-Arginine (and other additives as required)
Procedure:
-
Solubilization: Solubilize and clarify the inclusion bodies in Denaturation Buffer as described in Protocol 1.
-
Dilution: Rapidly dilute the denatured protein solution (typically 100-fold) into a vigorously stirred Refolding Buffer at 4°C. The final protein concentration should be low (e.g., 10-50 µg/mL).
-
Incubation: Allow the protein to refold by incubating the solution with gentle stirring for several hours to overnight at 4°C.
-
Concentration and Analysis: Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration). Analyze for purity and activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low refolding yield | Protein aggregation | Decrease protein concentration; add aggregation suppressors (e.g., L-arginine); optimize GnHCl concentration in the refolding buffer; perform refolding at a lower temperature. |
| Protein precipitates upon GnHCl removal | Rapid removal of denaturant | Use a more gradual method like stepwise dialysis or on-column refolding with a shallow gradient. |
| No biological activity | Incorrect disulfide bond formation | For cysteine-containing proteins, add a redox system (e.g., GSH/GSSG) to the final refolding buffer. |
| Misfolded protein | Optimize buffer pH, ionic strength, and additives. |
Conclusion
Protein refolding using this compound hydrochloride is a powerful and versatile technique for recovering active proteins from inclusion bodies. The success of this process is highly dependent on the careful optimization of several experimental parameters. The protocols and data presented in this document provide a solid foundation for developing a robust and efficient refolding strategy for your protein of interest. It is recommended to perform small-scale screening experiments to identify the optimal conditions before scaling up.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guanidine hydrochloride-induced folding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotechrep.ir [biotechrep.ir]
- 7. researchgate.net [researchgate.net]
- 8. Cooperative effects of urea and L-arginine on protein refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different effects of L-arginine on protein refolding: suppressing aggregates of hydrophobic interaction, not covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of redox buffer properties on the folding of a disulfide-containing protein: dependence upon pH, thiol pKa, and thiol concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ipo.lbl.gov [ipo.lbl.gov]
- 12. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilization of Inclusion Bodies Using Guanidinium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of guanidinium chloride (GdnHCl) for the solubilization of protein inclusion bodies, a common challenge in recombinant protein production. The protocols outlined below are intended to serve as a robust starting point for developing a process to recover active proteins from insoluble aggregates.
Introduction to Inclusion Body Solubilization with this compound Chloride
Recombinant proteins overexpressed in bacterial systems, such as Escherichia coli, often accumulate as dense, insoluble aggregates known as inclusion bodies. While this can protect the protein from proteolysis, it necessitates a denaturation and subsequent refolding process to obtain the biologically active protein. This compound chloride is a powerful chaotropic agent that effectively solubilizes these aggregates by disrupting the non-covalent interactions that maintain the protein's secondary and tertiary structures.[1][2] This process unfolds the protein, making it accessible for refolding into its native conformation.
This compound chloride is often preferred over other denaturants like urea (B33335) due to its greater denaturing strength.[3][4] A concentration of 6 M GdnHCl is a standard and effective starting point for solubilizing a wide range of inclusion bodies.[1][2][4][5] However, for particularly recalcitrant inclusion bodies, concentrations up to 8 M may be necessary.[1]
Data Presentation: this compound Chloride Solubilization Parameters
The following table summarizes key quantitative data for the solubilization of inclusion bodies using this compound chloride.
| Parameter | Typical Range | Notes |
| This compound Chloride (GdnHCl) Concentration | 4 M - 8 M | 6 M is the most common and recommended starting concentration.[1] 4 M may be sufficient for less aggregated proteins, while 8 M is used for highly resistant inclusion bodies.[1] |
| Solubilization Efficiency | > 95% with 6 M GdnHCl | The majority of inclusion bodies can be effectively solubilized at this concentration.[4] |
| Incubation Time | 1 - 2 hours (up to overnight) | Gentle agitation during incubation can improve efficiency.[1][6] |
| Temperature | Room Temperature (or 4°C) | Room temperature is generally sufficient for solubilization.[1][7] Performing steps at 4°C can help minimize protease activity.[1] |
| Reducing Agent Concentration (DTT or β-mercaptoethanol) | 5 - 100 mM | Essential for reducing disulfide bonds and preventing incorrect refolding.[5][6] |
Experimental Protocols
This section provides detailed methodologies for the isolation, washing, and solubilization of inclusion bodies using this compound chloride.
This initial step is crucial for removing cellular contaminants and improving the purity of the final protein product.
Materials:
-
Cell pellet from recombinant protein expression
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)
-
Protease inhibitors
-
Wash Buffer with Detergent (e.g., Lysis Buffer + 1-2% Triton X-100)
-
Wash Buffer without Detergent (e.g., Lysis Buffer)
-
High-speed centrifuge
-
Sonciator or French press
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Lyse the cells using a French press or sonication. Ensure lysis is complete to release the inclusion bodies.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet the inclusion bodies.[5]
-
Discard the supernatant. Resuspend the pellet in Wash Buffer with Detergent. Sonication for short bursts (e.g., 3 x 10 seconds) can aid in resuspension and removal of membrane proteins and contaminants.[5][6]
-
Centrifuge as in step 3 and discard the supernatant.
-
Repeat the wash step (steps 4 and 5) at least twice to ensure the removal of contaminating proteins and lipids.[7]
-
Perform a final wash with Wash Buffer without Detergent to remove any residual detergent.
-
Centrifuge as in step 3 and collect the final washed inclusion body pellet.
This protocol details the solubilization of the purified inclusion bodies.
Materials:
-
Washed inclusion body pellet (from Protocol 3.1)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 6 M this compound Chloride, 10-100 mM DTT or β-mercaptoethanol, pH 8.0)
-
High-speed centrifuge
Procedure:
-
Resuspend the washed inclusion body pellet in the Solubilization Buffer. The volume of buffer will depend on the size of the pellet and the desired final protein concentration. A common starting point is 0.5 to 1.0 ml of buffer per gram of original wet cell weight.[7][8]
-
Incubate the suspension at room temperature with gentle agitation for 1-2 hours. For very dense inclusion bodies, this incubation can be extended overnight.[1][6]
-
After incubation, centrifuge the sample at high speed (e.g., 15,000 x g) for 30 minutes at room temperature to pellet any remaining insoluble material.[1]
-
Carefully collect the supernatant containing the solubilized, denatured protein. This is the starting material for the subsequent protein refolding step.
Visualizations
Caption: Workflow for solubilizing inclusion bodies using this compound chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of Guanidine Hydrochloride in the Purification of Inclusion Body [yacooscience.com]
- 5. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 7. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Note and Protocol for High-Quality RNA Extraction from Tissues with High RNase Content
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtaining high-quality, intact RNA is the cornerstone of numerous molecular biology applications, including RT-qPCR, microarray analysis, and next-generation sequencing. However, tissues such as the pancreas and spleen present a significant challenge due to their inherently high levels of endogenous ribonucleases (RNases), which can rapidly degrade RNA upon tissue disruption.[1][2] This application note provides a detailed protocol for the efficient extraction of high-quality RNA from these challenging tissues, ensuring the integrity and reliability of downstream analyses. The protocol integrates a robust guanidinium thiocyanate-phenol-chloroform extraction method with critical optimization steps to effectively inactivate RNases and preserve RNA integrity.[3][4]
Core Principles of RNA Extraction from High-RNase Tissues
Successful RNA isolation from tissues rich in RNases hinges on the immediate and thorough inactivation of these enzymes. The presented protocol is based on the widely used acid this compound thiocyanate-phenol-chloroform extraction method, which utilizes a powerful chaotropic agent, this compound thiocyanate (B1210189), to denature proteins, including resilient RNases.[3][5][6] Key considerations for maximizing RNA yield and quality include:
-
Rapid Tissue Processing: Minimizing the time between tissue harvesting and homogenization is critical to prevent RNA degradation.[7][8]
-
Immediate RNase Inactivation: The use of a potent lysis solution containing this compound thiocyanate is essential to immediately denature RNases upon cell lysis.[1][9]
-
Thorough Homogenization: Complete disruption of the tissue is necessary to release all cellular RNA and ensure its contact with the protective lysis buffer.
-
Maintenance of an RNase-Free Environment: Strict adherence to aseptic techniques, including the use of RNase-free reagents and consumables, is paramount to prevent exogenous RNase contamination.[10]
Experimental Protocol: Optimized TRIzol-Based RNA Extraction
This protocol is an optimized version of the single-step RNA isolation method developed by Chomczynski and Sacchi, suitable for tissues with high RNase content.[3][4]
Materials:
-
TRIzol® Reagent or a similar acid this compound thiocyanate-phenol-chloroform solution
-
Isopropanol (B130326), molecular biology grade
-
Ethanol (B145695) (75%), prepared with RNase-free water
-
RNase-free water
-
RNAlater® (optional, for tissue preservation)
-
Liquid nitrogen
-
RNase-free pipette tips, microcentrifuge tubes (1.5 mL and 2 mL)
-
Homogenizer (e.g., rotor-stator or bead mill)
-
Refrigerated microcentrifuge
-
Vortexer
Procedure:
-
Tissue Preparation and Homogenization:
-
Fresh Tissue: Immediately after dissection, place 50-100 mg of fresh tissue into a 2 mL tube containing 1 mL of TRIzol® Reagent.[11][12] Proceed to homogenization immediately.
-
Frozen Tissue: Snap-freeze the tissue in liquid nitrogen immediately after dissection.[13][14] For homogenization, do not thaw the tissue. Add the frozen tissue directly to 1 mL of TRIzol® Reagent and homogenize immediately.
-
RNAlater®-Stabilized Tissue: If immediate processing is not possible, submerge the tissue in 5-10 volumes of RNAlater® and store at 4°C for up to one week or at -20°C or -80°C for long-term storage.[13] Before extraction, remove the tissue from RNAlater®, blot excess reagent, and proceed with homogenization in TRIzol® Reagent.
-
Homogenization: Homogenize the tissue sample in TRIzol® Reagent until no visible tissue clumps remain. This is a critical step to ensure complete lysis and RNase inactivation.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[11][15]
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.[12][15]
-
Cap the tube securely and shake vigorously by hand for 15 seconds. Do not vortex.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[11][15] The mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be cautious not to disturb the interphase, as it contains DNA and proteins.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used.[15][16]
-
Mix gently by inverting the tube and incubate at room temperature for 10 minutes.[11][15]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[11] The RNA will form a gel-like or white pellet at the bottom of the tube.
-
-
RNA Wash:
-
RNA Solubilization:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet, as it can be difficult to redissolve.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.[15] Pipette up and down gently to dissolve the pellet.
-
Incubate at 55-60°C for 10-15 minutes to aid in solubilization.[15]
-
-
Optional DNase Treatment:
-
To remove any contaminating genomic DNA, treat the RNA sample with an RNase-free DNase I according to the manufacturer's instructions. This step is highly recommended for downstream applications sensitive to DNA contamination, such as RT-qPCR.
-
Data Presentation: Expected RNA Yield and Quality
The yield and quality of the extracted RNA can be assessed using spectrophotometry and capillary electrophoresis. The following table summarizes typical results that can be expected when using this protocol with high-RNase tissues.
| Tissue Type | Starting Material | Expected RNA Yield (µg) | A260/A280 Ratio | A260/A230 Ratio | RNA Integrity Number (RIN) |
| Pancreas | 50-100 mg | 50 - 200 | 1.8 - 2.1 | > 1.8 | > 7.0[17] |
| Spleen | 50-100 mg | 100 - 300[11] | 1.8 - 2.1 | > 1.8 | > 8.0 |
Note: RNA yield can vary depending on the metabolic state and size of the tissue. The A260/A280 ratio provides an indication of protein contamination, with a ratio of ~2.0 generally considered pure for RNA. The A260/A230 ratio is an indicator of contamination by organic compounds, with a ratio of 1.8-2.2 considered pure. The RNA Integrity Number (RIN) is a numerical assessment of RNA integrity, with a value of 10 representing completely intact RNA.[18][19] For most downstream applications, a RIN value of >7 is desirable.[20]
Visualizing the Workflow
The following diagram illustrates the key steps in the optimized RNA extraction protocol.
Caption: Workflow for RNA extraction from high-RNase tissues.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low RNA Yield | Incomplete homogenization. | Ensure complete tissue disruption. Increase homogenization time or use a more effective method (e.g., bead beating). |
| Insufficient starting material. | Use an appropriate amount of tissue (50-100 mg). | |
| RNA pellet lost during washing. | Be careful when decanting the supernatant after precipitation and washing steps. The RNA pellet can be loose. | |
| Low A260/A280 Ratio (<1.8) | Protein contamination. | Avoid carrying over the interphase during the aqueous phase transfer. Ensure complete homogenization in the lysis buffer. |
| Low A260/A230 Ratio (<1.8) | This compound thiocyanate or phenol (B47542) contamination. | Ensure the aqueous phase is carefully transferred without any of the organic phase. Perform a second 75% ethanol wash. |
| RNA Degradation (Low RIN) | Delayed tissue processing. | Process tissue immediately after harvesting or use a stabilization reagent like RNAlater®. |
| Incomplete RNase inactivation. | Use the correct ratio of tissue to lysis reagent. Ensure immediate and thorough homogenization. | |
| RNase contamination. | Use certified RNase-free tubes, tips, and reagents. Wear gloves at all times. Work in a clean environment. | |
| Genomic DNA Contamination | Carryover of the interphase. | Be extremely careful when pipetting the aqueous phase. |
| Perform an on-column DNase digestion or a DNase treatment in solution after RNA isolation. |
Conclusion
The protocol detailed in this application note provides a reliable and effective method for extracting high-quality RNA from challenging tissues with high endogenous RNase activity. By adhering to the principles of rapid and efficient RNase inactivation and maintaining an RNase-free environment, researchers can obtain intact RNA suitable for the most demanding downstream molecular analyses, thereby ensuring the accuracy and reproducibility of their experimental results.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Optimization of RNA Extraction from Rat Pancreatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid this compound thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 4. bu.edu [bu.edu]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. RNA extraction by the guanidine thiocyanate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: RNA Isolation from Mouse Pancreas: A Ribonuclease-rich Tissue [jove.com]
- 8. diagenode.com [diagenode.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. goldbio.com [goldbio.com]
- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 12. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 13. Isolation of Total RNA from Difficult Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. immgen.org [immgen.org]
- 15. RNA Extraction from Duck Spleen Tissues using TRIzol Reagent [protocols.io]
- 16. zymoresearch.com [zymoresearch.com]
- 17. RNA isolation from mouse pancreas: a ribonuclease-rich tissue. | Semantic Scholar [semanticscholar.org]
- 18. geneticeducation.co.in [geneticeducation.co.in]
- 19. RNA Quality after Different Tissue Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 20. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
Application Notes and Protocols: Utilizing Guanidinium Hydrochloride in Circular Dichroism Spectroscopy for Protein Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of guanidinium hydrochloride (GdmCl) in conjunction with circular dichroism (CD) spectroscopy for the characterization of protein structure and stability. This technique is a cornerstone in basic research and is pivotal in the development of biopharmaceuticals, offering insights into protein folding, unfolding, and conformational integrity.
Introduction to this compound Hydrochloride as a Denaturant
This compound hydrochloride is a powerful chaotropic agent widely employed to induce the denaturation of proteins. Its mechanism of action involves the disruption of the tertiary and secondary structures of proteins by interfering with hydrogen bonds and hydrophobic interactions that are essential for maintaining the native, folded conformation.[1] In CD spectroscopy, GdmCl-induced denaturation is monitored to assess the conformational stability of a protein. This process is typically reversible, allowing for the study of both unfolding and refolding pathways.[1]
Principles of Circular Dichroism Spectroscopy
Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by chiral molecules. In proteins, the peptide bonds in the polypeptide backbone and the aromatic amino acid residues are the primary chromophores that exhibit a CD signal.
-
Far-UV CD (190-250 nm): This region is dominated by the absorption of the peptide bonds and provides information about the secondary structure of the protein (α-helices, β-sheets, turns, and random coils).
-
Near-UV CD (250-350 nm): The signal in this region arises from the aromatic amino acids (tryptophan, tyrosine, and phenylalanine) and disulfide bonds. It is sensitive to changes in the tertiary structure of the protein.
Applications in Research and Drug Development
The combination of GdmCl-induced denaturation and CD spectroscopy is a versatile tool with numerous applications:
-
Protein Stability Assessment: Determining the thermodynamic stability of a protein by calculating the free energy of unfolding (ΔG°). This is crucial for comparing the stability of protein variants, formulations, or the effects of ligand binding.
-
Drug Discovery and Development: Screening for compounds that stabilize or destabilize a target protein, providing insights into drug-protein interactions.
-
Biopharmaceutical Characterization: Assessing the conformational integrity and stability of therapeutic proteins, a critical quality attribute for ensuring safety and efficacy.
-
Protein Folding Studies: Investigating the mechanism of protein folding by analyzing the unfolding and refolding transitions.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from GdmCl-induced protein denaturation studies monitored by CD spectroscopy.
Table 1: this compound Hydrochloride Induced Denaturation of Various Proteins Monitored by CD Spectroscopy
| Protein | GdmCl Concentration for Complete Unfolding | Key CD Wavelength Monitored | Observations |
| Lysozyme | > 4.0 M | 222 nm (Far-UV), 293 nm (Near-UV) | Sigmoidal unfolding curve observed. Complete loss of secondary and tertiary structure.[2][3] |
| Erythroid & Nonerythroid Spectrin | ~ 6 M | 222 nm (Far-UV) | Two-state transition from a folded to an unfolded state.[4] |
| Streptomycin (B1217042) Adenylyltransferase (SMATase) | ~ 6 M | 222 nm (Far-UV) | Gradual unfolding with ~50% loss of secondary structure at 0.75 M and ~75% loss at 1.5 M GdmCl.[5][6] |
| CopR (Transcriptional Repressor) | Midpoint of denaturation (cm) ~1.8 M | 222 nm (Far-UV) | Monophasic cooperative transition from folded to unfolded state.[7] |
| Bovine Pancreatic DNase I | Midpoint of denaturation near 2 M | 220 nm (Far-UV) | Cooperative transition observed. The presence of Ca2+ slightly stabilizes the protein against GdmCl denaturation.[8] |
Experimental Protocols
Protocol for GdmCl-Induced Equilibrium Unfolding Monitored by Far-UV CD
This protocol describes how to perform a GdmCl-induced denaturation experiment to monitor changes in the secondary structure of a protein.
Materials:
-
Purified protein of known concentration (ideally >95% pure)
-
High-purity this compound Hydrochloride (e.g., molecular biology grade)
-
Appropriate buffer (e.g., phosphate, Tris) that is transparent in the far-UV region.[9]
-
CD Spectropolarimeter
-
Quartz cuvette with a suitable path length (e.g., 0.1 cm)
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the protein in the desired buffer.
-
Prepare a high-concentration stock solution of GdmCl (e.g., 8 M) in the same buffer. The exact concentration should be determined by refractive index measurements.
-
-
Sample Preparation:
-
Prepare a series of samples with a constant protein concentration and varying concentrations of GdmCl (e.g., from 0 M to 6 M in 0.2 M increments).[10]
-
This can be done by mixing appropriate volumes of the protein stock, GdmCl stock, and buffer.
-
Prepare a corresponding blank for each GdmCl concentration containing only buffer and the respective GdmCl concentration.
-
-
Equilibration:
-
Incubate the samples for a sufficient time at a constant temperature (e.g., 25°C) to allow the unfolding reaction to reach equilibrium. Incubation times can range from minutes to hours depending on the protein.[4]
-
-
CD Data Acquisition:
-
Set the CD spectropolarimeter to the desired parameters:
-
Wavelength range: e.g., 250 nm to 200 nm
-
Data pitch: 1 nm
-
Bandwidth: 1 nm
-
Scanning speed: e.g., 50 nm/min
-
Accumulations: 3-5 scans for better signal-to-noise ratio
-
-
Record a baseline spectrum for each GdmCl concentration using the corresponding blank.
-
Record the CD spectrum for each protein sample.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the corresponding sample spectrum.
-
Monitor the change in the CD signal at a specific wavelength, typically 222 nm, which is characteristic of α-helical content.
-
Plot the mean residue ellipticity at 222 nm ([θ]222) as a function of the GdmCl concentration.
-
The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the midpoint of denaturation (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°H2O).
-
Visualizations
Caption: Experimental workflow for a GdmCl-induced protein denaturation study using CD spectroscopy.
Caption: this compound hydrochloride induces a reversible denaturation of proteins.
Troubleshooting and Considerations
-
Protein Purity: Ensure high protein purity to avoid interference from other absorbing species.[9]
-
Buffer Transparency: Use buffers that do not have high absorbance in the far-UV region.[9]
-
Accurate Concentration Determination: Precise protein and GdmCl concentrations are critical for accurate thermodynamic calculations.[9][11]
-
Instrument Purging: The CD instrument must be continuously purged with dry nitrogen gas to prevent ozone formation and absorption by oxygen at low wavelengths.
-
Reversibility: It is important to check for the reversibility of the unfolding process to ensure that the thermodynamic analysis is valid. This can be done by diluting the denatured protein into a buffer without GdmCl and re-measuring the CD spectrum.
By following these guidelines and protocols, researchers can effectively utilize this compound hydrochloride in circular dichroism spectroscopy to gain valuable insights into the structural integrity and stability of proteins, which is of paramount importance in both fundamental research and the development of protein-based therapeutics.
References
- 1. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Contrasting Effects of this compound Chloride and Urea on the Activity and Unfolding of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and Guanidine Hydrochloride | PLOS One [journals.plos.org]
- 5. Effects of guanidine hydrochloride on the conformation and enzyme activity of streptomycin adenylyltransferase monitored by circular dichroism and fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of guanidine hydrochloride on the conformation of bovine pancreatic DNAase I as measured with circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. health.uconn.edu [health.uconn.edu]
Application Notes and Protocols for Guanidinium Isothiocyanate-Phenol-Chloroform RNA Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium isothiocyanate-phenol-chloroform (GITC-PC) extraction method is a robust and widely used technique for isolating high-quality total RNA from a diverse range of biological materials, including cultured cells and tissues.[1][2] This single-step liquid-liquid extraction method, originally described by Chomczynski and Sacchi, efficiently lyses cells, denatures proteins, and inactivates endogenous RNases, thereby preserving the integrity of the RNA.[3][4] The method relies on the powerful chaotropic properties of this compound isothiocyanate to disrupt cellular structures and denature macromolecules.[5][6] Subsequent phase separation using acidic phenol (B47542) and chloroform (B151607) isolates RNA in the aqueous phase, while DNA and proteins are partitioned into the interphase and organic phase, respectively.[2][7][8] This technique is renowned for its ability to yield pure, intact RNA suitable for a variety of downstream molecular biology applications, such as reverse transcription quantitative PCR (RT-qPCR), Northern blotting, and next-generation sequencing.[4]
Principle of the Method
The GITC-PC RNA extraction method is based on the differential partitioning of cellular macromolecules in a biphasic system. The key steps and the roles of the main reagents are as follows:
-
Lysis and Homogenization: Biological samples are homogenized in a denaturing solution containing this compound isothiocyanate. This potent chaotropic agent disrupts cell membranes and organelles, solubilizes cellular components, and denatures proteins, including ubiquitous RNases that would otherwise degrade the RNA.[5][6]
-
Phase Separation: An acidic solution of phenol and chloroform is added to the cell lysate.[1][3] The acidic pH is critical for the differential partitioning of nucleic acids; RNA remains in the upper aqueous phase, while DNA is driven to the interphase and organic phase.[7][8] Chloroform enhances the separation of the aqueous and organic phases, ensuring a sharp interface.[7]
-
RNA Precipitation: The upper aqueous phase containing the total RNA is carefully collected. Isopropanol (B130326) is then added to precipitate the RNA out of the solution.[7]
-
Washing and Solubilization: The precipitated RNA pellet is washed with 75% ethanol (B145695) to remove residual salts and other contaminants.[7] Finally, the air-dried RNA pellet is resuspended in an RNase-free solution.
Experimental Workflow
Caption: Workflow of the this compound isothiocyanate-phenol-chloroform RNA extraction method.
Data Presentation
The expected yield and purity of total RNA isolated using the GITC-PC method can vary depending on the sample type and its metabolic state. The following tables provide a summary of typical quantitative data.
Table 1: Expected RNA Yield from Various Sample Types
| Sample Type | Starting Material | Average RNA Yield (µg) | Reference(s) |
| Tissues | |||
| Liver | 100 mg | up to 800 | [4][9] |
| Muscle | 100 mg | 100 - 150 | [4][9] |
| Lung (Fresh) | per sample | ~150 | [10] |
| Lung (Frozen) | per sample | ~125 | [10] |
| Rat Mammary Gland | per sample | Not specified | [3] |
| Cultured Cells | |||
| Epithelial Cells | 1 x 10⁷ cells | 100 - 120 | [4][9] |
| Fibroblasts | 1 x 10⁷ cells | 50 - 80 | [4][9] |
| Lymphocytes | 1 x 10⁷ cells | 50 - 80 | [4][9] |
| HEK293 | T175 flask | ~200 | [5] |
Table 2: RNA Purity Assessment
| Purity Metric | Acceptable Range | Indication of Contamination (if outside range) | Reference(s) |
| A260/A280 Ratio | 1.8 - 2.1 | < 1.8: Protein or phenol contamination | [9][11] |
| A260/A230 Ratio | > 1.8 | < 1.8: this compound thiocyanate, phenol, or carbohydrate contamination | [11] |
Note: The RNA Integrity Number (RIN) is another crucial metric for assessing RNA quality, with values closer to 10 indicating higher integrity. While specific RIN values are highly dependent on the sample handling and extraction proficiency, a RIN value of >7 is generally considered suitable for most downstream applications.
Experimental Protocols
Materials and Reagents
-
Denaturing Solution (GITC Solution):
-
4 M this compound thiocyanate
-
25 mM Sodium citrate, pH 7.0
-
0.5% (w/v) N-lauroylsarcosine (Sarkosyl)
-
0.1 M 2-mercaptoethanol (B42355) (add immediately before use)
-
-
2 M Sodium acetate, pH 4.0
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol (49:1, v/v)
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water or 0.5% SDS
Protocol for RNA Extraction from Cultured Cells
-
Cell Lysis: a. For cells grown in a monolayer, aspirate the culture medium. b. Add 1 mL of GITC solution per 10⁷ cells directly to the culture dish. c. Scrape the cells and collect the lysate. Pass the lysate several times through a pipette to ensure homogeneity.
-
Phase Separation: a. Transfer the lysate to a polypropylene (B1209903) tube. b. Sequentially add:
- 0.1 mL of 2 M sodium acetate, pH 4.0. Mix thoroughly by inversion.
- 1 mL of water-saturated phenol. Mix thoroughly by inversion.
- 0.2 mL of chloroform:isoamyl alcohol (49:1). Shake vigorously for 15 seconds. c. Incubate the mixture on ice for 15 minutes. d. Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
RNA Precipitation: a. Carefully transfer the upper aqueous phase to a fresh tube. Be cautious not to disturb the interphase. b. Add an equal volume of isopropanol and mix gently. c. Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
RNA Wash and Solubilization: a. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA. b. Carefully discard the supernatant. c. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly. d. Centrifuge at 7,500 x g for 5 minutes at 4°C. e. Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. f. Resuspend the RNA pellet in an appropriate volume of RNase-free water or 0.5% SDS.
Protocol for RNA Extraction from Tissues
-
Tissue Homogenization: a. Immediately freeze fresh tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 1 mL of GITC solution per 50-100 mg of tissue powder and homogenize using a rotor-stator homogenizer until no visible tissue clumps remain.
-
Phase Separation and RNA Precipitation: a. Follow steps 2 and 3 from the "Protocol for RNA Extraction from Cultured Cells".
-
RNA Wash and Solubilization: a. Follow step 4 from the "Protocol for RNA Extraction from Cultured Cells".
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low RNA Yield | - Incomplete homogenization or lysis.- Insufficient starting material.- RNA degradation by RNases. | - Ensure complete disruption of tissue or cells.- Use an appropriate amount of starting material.- Maintain an RNase-free environment; work quickly on ice. | [4] |
| Low A260/A280 Ratio (<1.8) | - Phenol or protein contamination. | - Avoid transferring any of the interphase during aqueous phase collection.- Perform an additional chloroform extraction. | [11] |
| Low A260/A230 Ratio (<1.8) | - this compound thiocyanate or phenol contamination. | - Ensure the RNA pellet is not disturbed when removing the supernatant after isopropanol precipitation.- Perform an additional 75% ethanol wash. | [11] |
| DNA Contamination | - Contamination from the interphase.- Using too much starting material for the volume of GITC solution. | - Carefully collect the aqueous phase, leaving a small amount behind to avoid the interphase.- Treat the final RNA preparation with RNase-free DNase I. | [4] |
| RNA Degradation (smeared appearance on a gel) | - RNase contamination from samples, reagents, or equipment.- Improper sample storage. | - Use certified RNase-free reagents and consumables.- Process tissues immediately after harvesting or snap-freeze in liquid nitrogen. | [4] |
Conclusion
The this compound isothiocyanate-phenol-chloroform RNA extraction method remains a cornerstone of molecular biology due to its reliability, versatility, and cost-effectiveness. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can consistently obtain high-quality RNA suitable for sensitive downstream applications, thereby ensuring the accuracy and reproducibility of their experimental results.
References
- 1. RNA Extraction from HEK293 | Springer Nature Experiments [experiments.springernature.com]
- 2. Single-step method of RNA isolation by acid this compound thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu [bu.edu]
- 5. ccr.cancer.gov [ccr.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Systematic comparison of RNA extraction techniques from frozen and fresh lung tissues: checkpoint towards gene expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dna.uga.edu [dna.uga.edu]
Application Notes and Protocols for the Use of Guanidinium Salts in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinium salts are versatile chemical compounds that can significantly influence the solubility and stability of proteins, making them valuable tools in the field of protein crystallization. While high concentrations of this compound hydrochloride are well-known for their protein-denaturing properties, lower concentrations of this salt, as well as other this compound salts like this compound sulfate, can act as stabilizing agents and promote crystallization. This document provides detailed application notes and protocols for the systematic use of this compound salts as additives to screen for and optimize protein crystallization conditions.
The this compound ion, with its planar triangular structure and delocalized positive charge, can interact with the protein surface through a combination of hydrogen bonding and electrostatic interactions. These interactions can shield repulsive charges on the protein surface, modulate protein-protein contacts, and influence the hydration shell of the protein, all of which are critical factors in the formation of well-ordered crystals.
Mechanism of Action in Protein Crystallization
The role of this compound salts in protein crystallization is multifaceted and concentration-dependent. Understanding these mechanisms is key to their effective application.
-
At Low Concentrations (Sub-denaturing):
-
Stabilization: this compound ions can bind to the protein surface and stabilize its folded state. This is particularly true for this compound sulfate, which is generally considered a protein-stabilizing salt.[1] Low concentrations of this compound hydrochloride can also exhibit stabilizing effects.
-
Screening of Charges: The this compound cation can effectively screen electrostatic charges on the protein surface, reducing intermolecular repulsion and facilitating the formation of crystal contacts.
-
Alteration of Hydration Shell: this compound ions can displace water molecules from the protein surface, which can be a crucial step in the nucleation and growth of crystals.
-
-
At High Concentrations (Denaturing):
-
Denaturation: High concentrations of this compound hydrochloride (typically > 1 M) act as chaotropic agents, disrupting the hydrogen-bonding network of water and interfering with hydrophobic interactions within the protein, leading to unfolding.[2] While generally avoided in crystallization of the native state, this property is useful for solubilizing inclusion bodies before refolding and subsequent crystallization attempts.
-
dot
Caption: Role of this compound Salts in Crystallization.
Data Presentation: this compound Salts as Additives in Protein Crystallization
The following table summarizes reported successful uses of this compound salts as additives in protein crystallization. This data can serve as a starting point for designing your own screening experiments.
| Protein Target | This compound Salt | Concentration | Precipitant | Observations |
| Target 228 | Guanidine | 0.1 M | 16% PEG 4000, 0.1 M KCl, 0.1 M Tris pH 8.5 | Notably improved crystal size from thin needles. |
| Generic Additive Screen | Guanidine hydrochloride | 1.0 M | Various | Included as a standard component in a limited additive screen. |
Experimental Protocols
Protocol 1: Systematic Additive Screening with a Range of this compound Salts
This protocol describes a systematic approach to screen for the optimal this compound salt and its concentration for improving initial crystallization hits.
Materials:
-
Purified protein sample (5-15 mg/mL)
-
Initial crystallization condition (precipitant, buffer, pH) that yields microcrystals, precipitate, or other promising results.
-
Stock solutions of this compound salts (2 M this compound Hydrochloride, 2 M this compound Sulfate, 2 M this compound Acetate)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Pipettes and tips
Procedure:
-
Prepare a Gradient of this compound Salt Concentrations: For each this compound salt, prepare a series of dilutions from your 2 M stock solution. A good starting range is from 0.05 M to 1.0 M.
-
Set up Crystallization Trials: Use the hanging drop or sitting drop vapor diffusion method.
-
Reservoir: Fill the reservoir with the initial crystallization condition.
-
Drop: In the crystallization drop, mix your protein solution, the reservoir solution, and the this compound salt additive in a 2:1:1 ratio (protein:reservoir:additive). For example, for a 2 µL drop, use 1 µL of protein, 0.5 µL of reservoir solution, and 0.5 µL of the this compound salt dilution.
-
-
Incubate and Observe: Incubate the crystallization plates at a constant temperature and observe the drops regularly over several days to weeks.
-
Analyze Results: Compare the results of the drops containing different this compound salts and concentrations to the control drops (without any this compound salt). Look for improvements in crystal size, morphology, and diffraction quality.
dot
Caption: Systematic Additive Screening Workflow.
Protocol 2: High-Throughput Screening with a this compound Salt Additive Plate
This protocol is suitable for large-scale screening of multiple proteins or conditions using a pre-prepared additive plate.
Materials:
-
Purified protein samples
-
A 96-well plate containing a gradient of different this compound salts and concentrations (a "this compound Additive Plate").
-
A 96-well crystallization plate with your initial screening conditions.
-
Robotic liquid handling system (optional, but recommended for high-throughput).
Procedure:
-
Prepare the this compound Additive Plate: In a 96-well plate, prepare a matrix of this compound salt solutions. For example, rows could represent different this compound salts (HCl, sulfate, acetate) and columns could represent a concentration gradient.
-
Dispense Crystallization Screens: Dispense your set of initial crystallization screening solutions into the reservoirs of a 96-well crystallization plate.
-
Set up Crystallization Drops: Using a liquid handler, aspirate the protein solution, the corresponding crystallization screen solution from the reservoir, and the this compound salt additive from the this compound Additive Plate, and dispense the mixture into the crystallization drop. A common ratio is 100 nL protein + 100 nL reservoir solution + 20 nL additive solution.
-
Incubate and Image: Incubate the plates and use an automated imaging system to monitor crystal growth.
-
Data Analysis: Analyze the images to identify conditions where the addition of a specific this compound salt at a particular concentration resulted in improved crystallization outcomes.
dot
Caption: High-Throughput Screening with Additives.
Troubleshooting and Considerations
-
Precipitation: If the addition of this compound salts leads to heavy precipitation, consider reducing the concentration of the this compound salt or the primary precipitant.
-
Phase Separation: The formation of an oil-like phase can sometimes be a precursor to crystallization. Monitor these drops closely.
-
Salt Synergies: this compound salts can act synergistically with other salts in the crystallization buffer. It is worthwhile to screen different combinations.
-
Protein Stability: Before embarking on extensive crystallization trials, it is advisable to assess the stability of your protein in the presence of various concentrations of the chosen this compound salts using techniques like differential scanning fluorimetry (DSF).
By systematically exploring the use of this compound salts as additives, researchers can expand their crystallization screening toolkit and increase the likelihood of obtaining high-quality crystals for structural studies.
References
Application Notes and Protocols for Enzymatic Reactions in Guanidinium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinium-based ionic liquids (ILs) are emerging as a promising class of solvents for enzymatic reactions, offering a unique combination of properties that can enhance enzyme stability and activity. The this compound cation, with its delocalized positive charge, exhibits high thermal and chemical stability.[1][2] The tunability of both the cation and anion allows for the fine-tuning of solvent properties such as viscosity, polarity, and hydrophobicity, which in turn significantly influences enzyme performance.[3][4] These characteristics make this compound-based ILs attractive alternatives to conventional organic solvents in various biocatalytic applications, including the synthesis of pharmaceuticals and other high-value chemicals.
This document provides detailed application notes and experimental protocols for utilizing this compound-based ionic liquids as solvents for enzymatic reactions, with a focus on lipases and tyrosinases.
Data Presentation: Enzyme Performance in this compound-Based Ionic Liquids
While extensive quantitative data for enzymatic reactions in a wide array of this compound-based ILs is still an active area of research, the following tables summarize representative data on the influence of these solvents on the activity and stability of commonly used enzymes.
Table 1: Lipase (B570770) Activity in Various Solvents
| Solvent System | Enzyme | Reaction | Relative Activity (%) | Reference |
| Hexane | Candida rugosa Lipase | Transesterification of methyl methacrylate | 100 | [4] |
| [Bmim][PF6] (Imidazolium-based IL) | Candida rugosa Lipase | Transesterification of methyl methacrylate | 150 | [4] |
| This compound-based IL (Hypothetical) | Candida antarctica Lipase B | Esterification | ~120 (projected) | N/A |
| Toluene | Candida antarctica Lipase B | Interesterification | 100 | [5] |
| [Bmim][Tf2N]/Toluene (1:1 v/v) | Novozym 435 | Interesterification | >100 | [5] |
Table 2: Tyrosinase Kinetic Parameters in Different Media
| Solvent System | Enzyme | Substrate | Km (mM) | Vmax (µmol/min) | Reference |
| Aqueous Buffer | Mushroom Tyrosinase | L-DOPA | 0.45 | 1.25 | [6] |
| [Bmim][BF4] (Imidazolium-based IL) | Mushroom Tyrosinase | L-DOPA | 0.83 | 0.67 | [1][3] |
| This compound-based IL (Hypothetical) | Mushroom Tyrosinase | L-DOPA | Increased Km, Decreased Vmax (projected) | N/A | N/A |
Experimental Protocols
The following are detailed protocols for conducting enzymatic reactions in this compound-based ionic liquids. These protocols are based on established methodologies for similar reactions in other ionic liquids and conventional solvents and should be optimized for specific enzyme-substrate systems and this compound-based ILs.
Protocol 1: Lipase-Catalyzed Transesterification in a this compound-Based Ionic Liquid
Objective: To perform the transesterification of a model alcohol with an acyl donor using an immobilized lipase in a this compound-based ionic liquid.
Materials:
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B immobilized on acrylic resin)
-
This compound-based Ionic Liquid (e.g., a hexaalkylthis compound salt with an appropriate anion)
-
Alcohol substrate (e.g., 1-phenylethanol)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent for product extraction (e.g., hexane)
-
Internal standard for GC analysis (e.g., decane)
-
Sodium sulfate (B86663) (anhydrous)
-
Reaction vials (e.g., 10 mL screw-capped vials)
-
Thermostatted shaker or magnetic stirrer
-
Gas chromatograph (GC) with a suitable column (e.g., chiral column for enantioselectivity studies)
Procedure:
-
Enzyme and Solvent Preparation:
-
Dry the immobilized lipase under vacuum for at least 24 hours prior to use to remove any residual water.
-
Ensure the this compound-based ionic liquid is anhydrous by drying it under high vacuum at an elevated temperature (e.g., 80 °C) for several hours. The water content should be checked using Karl Fischer titration and should ideally be below 100 ppm.
-
-
Reaction Setup:
-
In a reaction vial, add the immobilized lipase (e.g., 20 mg).
-
Add the anhydrous this compound-based IL (e.g., 2 mL).
-
Add the alcohol substrate (e.g., 0.1 mmol).
-
Add the acyl donor (e.g., 0.2 mmol).
-
Seal the vial tightly.
-
-
Reaction Execution:
-
Place the reaction vial in a thermostatted shaker or on a magnetic stirrer set to the desired temperature (e.g., 50 °C) and agitation speed (e.g., 200 rpm).
-
Allow the reaction to proceed for the desired time (e.g., 24 hours). Monitor the reaction progress by taking small aliquots at different time intervals.
-
-
Work-up and Analysis:
-
After the reaction is complete, add an anhydrous organic solvent (e.g., 4 mL of hexane) to the reaction mixture to extract the product.
-
Vortex the mixture thoroughly.
-
Separate the organic phase from the ionic liquid/enzyme phase. The immobilized enzyme and the ionic liquid can often be recovered and reused.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Add a known amount of an internal standard.
-
Analyze the sample by GC to determine the conversion and, if applicable, the enantiomeric excess.
-
Protocol 2: Tyrosinase Activity Assay in a this compound-Based Ionic Liquid
Objective: To determine the kinetic parameters (Km and Vmax) of tyrosinase in a this compound-based ionic liquid.
Materials:
-
Mushroom Tyrosinase
-
This compound-based Ionic Liquid
-
L-DOPA (substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of tyrosinase in phosphate buffer.
-
Prepare a series of L-DOPA solutions of varying concentrations in a mixture of the this compound-based IL and phosphate buffer. The final concentration of the IL should be kept constant across all substrate concentrations.
-
Prepare a blank solution containing the IL-buffer mixture without the enzyme.
-
-
Enzyme Assay:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C).
-
To a cuvette, add the L-DOPA solution in the IL-buffer mixture.
-
Initiate the reaction by adding a small volume of the tyrosinase stock solution.
-
Immediately start monitoring the increase in absorbance at 475 nm (due to the formation of dopachrome) over time.
-
Record the initial reaction velocity (the linear portion of the absorbance vs. time plot).
-
-
Data Analysis:
-
Repeat the assay for each L-DOPA concentration.
-
Plot the initial reaction velocities against the corresponding L-DOPA concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.
-
Mandatory Visualizations
Diagram 1: General Workflow for an Enzymatic Reaction in a this compound-Based Ionic Liquid
Diagram 2: Proposed Interaction of a this compound Cation with a Lipase Active Site
Diagram 3: Logical Relationship in Lipase-Catalyzed Transesterification (Ping-Pong Bi-Bi Mechanism)
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosinase activity in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of ionic liquid physical properties on lipase activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Guanidinium Thiocyanate for Viral RNA Extraction from Clinical Samples
Introduction
Guanidinium thiocyanate (B1210189) (GITC) is a powerful chaotropic agent that serves as a cornerstone for the extraction of high-quality viral RNA from a wide array of clinical samples.[1][2] Its effectiveness lies in its ability to disrupt cellular structures and simultaneously inactivate potent ribonucleases (RNases) by denaturing them.[1][2][3] This dual function is critical for preserving the integrity of viral RNA, which is notoriously susceptible to degradation.[1][3] The use of GITC-based lysis buffers facilitates the release of nucleic acids from viral particles and host cells, making it an indispensable first step for numerous downstream molecular applications, including RT-qPCR, next-generation sequencing, and other diagnostic assays.[1][4]
The single-step RNA isolation method, developed by Chomczynski and Sacchi, utilizes a solution of this compound thiocyanate, phenol, and chloroform (B151607) to separate RNA from DNA and proteins under acidic conditions.[3][5][6][7] In this method, the total RNA remains in the upper aqueous phase while DNA and proteins are partitioned into the interphase and lower organic phase.[3][7] This technique is renowned for its speed, reliability, and applicability to small or large quantities of tissues or cells.[3][5]
Quantitative Data Summary
The efficiency of RNA extraction using this compound thiocyanate-based methods can vary depending on the specific protocol, sample type, and viral target. The following table summarizes representative data on RNA yield and purity from various studies.
| Sample Type | Method | RNA Yield | RNA Purity (A260/A280) | Downstream Application | Reference |
| Sputum (COVID-19 Positive) | In-house GITC Spin-Based | 10.4 ng/µL | 1.8 | qRT-PCR (Ct: 25.29) | [8] |
| Rat Mammary Gland | AGPC | 1.76 ± 0.03 µg/mg tissue | 1.85 ± 0.04 | Electrophoresis | [5] |
| Rat Liver | AGPC | 1.52 ± 0.03 µg/mg tissue | 1.75 ± 0.05 | Electrophoresis | [5] |
| Mouse Sperm Cells | Trizol (AGPC) + TCEP | N/A (Lower Cq value indicates higher yield) | N/A | RT-qPCR | [9] |
| Bovine Serum (spiked with retrovirions) | GITC-based filter device | Sufficient for detection from as few as 25 virions | N/A | One-Step RT-PCR | [10] |
Experimental Workflows & Signaling Pathways
The general workflow for viral RNA extraction using this compound thiocyanate involves sample lysis and homogenization, phase separation (for liquid-liquid extraction), RNA binding to a matrix (for column-based methods), washing, and elution.
Caption: Workflow for Acid this compound Thiocyanate-Phenol-Chloroform (AGPC) RNA Extraction.
Caption: General Workflow for Spin-Column Based Viral RNA Extraction using GITC Lysis Buffer.
Experimental Protocols
Safety Precautions: this compound thiocyanate is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[11][12] It liberates very toxic gas upon contact with acids.[11][13] Always work in a chemical fume hood, wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye/face protection.[12][13][14] Dispose of waste according to institutional guidelines.[11]
Protocol 1: Single-Step Acid this compound Thiocyanate-Phenol-Chloroform (AGPC) Extraction
This protocol is adapted from the method developed by Chomczynski and Sacchi and is suitable for a variety of clinical samples.[1][3][5]
Materials:
-
Denaturing Solution (Solution D): 4 M this compound thiocyanate, 25 mM Sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine (Sarkosyl).[1][3] Add 0.1 M 2-mercaptoethanol (B42355) to the solution fresh before use.[1][3]
-
2 M Sodium acetate (B1210297), pH 4.0
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol mixture (49:1)[3]
-
Isopropanol, ice-cold
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Homogenization:
-
Phase Separation:
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube. This phase contains the total RNA.[3][15]
-
Add an equal volume (e.g., 1 mL) of ice-cold isopropanol to the aqueous phase.[5]
-
Mix and incubate at -20°C for at least 30 minutes to precipitate the RNA.[15]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the RNA.[15]
-
-
Washing and Solubilization:
-
Carefully discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol.[1]
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[1]
-
Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Note: Do not over-dry the pellet as this can make it difficult to resuspend.[1]
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.[1] To aid solubilization, you can incubate at 55-60°C for 10-15 minutes.[1]
-
-
Quantification:
-
Assess RNA concentration and purity using a spectrophotometer. A pure RNA sample should have an A260/A280 ratio of ~2.0.[5]
-
Protocol 2: Spin-Column Based Viral RNA Extraction
This protocol provides a general framework for using commercial kits or in-house solutions that pair a GITC-based lysis buffer with silica spin-column purification.[4][8]
Materials:
-
Lysis Buffer: 4 M this compound thiocyanate, 55 mM Tris-HCl (pH 7.5), 25 mM EDTA, 3% (v/v) Triton X-100.[8]
-
Wash Buffer 1 (Low Chaotrope): Contains a lower concentration of GITC.
-
Wash Buffer 2 (Ethanol-based): Typically an 80% ethanol solution.
-
Ethanol (96-100%)
-
RNase-free water
-
Silica spin columns
Procedure:
-
Sample Lysis:
-
Pipette 560 µL of Lysis Buffer into a 1.5 mL microcentrifuge tube.[8]
-
Add 140 µL of the clinical sample (e.g., viral transport medium, serum) to the Lysis Buffer.[8]
-
Mix immediately by pulse-vortexing for 15 seconds.[8]
-
Incubate at room temperature for 10 minutes to ensure complete viral inactivation and lysis.[8]
-
-
RNA Binding:
-
Add 560 µL of 96-100% ethanol to the lysate and mix by pulse-vortexing for 15 seconds.[8]
-
Carefully apply the entire mixture to a silica spin column placed in a 2 mL collection tube.
-
Centrifuge at ≥8,000 x g for 1 minute. Discard the flow-through.
-
-
Washing:
-
Place the spin column into a new collection tube. Add 500 µL of Wash Buffer 1 to the column.
-
Centrifuge at ≥8,000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of Wash Buffer 2 to the column.
-
Centrifuge at ≥8,000 x g for 1 minute. Discard the flow-through.
-
Place the column in the same collection tube and centrifuge at maximum speed for 2-3 minutes to completely dry the silica membrane.
-
-
Elution:
-
Place the spin column into a clean 1.5 mL microcentrifuge tube.
-
Add 30-50 µL of RNase-free water directly onto the center of the silica membrane.
-
Incubate at room temperature for 1-2 minutes.
-
Centrifuge at ≥10,000 x g for 1 minute to elute the purified RNA. The collected eluate contains the viral RNA ready for downstream analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. bu.edu [bu.edu]
- 4. Effective RNA Extraction for Real-Time RT-PCR: Methods and Solutions [genaxxon.com]
- 5. researchgate.net [researchgate.net]
- 6. eeb.lu.lv [eeb.lu.lv]
- 7. Acid this compound thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 8. In-house protocol: spin-based viral RNA purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Efficiency RNA Extraction From Sperm Cells Using this compound Thiocyanate Supplemented With Tris(2-Carboxyethyl)Phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral RNA extraction for in-the-field analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. covaris.com [covaris.com]
- 13. lobachemie.com [lobachemie.com]
- 14. agscientific.com [agscientific.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Guanidinium-Based RNA Isolation from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the isolation of high-quality total RNA from various plant tissues using guanidinium-based methods. These protocols are particularly effective for tissues rich in secondary metabolites such as polyphenols and polysaccharides, which can interfere with RNA extraction and downstream applications.
Introduction
The isolation of intact, high-purity RNA from plant tissues is a critical prerequisite for a range of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), RNA sequencing (RNA-Seq), and microarray analysis. Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and high levels of contaminants like polysaccharides, polyphenols, and RNases.[1] this compound-based lysis buffers are widely used because this compound thiocyanate (B1210189) is a potent chaotropic agent that effectively denatures proteins, including RNases, and disrupts cellular structures to release RNA.[2][3]
The most common this compound-based method is the acid this compound thiocyanate-phenol-chloroform (AGPC) extraction.[4][5] This technique relies on phase separation under acidic conditions, where RNA is selectively retained in the aqueous phase, while DNA partitions to the interphase and organic phase, and proteins are denatured and extracted into the organic phase.[3][5] This method is known for its ability to yield high-quality RNA from a variety of sources.[4]
Experimental Protocols
Protocol 1: Standard Acid this compound Thiocyanate-Phenol-Chloroform (AGPC) Extraction
This protocol is adapted from the single-step RNA isolation method and is suitable for a wide range of plant tissues.[5][6]
Materials:
-
Denaturing Solution (Solution D): 4 M this compound thiocyanate, 25 mM sodium citrate (B86180) (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol (B42355).[5]
-
Preparation: Dissolve 250 g of this compound thiocyanate in 293 ml of water at 65°C. Add 17.6 ml of 0.75 M sodium citrate (pH 7.0) and 26.4 ml of 10% (w/v) Sarkosyl. This stock solution can be stored for up to 3 months at room temperature. Before use, add 0.36 ml of 2-mercaptoethanol to 50 ml of the stock solution.[5]
-
-
2 M Sodium Acetate (B1210297) (pH 4.0)
-
Water-saturated Phenol (B47542)
-
Chloroform (B151607):Isoamyl Alcohol (49:1, v/v)
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Homogenization:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.[1]
-
Grind 50-100 mg of frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a tube containing 1 ml of Denaturing Solution. Vortex vigorously to ensure complete lysis.
-
-
Phase Separation:
-
Add the following reagents sequentially, vortexing after each addition:
-
0.1 ml of 2 M sodium acetate (pH 4.0)
-
1 ml of water-saturated phenol
-
0.2 ml of chloroform:isoamyl alcohol (49:1)
-
-
Shake vigorously for 10-15 seconds and incubate on ice for 15 minutes.[5]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add an equal volume of isopropanol and mix.
-
Precipitate the RNA by incubating at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
-
Washing and Solubilization:
-
Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry as it can make the RNA difficult to dissolve.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Protocol 2: Modified Protocol for Tissues with High Polysaccharide and Polyphenol Content
For plant tissues rich in polysaccharides and polyphenols, modifications to the standard protocol are necessary to improve RNA purity.[7][8]
Key Modifications:
-
Modified Lysis Buffer: Some protocols recommend the inclusion of agents like polyvinylpyrrolidone (B124986) (PVP) in the extraction buffer to remove polyphenols.[9]
-
High Salt Precipitation: A high-salt precipitation step can help to selectively precipitate RNA while leaving polysaccharides in solution.
-
Additional Purification: An additional chloroform extraction or a column-based cleanup may be required.
Procedure:
-
Follow steps 1 and 2 of the Standard AGPC Protocol.
-
Selective RNA Precipitation:
-
After transferring the aqueous phase, add 0.25 volumes of high-salt solution (e.g., 1.2 M NaCl, 0.8 M sodium citrate) and 0.25 volumes of isopropanol.
-
Mix and incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Continue with the washing and solubilization steps from the standard protocol.
Data Presentation
The yield and purity of RNA isolated using this compound-based methods can vary depending on the plant species, tissue type, and developmental stage. The following table summarizes typical results.
| Plant Species | Tissue | Method | RNA Yield (µg/g fresh weight) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Psidium guajava | Leaf | Guanidine-based | Potentially inaccurate yield | 1.09 ± 0.13 | 0.49 ± 0.10 | [10] |
| Psidium guajava | Leaf | CTAB-based (for comparison) | 203.06 ± 57.6 | 2.1 | 2.2 | [10] |
| Narcissus jonquilla | Bulb (Lyophilized) | TriPure (this compound-based) | Not specified | 1.84 | 0.34 | |
| Pigeonpea | Mature Leaf | Optimized this compound | 7.02 ± 2.60 | Not specified | Not specified | [11] |
| Pigeonpea | Stem | Optimized this compound | 4.27 ± 1.72 | Not specified | Not specified | [11] |
| Pigeonpea | Flower Bud | Optimized this compound | 37.54 ± 10.61 | Not specified | Not specified | [11] |
| Pigeonpea | Flower | Optimized this compound | 21.31 ± 5.20 | Not specified | Not specified | [11] |
| Pigeonpea | Root | Optimized this compound | 3.38 ± 1.89 | Not specified | Not specified | [11] |
Note: A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios between 2.0 and 2.2 are indicative of high-purity RNA.[10] Low A260/A230 ratios can indicate contamination with this compound thiocyanate.[12]
Mandatory Visualization
The following diagram illustrates the workflow of the acid this compound thiocyanate-phenol-chloroform (AGPC) RNA isolation method.
Caption: Workflow of AGPC RNA isolation from plant tissues.
Troubleshooting
Common issues encountered during RNA isolation from plant tissues and their potential solutions are outlined below.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low RNA Yield | Incomplete cell lysis. | Ensure tissue is thoroughly ground to a fine powder. Increase homogenization time or use a more robust method.[12] |
| RNA degradation by RNases. | Work quickly and keep samples frozen until lysis.[1] Use RNase inhibitors or ß-mercaptoethanol in the lysis buffer.[13] | |
| Inefficient RNA precipitation. | Increase precipitation time at -20°C. Use a co-precipitant like glycogen (B147801) for low-concentration samples.[12] | |
| Degraded RNA | RNase contamination. | Use RNase-free reagents and consumables. Maintain a sterile work environment.[14] |
| Sample thawing before lysis. | Keep samples frozen until they are in the lysis buffer.[12] | |
| Low A260/A280 Ratio (<1.8) | Protein or phenol contamination. | Be careful not to transfer any of the interphase or organic phase. Perform an additional chloroform extraction.[12] |
| Low A260/A230 Ratio (<1.8) | This compound salt or polysaccharide contamination. | Ensure the RNA pellet is properly washed with 75% ethanol.[13] For problematic tissues, use a modified protocol with a high-salt precipitation step. |
| Genomic DNA Contamination | Incomplete phase separation. | Ensure the pH of the phenol solution is acidic.[13] Perform a DNase treatment on the isolated RNA.[14] |
References
- 1. Plant RNA Extraction: Challenges, Methods, and Tips to Improve [lexogen.com]
- 2. theory.labster.com [theory.labster.com]
- 3. Acid this compound thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 4. RNA Extraction from Plant Tissue with Homemade Acid this compound Thiocyanate Phenol Chloroform (AGPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. Purification of RNA [kuchem.kyoto-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Isolation of high-quality RNA from polyphenol-, polysaccharide- and lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient method for isolation of high-quality RNA from Psidium guajava L. tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. RNA Preparation Troubleshooting [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Aggregation During Refolding from Guanidinium Chloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common challenges associated with protein aggregation during refolding from guanidinium chloride (GdnHCl).
Frequently Asked Questions (FAQs)
Q1: Why does my protein aggregate when I try to refold it from a GdnHCl-denatured state?
A1: Protein aggregation during refolding is a common issue that arises from the competition between correct intramolecular folding and improper intermolecular interactions. When GdnHCl is removed, the denatured protein's hydrophobic regions become exposed to the aqueous environment. If the rate of correct folding is slower than the rate of intermolecular association, these exposed hydrophobic patches on different protein molecules can interact, leading to the formation of insoluble aggregates.[1][2] This process is highly dependent on protein concentration.[1][3]
Q2: What are the primary methods for removing GdnHCl to initiate refolding?
A2: The two most common methods for removing denaturants like GdnHCl are dilution and dialysis.[3][4][5]
-
Dilution: This involves rapidly diluting the denatured protein solution into a large volume of refolding buffer. While simple, it can sometimes lead to rapid aggregation if not optimized.[6][7]
-
Dialysis: This method involves the gradual removal of the denaturant by placing the protein solution in a semi-permeable membrane against a large volume of refolding buffer.[3][5] Step-wise dialysis, where the GdnHCl concentration is decreased incrementally, can be more effective in preventing aggregation than single-step dialysis.[1][6]
Q3: What role do chemical additives play in preventing aggregation?
A3: Chemical additives are frequently included in refolding buffers to suppress aggregation and enhance the yield of correctly folded protein.[6] These can be broadly categorized as:
-
Aggregation Suppressors: L-arginine is a widely used additive that helps to reduce protein aggregation.[6][][9]
-
Stabilizers: Sugars (like sucrose), polyols (like glycerol), and certain salts can stabilize the native protein structure.[6][][10][11]
-
Redox Systems: For proteins containing disulfide bonds, a redox pair like reduced and oxidized glutathione (B108866) (GSH/GSSG) is crucial for facilitating correct disulfide bond formation.[5][9]
Q4: How does temperature affect protein refolding?
A4: Lowering the temperature (typically to 4-15°C) can be beneficial for protein refolding.[1] This is because hydrophobic interactions, a major driver of aggregation, are weaker at lower temperatures. This slows down the aggregation process, providing the protein more time to fold correctly.[1]
Troubleshooting Guide
Issue 1: Protein precipitates immediately upon dilution into the refolding buffer.
| Possible Cause | Troubleshooting Strategy | Key Considerations |
| Protein concentration is too high. | Refold at a lower protein concentration (typically in the 1-50 µg/mL range).[1] | Aggregation is often a concentration-dependent process.[6] |
| Rapid removal of denaturant. | Instead of rapid dilution, try step-wise dialysis to remove GdnHCl more gradually.[1][6] | A slower removal of the denaturant can allow the protein more time to fold correctly.[6] |
| Suboptimal buffer conditions. | Screen different buffer conditions, varying the pH (typically between 6.0 and 9.5) and buffer type (e.g., Tris-HCl, Phosphate).[1] | The optimal pH should be one where the protein is stable and possesses a net charge to help prevent aggregation through electrostatic repulsion.[1] |
Issue 2: Low yield of soluble, active protein after refolding.
| Possible Cause | Troubleshooting Strategy | Key Considerations |
| Formation of soluble aggregates. | Incorporate aggregation suppressors like L-arginine (0.5 M - 2 M) into the refolding buffer.[][9][11] | L-arginine can help to keep misfolded protein in solution.[9] |
| Incorrect disulfide bond formation. | For cysteine-containing proteins, add a redox system (e.g., a 10:1 to 1:1 ratio of reduced to oxidized glutathione) to the refolding buffer.[5] | This establishes a redox equilibrium that promotes the formation of correct disulfide bonds.[5] |
| Instability of the folded protein. | Add stabilizers such as glycerol (B35011) (5-20% v/v) or sucrose (B13894) to the refolding buffer.[6][][11] | These additives can help to stabilize the native conformation of the protein.[6] |
Experimental Protocols
Protocol 1: Step-wise Dialysis for Protein Refolding
-
Solubilization: Solubilize the protein aggregates in a buffer containing 6 M GdnHCl, 50 mM Tris-HCl pH 8.0, and 10 mM DTT (if cysteines are present).
-
Preparation for Dialysis: Place the solubilized protein solution into a dialysis bag with an appropriate molecular weight cutoff (MWCO).
-
First Dialysis Step: Dialyze against a 100-fold volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine) containing a reduced GdnHCl concentration (e.g., 3 M) for 4-6 hours at 4°C.
-
Subsequent Dialysis Steps: Repeat the dialysis against buffers with progressively lower concentrations of GdnHCl (e.g., 1 M, 0.5 M, and finally 0 M).
-
Final Dialysis: Perform the final dialysis against the refolding buffer without GdnHCl overnight at 4°C to ensure its complete removal.[1]
-
Recovery and Analysis: Recover the protein from the dialysis bag and centrifuge to pellet any insoluble aggregates. Analyze the supernatant for protein concentration and activity.[1]
Protocol 2: Rapid Dilution for Protein Refolding
-
Solubilization: Prepare the denatured protein solution as described in Protocol 1, Step 1.
-
Refolding Buffer Preparation: Prepare a large volume (typically 100-fold excess) of chilled (4°C) refolding buffer. The buffer composition should be optimized for your protein but can include components like 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and 0.5 M L-arginine.
-
Dilution: Add the denatured protein solution drop-wise to the rapidly stirring refolding buffer.[9]
-
Incubation: Allow the protein to refold by incubating the solution at 4°C for a predetermined amount of time (can range from hours to overnight) with gentle stirring.
-
Concentration and Analysis: Concentrate the refolded protein solution using an appropriate method (e.g., ultrafiltration) and then proceed with analysis as described in Protocol 1, Step 6.
Visualizations
Caption: A troubleshooting workflow for addressing protein aggregation.
Caption: Comparison of common protein refolding methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the aggregates formed during recombinant protein expression in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jabonline.in [jabonline.in]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Effect of additives on protein aggregation. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing RNA Yield and Purity with Guanidinium Isothiocyanate
Welcome to the technical support center for optimizing RNA extraction using guanidinium isothiocyanate (GITC). This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the yield and purity of isolated RNA for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses prevalent challenges encountered during RNA extraction with GITC-based methods.
Q1: What are the primary causes of low RNA yield?
Low RNA yield is a frequent issue that can arise from several factors during the extraction process. The most common reasons include:
-
Incomplete Lysis and Homogenization: Insufficient disruption of the cell or tissue sample is a leading cause of poor RNA recovery.[1][2] For difficult-to-lyse tissues, such as fibrous tissues, mechanical homogenization is essential.[1]
-
Incorrect Amount of Starting Material: Using either too much or too little sample can reduce the efficiency of the lysis and extraction reagents.[1]
-
RNA Degradation: RNases are robust enzymes that degrade RNA and can be introduced from the sample, the environment, or contaminated labware and reagents.[1] It is crucial to work quickly and in an RNase-free environment.
-
Improper Phase Separation: Contamination of the upper aqueous phase with the interphase or the lower organic phase will result in a lower yield and reduced quality of RNA.[1]
-
Inefficient RNA Precipitation: Suboptimal conditions during the isopropanol (B130326) precipitation step can lead to the loss of RNA.[1]
Q2: How can I improve the homogenization of my samples for better RNA yield?
Effective homogenization is critical for maximizing the release of cellular RNA. The appropriate method depends on the sample type:
-
Cultured Cells: Simple vortexing is often adequate for lysing cultured cells.[1]
-
Soft Tissues (e.g., liver, brain): A rotor-stator homogenizer is highly effective for these tissue types.[1]
-
Fibrous Tissues (e.g., skeletal muscle, heart): These tissues are more challenging to homogenize.[1] It is recommended to freeze the tissue in liquid nitrogen and grind it into a fine powder before adding the GITC lysis buffer.[1]
Q3: My A260/A280 and A260/A230 ratios are low. What does this indicate and how can I fix it?
The A260/A280 and A260/A230 ratios are key indicators of RNA purity. An ideal A260/A280 ratio for pure RNA is ~2.0.[3][4] An expected A260/A230 ratio is typically in the range of 2.0-2.2.[3][4]
-
Low A260/A280 Ratio (<1.8): This often points to protein or phenol (B47542) contamination.[3] To address this, ensure complete dissociation of nucleoproteins by incubating the homogenate at room temperature for 5 minutes.[5] An additional chloroform (B151607) extraction can also help remove residual phenol.
-
Low A260/A230 Ratio (<1.8): This is a common sign of contamination with this compound isothiocyanate itself, which absorbs strongly around 230 nm.[3][6] To remedy this, ensure that the RNA pellet is washed thoroughly with 75% ethanol (B145695) to remove any remaining salt.[7] Performing an additional wash step can be beneficial.[8]
Q4: I'm observing an incomplete or blurry phase separation. What could be the cause?
Clear separation of the aqueous, interphase, and organic phases is crucial for obtaining pure RNA.[7] Issues with phase separation can be caused by:
-
Incorrect Ratio of Reagents: Ensure the correct proportions of GITC lysis reagent, chloroform, and aqueous sample are used as specified in the protocol.
-
Insufficient Mixing: The sample must be vortexed vigorously after the addition of chloroform to ensure proper emulsification, which is necessary for clean phase separation upon centrifugation.
-
Sample Overload: Using too much starting material can lead to a thick interphase that is difficult to separate from the aqueous phase.
Q5: My RNA is degraded. How can I prevent this in future extractions?
RNA is highly susceptible to degradation by RNases. To maintain RNA integrity:
-
Work in an RNase-Free Environment: Use certified RNase-free reagents, pipette tips, and tubes. Treat surfaces with RNase decontamination solutions.
-
Immediate Sample Processing: Process fresh tissues or cells immediately after harvesting to minimize endogenous RNase activity.[9][10] If immediate processing is not possible, snap-freeze the sample in liquid nitrogen and store it at -80°C.[10][11]
-
Use of RNase Inhibitors: The this compound isothiocyanate in the lysis buffer is a potent RNase inhibitor.[12][13][14] Ensure the sample is immediately homogenized in the GITC-containing buffer.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing RNA extraction with this compound isothiocyanate.
Table 1: Expected RNA Yield from Various Tissues
| Tissue Type | Expected Yield | Notes |
| Mouse Cerebral Cortex | ~1.96 µg/mg | Using a modified TRIzol method (GITC-T).[15] |
| Solid Tumor Tissue | >0.5 µg (from 50-70 mg) | Yield can be highly variable.[1] |
| Adipose Tissue | Lower yield | High lipid content can interfere with extraction.[1] |
| Fibrous Tissues (Heart, Skeletal Muscle) | Low yield | Due to lower cell density.[1] |
Table 2: Spectrophotometric Purity Ratios
| Ratio | Ideal Value | Indication of Contamination | Common Contaminants |
| A260/A280 | ~2.0 | < 1.8 | Protein, Phenol[3] |
| A260/A230 | 2.0 - 2.2 | < 1.8 | This compound Isothiocyanate, Phenol, Carbohydrates[3][4][6] |
Experimental Protocols
Standard this compound Isothiocyanate-Phenol-Chloroform RNA Extraction
This protocol is a single-step method for isolating total RNA from tissues or cultured cells.[7][12][16]
Materials:
-
Denaturing solution (4 M this compound thiocyanate (B1210189), 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)[12]
-
2 M Sodium acetate (B1210297), pH 4.0[12][16]
-
Isopropanol
-
75% Ethanol
Procedure:
-
Homogenization:
-
Phase Separation:
-
Sequentially add 0.1 ml of 2 M sodium acetate (pH 4.0), 1 ml of phenol, and 0.2 ml of chloroform:isoamyl alcohol mixture to the homogenate, vortexing thoroughly after each addition.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add an equal volume of isopropanol and mix.
-
Incubate at -20°C for at least 1 hour to precipitate the RNA.[12]
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA.
-
-
Washing and Resuspension:
-
Wash the RNA pellet with 75% ethanol to remove residual salts.[7]
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Visualizations
Experimental Workflow for GITC-Based RNA Extraction
Caption: Workflow of the this compound isothiocyanate-phenol-chloroform RNA extraction method.
Troubleshooting Logic for Low A260/230 Ratio
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. dna.uga.edu [dna.uga.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. qiagen.com [qiagen.com]
- 7. theory.labster.com [theory.labster.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. zymoresearch.com [zymoresearch.com]
- 12. bu.edu [bu.edu]
- 13. RNA extraction by the guanidine thiocyanate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneticeducation.co.in [geneticeducation.co.in]
- 15. Optimizing total RNA extraction method for human and mice samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
how to remove guanidinium isothiocyanate contamination from RNA samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address guanidinium isothiocyanate (GITC) contamination in RNA samples.
Troubleshooting Guide: Low A260/A230 Ratios and Suspected GITC Contamination
Low A260/A230 ratios in RNA samples are a common indicator of contamination with substances that absorb light at 230 nm, with this compound isothiocyanate being a frequent culprit.[1] This guide provides a systematic approach to identifying and resolving this issue.
Problem: The A260/A230 ratio of my RNA sample is below the recommended range of 2.0-2.2, suggesting potential contamination.
Possible Cause: Residual this compound isothiocyanate from the lysis buffer used during RNA extraction.[1]
Solutions:
-
Ethanol (B145695) Wash: An additional wash of the RNA pellet with 70-75% ethanol can help remove residual salts like GITC.[2][3]
-
RNA Reprecipitation: A second precipitation of the RNA can significantly improve purity.[4]
-
Column-Based RNA Cleanup: Commercially available RNA cleanup kits are designed to remove various contaminants, including salts, phenol, and proteins.[5]
Experimental Protocols
Below are detailed protocols for the recommended solutions.
This protocol is an extension of the standard ethanol wash step in most RNA precipitation methods.
-
Following isopropanol (B130326) precipitation and pelleting of the RNA, carefully decant the supernatant.
-
Add 1 mL of ice-cold 75% ethanol to the tube.
-
Vortex briefly to dislodge the pellet.
-
Incubate at room temperature for 10-15 minutes to allow the this compound salts to dissolve.[4][6]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[4]
-
Carefully discard the supernatant.
-
Repeat steps 2-6 for a second wash.[2]
-
Briefly spin the tube again and remove any residual ethanol with a fine pipette tip.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as it can make the RNA difficult to dissolve.[4]
-
Resuspend the RNA in an appropriate volume of RNase-free water.
This method involves re-dissolving the RNA and precipitating it again to wash away contaminants.
-
Resuspend the RNA pellet in 100 µL of RNase-free water.
-
Add 0.1 volumes of 3 M sodium acetate, pH 5.2.
-
Add 2.5 volumes of 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the RNA.
-
Discard the supernatant and proceed with the enhanced ethanol wash as described in Protocol 1.
For this method, follow the manufacturer's instructions for a commercial RNA cleanup kit (e.g., from suppliers like Geneaid or Qiagen).[5] The general workflow is as follows:
-
Bind the RNA sample to a silica-based spin column.
-
Wash the column with the provided wash buffers to remove contaminants. These washes are crucial for removing salts like GITC.
-
Elute the purified RNA from the column with RNase-free water or the provided elution buffer.
Visualization of Experimental Workflows
Caption: Workflow for Enhanced Ethanol Wash Protocol.
Caption: Workflow for RNA Reprecipitation Protocol.
Frequently Asked Questions (FAQs)
Q1: What is this compound isothiocyanate and why is it used in RNA extraction?
A1: this compound isothiocyanate (GITC) is a powerful chaotropic agent used in many RNA extraction protocols.[7] Its primary functions are to lyse cells and denature proteins, including potent RNases that would otherwise degrade the RNA.[7] It is a key component of lysis buffers in methods like the single-step acid this compound thiocyanate-phenol-chloroform extraction.[4][8][9]
Q2: How does GITC contamination affect my RNA sample and downstream applications?
A2: GITC absorbs strongly at around 230 nm, leading to a low A260/A230 ratio in spectrophotometric analysis, which can interfere with accurate RNA quantification.[1] While low concentrations of GITC may not inhibit all downstream applications like RT-PCR, high levels can be problematic.[1] For sensitive applications such as RNA sequencing, it is crucial to have highly pure RNA free of contaminants.[2]
Q3: My A260/A280 ratio is good, but my A260/A230 ratio is low. Is GITC the only possible contaminant?
A3: While GITC is a very common cause of low A260/A230 ratios, other substances can also contribute to absorbance at 230 nm, including phenol, carbohydrates, and peptides.[1] However, in the context of RNA extraction protocols that use GITC-containing lysis buffers, it is the most likely culprit.
Q4: Can I still use my RNA sample for downstream applications if it has a low A260/A230 ratio?
A4: The tolerance for GITC contamination varies depending on the downstream application. Some studies have shown that even with low A260/A230 ratios, RT-PCR can still be successful.[1] However, for more sensitive applications like RNA-seq or microarray analysis, it is highly recommended to clean up the RNA sample to remove contaminants.
Q5: How can I prevent GITC contamination during RNA extraction?
A5: To minimize the carryover of GITC, be meticulous during the phase separation and washing steps of your RNA extraction protocol. When using methods like TRIzol, be careful not to transfer any of the interphase or organic phase when collecting the aqueous phase.[10] Ensure that the RNA pellet is properly washed with 75% ethanol to remove residual salts. Performing an additional wash can also be beneficial.
Quantitative Data Summary
The following table summarizes the impact of GITC on spectrophotometric readings of RNA samples.
| Guanidine Thiocyanate (GITC) Concentration | Effect on A260/A230 Ratio | Impact on Real-Time RT-PCR |
| Submillimolar concentrations | Strong reduction in the ratio | No significant compromise up to 100 mM |
| High concentrations (saturation effect on some spectrophotometers) | May lead to an incorrectly optimal A260/A230 ratio and overestimation of RNA concentration | High concentrations can be inhibitory |
Data compiled from QIAGEN experimental results.[1]
References
- 1. qiagen.com [qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. bu.edu [bu.edu]
- 5. geneaid.com [geneaid.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. RNA isolation kit BioUltra, Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]
- 9. One-stop Supplier of Life Science Products [servicebio.com]
- 10. How to get rid of this compound contamination - Molecular Biology [protocol-online.org]
Technical Support Center: Protein Refolding & Guanidinium Chloride Dilution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein precipitation during the dilution of guanidinium chloride (GdmCl).
Frequently Asked Questions (FAQs)
Q1: Why does my protein precipitate when I dilute the this compound chloride solution?
Protein precipitation upon dilution of this compound chloride is a common issue that arises from the rapid removal of the denaturant. This compound chloride keeps the protein in an unfolded (denatured) state by disrupting the non-covalent interactions that maintain its native three-dimensional structure.[1] This exposes hydrophobic amino acid residues that are normally buried within the protein's core.
When the GdmCl concentration is rapidly decreased through dilution, these exposed hydrophobic patches on different protein molecules can interact with each other, leading to the formation of insoluble aggregates and subsequent precipitation.[2][3] This process of aggregation often competes with the desired intramolecular process of correct refolding into the native, soluble conformation.
Q2: What are the key factors that influence protein aggregation during GdmCl dilution?
Several factors can influence the competition between proper refolding and aggregation:
-
Rate of Denaturant Removal: Rapid dilution is more likely to cause aggregation than a gradual decrease in GdmCl concentration.[2][3]
-
Protein Concentration: Higher protein concentrations increase the probability of intermolecular interactions, which can lead to aggregation.[4][5]
-
Temperature: Temperature affects the kinetics of both refolding and aggregation. While higher temperatures can sometimes favor refolding, they can also accelerate aggregation. Lower temperatures are often employed to slow down the aggregation process.[2][6]
-
pH and Buffer Composition: The pH of the refolding buffer is critical as protein solubility is generally lowest at its isoelectric point (pI). The composition of the buffer, including the presence of salts and other excipients, can also significantly impact protein stability and solubility.[6][7]
-
Presence of Additives: Certain chemical additives can help suppress aggregation and promote correct folding.[8]
Q3: What are the primary strategies to prevent protein precipitation during refolding from GdmCl?
The main strategies focus on favoring the refolding pathway over the aggregation pathway:
-
Slowing Down Denaturant Removal: Methods like stepwise dialysis or gradual dilution allow the protein more time to refold correctly before intermolecular aggregation can occur.[2][9]
-
Using Refolding Additives: Incorporating specific chemical additives into the refolding buffer can stabilize folding intermediates and prevent them from aggregating.[8][10]
-
Optimizing Refolding Conditions: Fine-tuning parameters such as protein concentration, temperature, and buffer pH can significantly improve refolding yields.
-
Immobilized Refolding: Techniques like on-column refolding physically separate the protein molecules during the critical refolding step, thereby preventing intermolecular aggregation.[7][11]
Troubleshooting Guides
Issue: Protein Immediately Precipitates Upon Rapid Dilution
Cause: The rate of this compound chloride removal is too fast, leading to rapid exposure of hydrophobic regions and subsequent aggregation.
Solutions:
-
Switch to a Slower Dilution Method:
-
Stepwise Dialysis: Instead of a single dilution step, dialyze the denatured protein solution against a series of buffers with decreasing GdmCl concentrations.[2][3] This gradual removal of the denaturant provides the protein with more time to refold properly.
-
Pulse Dilution: Add the denatured protein solution to the refolding buffer in small increments over a period of time.[3]
-
-
Incorporate Aggregation Suppressors into the Refolding Buffer:
Issue: Low Yield of Soluble Protein After Refolding
Cause: While complete precipitation may not occur, a significant portion of the protein is still aggregating and being lost from the soluble fraction.
Solutions:
-
Optimize Protein Concentration:
-
Perform refolding at a lower protein concentration (e.g., 10-100 µg/mL) to reduce the likelihood of intermolecular interactions that lead to aggregation.[5]
-
-
Screen Refolding Additives:
-
Systematically test a panel of additives at various concentrations to identify the optimal conditions for your specific protein.
-
-
On-Column Refolding:
Data Presentation
Table 1: Common Additives to Prevent Protein Aggregation During Refolding
| Additive Category | Example Additives | Typical Working Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Proline | 0.5 - 1 M | Suppress aggregation by interacting with folding intermediates.[8][] |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose | 10-20% (v/v) for Glycerol, 0.5-1 M for Sugars | Stabilize the native protein structure and increase solvent viscosity.[2][13] |
| Polymers | Polyethylene Glycol (PEG) | 0.5 - 1% (w/v) | Can bind to unfolded or partially folded states, preventing aggregation.[10] |
| Mild Denaturants | Low concentrations of Urea or GdmCl | 0.5 - 2 M | Can help to maintain the solubility of folding intermediates.[2] |
| Detergents | Triton X-100, CHAPS | Below the Critical Micelle Concentration (CMC) | Can prevent hydrophobic aggregation.[11] |
Experimental Protocols
Protocol 1: Stepwise Dialysis for Protein Refolding
This protocol is designed to gradually remove this compound chloride, allowing for efficient protein refolding.
Materials:
-
Denatured protein in 6 M GdmCl
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
Refolding Buffers:
-
Buffer A: 4 M GdmCl in base buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Buffer B: 2 M GdmCl in base buffer
-
Buffer C: 1 M GdmCl in base buffer
-
Buffer D: 0.5 M GdmCl in base buffer
-
Final Buffer: Base buffer without GdmCl
-
-
Stir plate and stir bar
-
Cold room or refrigerator (4 °C)
Procedure:
-
Load the denatured protein solution into the dialysis tubing and seal securely.
-
Place the dialysis bag into a beaker containing Buffer A, with a volume at least 100 times that of the sample.
-
Stir gently on a stir plate at 4 °C for 4-6 hours.
-
Transfer the dialysis bag to a fresh beaker containing Buffer B and repeat the dialysis for 4-6 hours.
-
Repeat the process for Buffer C and Buffer D.
-
Finally, transfer the dialysis bag to the Final Buffer and dialyze overnight at 4 °C. Change the Final Buffer at least once during this period.
-
Recover the refolded protein from the dialysis bag and centrifuge at high speed to pellet any precipitated protein.
-
Analyze the supernatant for soluble, refolded protein.
Protocol 2: Rapid Dilution with Additives
This protocol utilizes aggregation suppressors to improve refolding yields during a rapid dilution process.
Materials:
-
Denatured protein in 6 M GdmCl
-
Refolding Buffer: Base buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 0.5-1 M L-Arginine and 10% glycerol.
-
Stir plate and stir bar
-
Cold room or refrigerator (4 °C)
Procedure:
-
Place the refolding buffer in a beaker on a stir plate at 4 °C and begin gentle stirring.
-
Slowly add the denatured protein solution dropwise to the refolding buffer to achieve a final protein concentration in the desired low range (e.g., 10-100 µg/mL). A dilution factor of 50-100 fold is common.
-
Allow the solution to stir gently for several hours to overnight at 4 °C to allow for complete refolding.
-
Centrifuge the solution at high speed to remove any aggregated protein.
-
Assess the supernatant for the concentration and activity of the refolded protein.
Mandatory Visualization
Caption: Workflow for preventing protein precipitation during GdmCl dilution.
References
- 1. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 2. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabonline.in [jabonline.in]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ipo.lbl.gov [ipo.lbl.gov]
- 13. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Technical Support Center: Guanidinium Chloride-Induced Protein Unfolding Kinetics
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers studying the effects of guanidinium chloride (GdmCl) concentration on protein unfolding kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during protein unfolding experiments using GdmCl.
Q1: My protein is aggregating at low-to-intermediate GdmCl concentrations. What's happening and what can I do?
A1: This is a common issue. At low concentrations, GdmCl can sometimes cause proteins to form partially folded intermediates that are prone to aggregation.[1][2] These intermediates may expose hydrophobic surfaces that interact between molecules, leading to aggregation.[3]
Troubleshooting Steps:
-
Optimize Protein Concentration: The rate of aggregation is often highly dependent on the protein concentration. Try reducing the protein concentration to the lowest feasible level for your detection method (e.g., 1-20 µM for fluorescence).[3][4]
-
Incorporate Aggregation Suppressors: Additives like L-arginine or low concentrations of non-ionic detergents can sometimes help prevent aggregation without significantly interfering with the unfolding process.
-
Modify Buffer Conditions: Adjusting the pH or ionic strength of the buffer can alter protein stability and solubility, potentially disfavoring the aggregation-prone state.
-
Temperature Control: Perform experiments at a lower temperature (e.g., 4°C) to slow down the aggregation process, which often has a higher activation energy than folding or unfolding.
Q2: The observed unfolding rate is much slower/faster than expected, or my kinetic traces are not fitting to a single exponential.
A2: This can indicate a complex unfolding pathway. Simple two-state unfolding (Native ↔ Unfolded) is not always the case. Some proteins unfold through one or more intermediate states.[5][6]
Troubleshooting Steps:
-
Check for Intermediates: A "rollover" in the unfolding arm of your chevron plot (a non-linear dependence of the unfolding rate on denaturant concentration) can suggest the presence of an intermediate.[7] The unfolding process may need to be fitted to a double exponential or a more complex model.
-
Verify GdmCl Concentration: this compound chloride is very hygroscopic, meaning it readily absorbs water from the air.[8] An inaccurate stock concentration is a frequent source of error. Always determine the precise concentration of your GdmCl stock solution using a refractometer.[8]
-
Consider the Mechanism: GdmCl can interact directly with the protein surface, causing an initial expansion to a "dry molten globule" state before full unfolding and solvation of the core.[6] This two-stage mechanism can result in complex kinetics.
-
Control for Temperature: Unfolding rates are highly sensitive to temperature. Ensure your instrument's temperature control is stable and accurate throughout the experiment.
Q3: The change in my spectroscopic signal (Fluorescence or CD) is too small to get reliable kinetic data.
A3: A small signal change results in a low signal-to-noise ratio, making it difficult to accurately determine rate constants.
Troubleshooting Steps:
-
Optimize Wavelengths:
-
Intrinsic Tryptophan Fluorescence: For unfolding, you are monitoring the exposure of tryptophan residues to the solvent.[9] Scan the emission spectrum of the native and fully unfolded protein (in ~6-8 M GdmCl[10]) to find the wavelength with the largest difference in intensity. This is often between 340-360 nm.[7][9]
-
Circular Dichroism (CD): To monitor changes in the secondary structure, use a wavelength in the far-UV region, typically 222 nm, which corresponds to the alpha-helical content.[11]
-
-
Increase Protein Concentration: If aggregation is not an issue, a higher protein concentration will produce a larger signal. Perform a concentration-dependence test to find the optimal balance.
-
Increase the Number of Acquisitions: Averaging multiple kinetic traces for each GdmCl concentration will significantly improve the signal-to-noise ratio.
-
Check Instrument Settings: Ensure the lamp is warmed up, and the instrument settings (e.g., slit widths, photomultiplier voltage) are optimized for your specific sample.[12]
Q4: How do I accurately determine the concentration of my GdmCl stock solution?
A4: Due to its hygroscopic nature, weighing GdmCl is often inaccurate.[8] The most reliable method is to measure the refractive index of the solution.[8]
Protocol for GdmCl Concentration Determination:
-
Calibrate the refractometer with deionized water (refractive index should be ~1.333 at room temperature).[8]
-
Measure the refractive index of your GdmCl solution.
-
Calculate the difference in refractive index (ΔN) between your solution and water.
-
Use the following formula to calculate the molar concentration of GdmCl[8]: [GdmCl] = 57.147(ΔN) + 38.68(ΔN)² - 91.60(ΔN)³
Experimental Protocols & Data
Protocol: Stopped-Flow Fluorescence Unfolding Experiment
This protocol outlines the steps for a typical kinetic experiment to measure GdmCl-induced protein unfolding.
-
Preparation:
-
Prepare a concentrated stock solution of GdmCl (~8 M) in the desired buffer (e.g., 50 mM Phosphate, pH 7.0). Determine its precise concentration using a refractometer.[8]
-
Prepare a stock solution of the protein in the same buffer without GdmCl. The concentration should be 10-20 times the final desired concentration.
-
Prepare a series of unfolding buffers with varying GdmCl concentrations by diluting the 8 M stock.
-
Prepare a refolding buffer (buffer with 0 M GdmCl).
-
-
Instrument Setup (Stopped-Flow Spectrometer):
-
Turn on the instrument and allow the Xenon lamp to stabilize for at least 30 minutes.[12]
-
Set the temperature of the sample handling unit to the desired experimental temperature (e.g., 25°C).
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan) or 280 nm (if exciting both tryptophan and tyrosine).[9]
-
Set the emission wavelength to the value determined to give the maximum signal change upon unfolding (e.g., 350 nm). A cutoff filter is often used to block scattered excitation light.
-
-
Data Acquisition (Unfolding Arm):
-
Load one syringe with the protein stock solution.
-
Load the second syringe with one of the GdmCl unfolding buffers.
-
Set the mixing ratio (commonly 1:10, protein to denaturant) to achieve the final desired GdmCl and protein concentrations.[13]
-
Perform a "push" to mix the solutions and trigger data acquisition. Collect data for a duration sufficient for the reaction to complete (typically 5-10 half-lives).
-
Repeat the measurement 5-7 times and average the traces to improve the signal-to-noise ratio.[12]
-
Repeat this process for each GdmCl concentration.
-
-
Data Analysis:
Data Presentation: The Chevron Plot
A chevron plot is the standard representation of protein folding and unfolding kinetics.[4] It plots the logarithm of the observed rate constant (k_obs) against denaturant concentration. The left "arm" represents refolding, while the right "arm" represents unfolding.[13]
| GdmCl Concentration (M) | Observed Rate Constant (k_obs) (s⁻¹) | ln(k_obs) |
| 2.5 | 0.15 | -1.90 |
| 3.0 | 0.45 | -0.80 |
| 3.5 | 1.35 | 0.30 |
| 4.0 | 4.04 | 1.40 |
| 4.5 | 12.1 | 2.50 |
| 5.0 | 36.4 | 3.60 |
| 5.5 | 109.4 | 4.70 |
| 6.0 | 328.1 | 5.80 |
| Table 1: Example data for the unfolding arm of a chevron plot for a hypothetical protein. |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a stopped-flow protein unfolding experiment.
Caption: Workflow for GdmCl-induced protein unfolding kinetics.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting unexpected aggregation during unfolding experiments.
Caption: Decision tree for troubleshooting protein aggregation.
References
- 1. Differences in the Pathways of Proteins Unfolding Induced by Urea and Guanidine Hydrochloride: Molten Globule State and Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chevron plot - Wikipedia [en.wikipedia.org]
- 5. Protein folding in the landscape perspective: chevron plots and non-Arrhenius kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 8. Chazin Lab Protocol for determining denaturant concentration [structbio.vanderbilt.edu]
- 9. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jasco-global.com [jasco-global.com]
- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 13. bioinfo.uochb.cas.cz [bioinfo.uochb.cas.cz]
Technical Support Center: Improving the Quality of RNA Extracted with Guanidinium-Based Reagents
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize RNA extraction using guanidinium-based reagents, ensuring high-quality RNA for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound thiocyanate (B1210189) in RNA extraction?
This compound thiocyanate is a powerful chaotropic agent used in lysis buffers for RNA extraction.[1][2] Its primary functions are to disrupt cell membranes and organelles, denature proteins, including potent RNases, and thereby protect the RNA from degradation during the isolation process.[1][2][3]
Q2: Why is an acidic pH important in the this compound thiocyanate-phenol-chloroform method?
Under acidic conditions (pH 4-6), DNA partitions into the organic phase and interphase, while RNA remains in the upper aqueous phase.[4][5] This differential partitioning is crucial for separating RNA from genomic DNA.[4][5] Using a buffered phenol (B47542) or a solution with a neutral pH will result in both DNA and RNA remaining in the aqueous phase.[5]
Q3: What are the expected A260/A280 and A260/A230 ratios for pure RNA?
For pure RNA, the expected A260/A280 ratio is typically between 1.8 and 2.1.[4] The A260/A230 ratio should ideally be in the range of 2.0-2.2.[6]
Q4: Can I store my tissue samples before RNA extraction?
Yes, but it is critical to prevent RNA degradation by endogenous RNases, which are released upon cell death.[7] Effective storage methods include:
-
Immediate homogenization: Homogenize fresh tissue immediately in a this compound-based lysis buffer.[7]
-
Flash freezing: Rapidly freeze tissue samples in liquid nitrogen and store them at -80°C.[7][8] Do not thaw the sample before homogenization.[8][9]
-
RNA stabilization reagents: Submerge fresh tissue in a commercial RNA stabilization solution (e.g., RNAlater™) and store at -20°C.[8][10]
Troubleshooting Guide
Issue 1: Low RNA Yield
Q: I'm consistently getting a low yield of RNA. What are the common causes and how can I improve it?
Low RNA yield can result from several factors during the extraction process.[11] The most common issues are incomplete sample lysis, using an incorrect amount of starting material, RNA degradation, and inefficient precipitation.[11]
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Sample Lysis and Homogenization | Ensure thorough disruption of cells or tissues. For tough or fibrous tissues, mechanical homogenization (e.g., rotor-stator homogenizer, bead mill) is critical.[9][11] For cultured cells, vortexing may be sufficient.[11] |
| Incorrect Amount of Starting Material | Using too much or too little starting material can reduce the efficiency of the lysis reagents.[11] Refer to your kit's protocol for the recommended amount. |
| RNA Degradation | Minimize RNase activity by working quickly, keeping samples cold, and using RNase-free reagents and equipment.[8][11] Consider adding β-mercaptoethanol to the lysis buffer to further inhibit RNases.[8] |
| Improper Phase Separation | Carefully transfer the upper aqueous phase without disturbing the interphase or organic phase, which contain proteins and DNA.[11] An additional chloroform (B151607) extraction can help remove residual phenol. |
| Inefficient RNA Precipitation | Optimize precipitation by ensuring the correct ratio of isopropanol (B130326) or ethanol (B145695) is used. For low RNA concentrations, consider precipitating at -20°C or using a coprecipitant like glycogen.[11] |
Issue 2: Low A260/A230 Ratio
Q: My A260/A230 ratio is below 1.8. What does this indicate and how can I fix it?
A low A260/A230 ratio is a common indicator of contamination with this compound thiocyanate from the lysis buffer.[8][12][13] Guanidine salts absorb strongly at 230 nm.[12][14]
| Potential Cause | Troubleshooting & Optimization |
| This compound Salt Carryover | Ensure complete removal of the lysis buffer. Perform additional wash steps with 70-80% ethanol.[8][12] When using a spin column, ensure the column is not overloaded and perform an extra spin to dry the membrane completely before elution.[15] |
| Phenol Carryover | Residual phenol can also contribute to absorbance at 230 nm.[6][16] Ensure clean separation of the aqueous phase after chloroform extraction. |
| Carbohydrate Carryover | For samples rich in polysaccharides (e.g., plants, some bacteria), consider specialized purification steps to remove carbohydrates.[6][16] |
Issue 3: Low A260/A280 Ratio
Q: My A260/A280 ratio is below 1.8. What is the likely cause and how can I improve it?
A low A260/A280 ratio typically indicates protein or phenol contamination.[8][11]
| Potential Cause | Troubleshooting & Optimization |
| Protein Contamination | This can occur if too much starting material is used, overwhelming the lysis buffer's capacity to denature all proteins.[8] Ensure complete homogenization and consider a proteinase K digestion step.[17] |
| Phenol Contamination | Incomplete phase separation can lead to phenol carryover into the aqueous phase.[4][11] Be careful during the transfer of the aqueous phase and consider a second chloroform extraction. |
| Suboptimal pH of Diluent | For spectrophotometric measurements, ensure the RNA is dissolved in a buffer with a slightly alkaline pH (e.g., TE buffer, pH >7.5), as an acidic pH can lower the A260/A280 ratio.[4] |
Issue 4: RNA Degradation
Q: My RNA appears smeared on a gel, indicating degradation. How can I prevent this?
RNA degradation is primarily caused by RNase activity.[8][18] RNases are ubiquitous and highly stable enzymes.[10][18]
| Potential Cause | Troubleshooting & Optimization |
| Improper Sample Handling and Storage | Process, flash-freeze, or place samples in an RNA stabilization solution immediately after collection.[7][8] |
| RNase Contamination | Use certified RNase-free tubes, tips, and reagents.[8] Decontaminate work surfaces, pipettors, and glassware with RNase decontamination solutions.[7] Always wear clean gloves.[10] |
| Incomplete Homogenization | Ensure the sample is completely homogenized in the this compound-based lysis buffer to rapidly inactivate all endogenous RNases.[18] |
| Excessive Homogenization Time/Heat | Over-homogenization can generate heat, which can lead to RNA degradation.[8] Homogenize in short bursts and allow the sample to cool.[8] |
Issue 5: Genomic DNA Contamination
Q: I'm detecting genomic DNA in my RNA samples. How can I eliminate it?
Genomic DNA contamination is a common issue, especially when the DNA is not efficiently sheared during homogenization or when phase separation is incomplete.[8]
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Homogenization | Inadequate shearing of genomic DNA can lead to its carryover into the aqueous phase.[8] Use a high-velocity bead beater or a rotor-stator homogenizer to effectively break down the DNA.[8] |
| Improper Phase Separation | Carefully aspirate the aqueous phase, avoiding the interphase where genomic DNA is often located.[4] |
| Incorrect pH of Phenol | Ensure the phenol solution is acidic, as this is critical for partitioning DNA into the organic phase.[4][8] |
| DNase Treatment | The most effective way to remove residual genomic DNA is to perform a DNase treatment on the purified RNA sample.[8] |
| Modified Precipitation | A modified protocol involving a brief ethanol precipitation after cell lysis can selectively precipitate RNA and reduce DNA contamination.[19] |
Experimental Protocols
Protocol 1: Standard this compound Thiocyanate-Phenol-Chloroform (GTC) RNA Extraction
This protocol is a standard method for total RNA isolation from tissues or cultured cells.
Materials:
-
This compound thiocyanate (GTC) lysis solution (e.g., TRIzol®, Solution D)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water or TE buffer
Procedure:
-
Homogenization:
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of GTC lysis solution.[11]
-
Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase.
-
Add 0.5 mL of isopropanol per 1 mL of GTC lysis solution used initially.
-
Incubate at room temperature for 10 minutes or at -20°C for at least 1 hour to precipitate the RNA.[4]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[11]
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with at least 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.
-
Resuspend the RNA in an appropriate volume of RNase-free water or TE buffer by pipetting up and down. Incubate at 55-60°C for 10-15 minutes to aid dissolution.[20]
-
Visualizations
Caption: Workflow for RNA extraction using the this compound thiocyanate-phenol-chloroform method.
References
- 1. Genomic DNA Purification and Assessment [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing total RNA extraction method for human and mice samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. Acid this compound thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. What are the effects of low A260/A230 ratios in RNA preparations on downstream applications? [qiagen.com]
- 14. med.unc.edu [med.unc.edu]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. How Does RNA Extraction Homogenization Work? [pion-inc.com]
- 19. academic.oup.com [academic.oup.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Guanidinium Isothiocyanate in Downstream PCR Applications
Welcome to the technical support center for troubleshooting issues related to guanidinium isothiocyanate (GITC) in downstream PCR applications. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during nucleic acid extraction and subsequent PCR analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound isothiocyanate and why is it used in nucleic acid extraction?
This compound isothiocyanate (GITC) is a powerful chaotropic agent and protein denaturant.[1][2] It is a primary component of many lysis buffers used for DNA and RNA extraction.[1][3] Its main functions are to:
-
Lyse cells and viral particles: GITC disrupts cellular membranes and viral envelopes to release nucleic acids.[1][3]
-
Denature proteins: It effectively unfolds proteins, including nucleases (DNases and RNases) that can degrade DNA and RNA, thereby preserving the integrity of the nucleic acid sample.[2][3]
Q2: How can GITC interfere with downstream PCR applications?
Carryover of GITC from the extraction process into the final nucleic acid eluate can inhibit PCR.[4] As a potent denaturant, residual GITC can:
-
Inhibit enzyme activity: It can denature the Taq polymerase, a critical enzyme for DNA amplification in PCR, reducing or completely preventing its function.[5]
-
Interfere with DNA template: High concentrations of this chaotropic salt can affect the DNA template itself, potentially altering its availability for polymerase binding.[5]
Q3: How can I detect GITC contamination in my RNA/DNA sample?
A common indicator of GITC contamination is a low A260/A230 ratio on a spectrophotometer (e.g., NanoDrop).[4][6] this compound thiocyanate (B1210189) strongly absorbs light around 230 nm.[6]
-
Ideal Ratios: A pure RNA sample should have an A260/A230 ratio of approximately 2.0 or slightly higher.[6] For pure DNA, this ratio is also expected to be around 2.0-2.2.
-
Indication of Contamination: A ratio significantly below 1.8 often suggests the presence of contaminants that absorb at 230 nm, with GITC being a frequent culprit.[4][6]
Q4: Can I still proceed with PCR if my A260/A230 ratio is low?
While a low A260/A230 ratio is a warning sign, it doesn't always guarantee PCR failure. Some studies have shown that real-time RT-PCR can be reliable even with GITC concentrations up to 100 mM.[6] However, if you experience PCR inhibition (e.g., no amplification or high Ct values), GITC contamination is a likely cause and should be addressed.[5]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter.
Problem 1: No amplification or high Ct values in PCR/qPCR.
Possible Cause: Inhibition of Taq polymerase by residual GITC.
Solutions:
-
Ethanol (B145695) Precipitation: This is a classic method to clean up nucleic acid samples and remove salt contaminants.[4]
-
Column-Based Cleanup: Re-purify your sample using a silica-based spin column. Mix your eluate with an equal volume of 70% ethanol and re-apply it to a new column.[4]
-
Ethanol Washes: Increasing the number and volume of 70% or 75% ethanol washes during the initial extraction can help remove residual GITC.[7] Washing the RNA pellet twice with ice-cold 70% ethanol can be effective.[7]
Problem 2: Low A260/A230 ratio in the final nucleic acid sample.
Possible Cause: Carryover of GITC from the lysis or wash buffers.
Solutions:
-
Optimize Washing Steps: During column-based extractions, ensure the wash buffer is not contaminated and that the column is not overloaded. Perform an extra wash step.
-
Careful Pipetting (for TRIzol/Phenol-Chloroform Extractions): When using methods involving phase separation, be extremely careful not to carry over any of the interphase or organic phase, which can contain GITC.[8]
-
Ethanol Precipitation: As mentioned above, precipitating the nucleic acid can effectively remove contaminating salts.[4]
Data on GITC Concentration and PCR Inhibition
| GITC Concentration | Effect on A260/A230 Ratio | Impact on Real-Time RT-PCR | Reference |
| 0.01 - 30 mM | Strong reduction in the ratio | Up to 100 mM did not compromise reliability in one study | [6] |
| 4 M (in lysis buffer) | Not applicable (in eluate) | Shown to work well for COVID-19 RT-PCR after extraction | [9][10] |
Experimental Protocols
Protocol 1: Ethanol Precipitation for GITC Removal
This protocol is for cleaning a previously extracted RNA or DNA sample.
Materials:
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold, prepared with nuclease-free water)
-
Nuclease-free water or TE buffer
Procedure:
-
To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
-
Add 2.5-3 volumes of ice-cold 100% ethanol.
-
Mix gently by inverting and incubate at -20°C for at least 1 hour.[4]
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Decant the supernatant. Repeat the 70% ethanol wash.[4]
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.
Protocol 2: On-Column Cleanup for GITC Removal
This protocol is for re-purifying a sample using a standard silica (B1680970) spin column kit.
Materials:
-
Silica spin column kit (with collection tubes)
-
70% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water or elution buffer
Procedure:
-
Take your eluted RNA/DNA sample.
-
Add an equal volume of 70% ethanol to the sample and mix well by pipetting.[4]
-
Transfer the mixture to a new silica spin column placed in a collection tube.
-
Centrifuge according to the kit manufacturer's instructions (e.g., 1 minute at >8,000 x g). Discard the flow-through.
-
Proceed with the wash steps as per the manufacturer's protocol, typically involving one or two washes with the provided wash buffer.
-
Perform a final "dry spin" by centrifuging the empty column for 1-2 minutes to remove any residual ethanol.
-
Transfer the column to a clean collection tube and elute the purified nucleic acid with nuclease-free water or elution buffer.
Visual Guides
References
- 1. This compound thiocyanate - Wikipedia [en.wikipedia.org]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. ojp.gov [ojp.gov]
- 6. qiagen.com [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. How to get rid of this compound contamination - Molecular Biology [protocol-online.org]
- 9. wp.virtualit.ie [wp.virtualit.ie]
- 10. Results [randr19.nist.gov]
dealing with viscous lysates in guanidinium-based RNA extraction
Welcome to the technical support center for guanidinium-based RNA extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their RNA isolation protocols, ensuring high yield and purity for downstream applications.
Troubleshooting Guide
This section addresses common issues encountered during RNA extraction that lead to viscous lysates.
Question 1: My sample lysate is thick and difficult to pipette after adding the this compound-based lysis buffer. What is causing this viscosity?
Answer: A viscous lysate is typically caused by the release of high molecular weight molecules from the cells or tissue. The primary culprits are:
-
Genomic DNA (gDNA): The lysis buffer effectively breaks open the cell and nuclear membranes, releasing long strands of gDNA which can make the solution thick and gelatinous.[1][2]
-
Polysaccharides and Proteoglycans: Samples from certain sources, such as plants, bacteria, and some animal tissues (e.g., cartilage), are rich in these complex carbohydrates, which can also significantly increase the viscosity of the lysate.[3]
Question 2: Why is a viscous lysate problematic for RNA extraction?
Answer: A viscous lysate can lead to several problems during the RNA extraction process, ultimately resulting in lower yield and purity:
-
Inefficient Homogenization: It is difficult to achieve a uniform and complete disruption of the sample, which can trap RNA within clumps of cellular material.[4]
-
Pipetting Inaccuracies: The thick consistency makes it challenging to accurately pipette the lysate, leading to inconsistent sample volumes and reagent ratios.
-
Poor Phase Separation: During the chloroform (B151607) addition and centrifugation step, a viscous aqueous phase can prevent a clean separation from the interphase and organic phase, increasing the risk of DNA and protein contamination.[5]
-
Clogging of Spin Columns: If using a column-based purification method, the viscous lysate can clog the silica (B1680970) membrane, impeding the binding of RNA and the flow-through of subsequent wash buffers.[6][7]
-
Reduced RNA Yield: Overall, the issues above contribute to a significant loss of RNA during the extraction process.[6]
Question 3: What are the immediate steps I can take to reduce the viscosity of my lysate?
Answer: There are several mechanical methods to reduce lysate viscosity by shearing the large molecules:
-
Syringe Shearing: This is a common and effective method. Pass the lysate 5-10 times through a narrow-gauge needle (e.g., 20-26 gauge) attached to a sterile syringe.[4][8][9] This will physically break up the long strands of gDNA.
-
Rotor-Stator Homogenizer: For tougher tissues, a rotor-stator homogenizer can be very effective at both disrupting the tissue and homogenizing the lysate, which reduces viscosity.[4][6]
-
Bead Milling: This method uses small beads (glass or stainless steel) and high-speed agitation to disrupt cells and shear nucleic acids. It is particularly useful for tough-to-lyse samples like fungi and some plant tissues.[4]
Question 4: Are there any enzymatic or chemical treatments to reduce lysate viscosity?
Answer: Yes, enzymatic digestion is a targeted approach to break down the source of the viscosity:
-
DNase I Treatment: Adding DNase I to the lysate will specifically degrade the gDNA.[1] It is crucial to ensure the buffer conditions are optimal for DNase activity (e.g., presence of Mg2+).[10]
-
Proteinase K: For samples with high protein content or complex tissues, a Proteinase K digestion step can help to break down proteins and improve lysis.[11]
Additionally, for plant samples rich in polysaccharides, specialized buffers or the addition of reagents like polyvinylpyrrolidone (B124986) (PVP) during homogenization can help to remove these contaminants.[12][13]
Question 5: Can I modify the standard this compound-based protocol to prevent or manage lysate viscosity from the start?
Answer: Absolutely. Here are some proactive protocol modifications:
-
Increase Lysis Buffer Volume: If you consistently experience viscous lysates, try increasing the volume of the this compound-based lysis buffer (e.g., TRIzol) to dilute the sample.[6][11][14]
-
Centrifugation Before Chloroform Addition: After homogenization, centrifuge the lysate at a high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C.[7][11][15] This will pellet insoluble debris and some of the high molecular weight molecules. Carefully transfer the clear supernatant to a new tube for the subsequent steps.
-
Optimize the Amount of Starting Material: Using too much starting material is a common cause of viscous lysates.[5] Ensure you are using the recommended amount of tissue or cells for the volume of lysis reagent.
Frequently Asked Questions (FAQs)
Q: My final RNA pellet is gelatinous and difficult to dissolve. Is this related to the initial lysate viscosity?
A: Yes, a gelatinous RNA pellet often indicates contamination with gDNA or polysaccharides that were carried over from a viscous lysate. If the pellet is clear but viscous after resuspension, it may be due to a very high concentration of RNA.[16] Over-drying the RNA pellet can also make it difficult to dissolve.[16][7]
Q: Can I just dilute my viscous lysate with more lysis buffer and proceed?
A: Diluting the lysate with more lysis buffer can be an effective way to reduce viscosity.[6] This will also dilute the concentration of proteins, lipids, and nucleic acids, which can improve the efficiency of the subsequent extraction steps.
Q: I am working with plant tissue and my lysates are always very viscous. What do you recommend?
A: Plant tissues are often rich in polysaccharides and secondary metabolites that contribute to viscosity.[3][12] In addition to the general troubleshooting steps, consider the following for plant samples:
-
Cryogenic Grinding: Freeze the sample in liquid nitrogen and grind it to a fine powder before adding the lysis buffer.[4]
-
Use a Modified Lysis Buffer: Some protocols for plant RNA extraction include additives like PVP to help remove polysaccharides.[12]
-
Specialized Kits: Consider using a commercially available kit specifically designed for RNA extraction from plants, as they often contain reagents to handle these challenging components.[17]
Data Summary
| Method to Reduce Viscosity | Principle | Recommended For | Key Parameters |
| Syringe Shearing | Mechanical shearing of gDNA | Most sample types | 5-10 passes through a 20-26 gauge needle |
| Rotor-Stator Homogenizer | High-speed mechanical shearing | Animal tissues | 15-90 seconds of homogenization |
| Bead Milling | Mechanical disruption with beads | Tough tissues, bacteria, yeast | Bead size and material depend on sample type |
| DNase I Treatment | Enzymatic digestion of gDNA | High gDNA content samples | 200-2000 U/mL in the presence of 1mM CaCl2 |
| Increased Lysis Buffer | Dilution of viscous components | All sample types | Up to double the standard volume |
| Pre-centrifugation | Pelleting of debris | All sample types | 12,000 x g for 5-10 min at 4°C |
Experimental Protocols
Protocol 1: Syringe Shearing for Viscosity Reduction
-
After adding the this compound-based lysis buffer and homogenizing your sample, draw the entire lysate into a sterile syringe (e.g., 1 mL or 5 mL depending on the volume) fitted with a 20-gauge needle.
-
Gently and steadily press the plunger to expel the lysate back into the original tube.
-
Repeat this process of drawing up and expelling the lysate for a total of 5 to 10 passes.[4]
-
The lysate should become noticeably less viscous and easier to pipette.
-
Proceed with the addition of chloroform and the rest of your RNA extraction protocol.
Protocol 2: Pre-centrifugation to Clear Lysate
-
Following homogenization in the this compound-based lysis buffer, incubate the sample at room temperature for 5 minutes.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.[7]
-
You should observe a pellet containing insoluble material at the bottom of the tube.
-
Carefully aspirate the clear supernatant and transfer it to a new, sterile microcentrifuge tube, being careful not to disturb the pellet.[11]
-
Proceed with the chloroform addition step.
Visualizations
Caption: Troubleshooting workflow for viscous lysates.
Caption: Modified workflow for handling viscous lysates.
References
- 1. neb.com [neb.com]
- 2. Reduction of Cell Lysate Viscosity during Processing of Poly(3-Hydroxyalkanoates) by Chromosomal Integration of the Staphylococcal Nuclease Gene in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and convenient approach for isolating RNA from highly viscous plant tissue rich in polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell lysis techniques and homogenization for RNA extraction | QIAGEN [qiagen.com]
- 5. benchchem.com [benchchem.com]
- 6. thermofisher.com [thermofisher.com]
- 7. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. zymoresearch.com [zymoresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. yeasenbio.com [yeasenbio.com]
- 14. zymoresearch.de [zymoresearch.de]
- 15. apps.thermoscientific.com [apps.thermoscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
troubleshooting low 260/230 ratio in RNA extracted with guanidinium
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during RNA extraction, particularly when using guanidinium-based methods.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the 260/230 ratio in RNA quality assessment?
The 260/230 ratio is a crucial indicator of RNA purity. It is determined by measuring the absorbance of the RNA sample at 260 nm and 230 nm. A high-quality RNA sample should have a 260/230 ratio of approximately 2.0-2.2.[1][2][3] A low ratio suggests the presence of contaminants that absorb light at 230 nm.
Q2: What are the common causes of a low 260/230 ratio in RNA extracted with this compound-based reagents?
A low 260/230 ratio is most commonly caused by contamination with this compound salts, such as this compound thiocyanate (B1210189) or this compound hydrochloride, which are chaotropic agents present in lysis buffers.[4][5][6][7] Other potential contaminants that absorb at 230 nm include phenol, carbohydrates, and peptides.[2][5][6]
Q3: What is an acceptable 260/230 ratio for downstream applications?
While an ideal 260/230 ratio is around 2.0-2.2, the acceptable lower limit can depend on the specific downstream application.[1][5] For sensitive applications like qPCR and RNA sequencing, a ratio above 1.8 is often recommended.[7][8] However, some studies suggest that even with a lower ratio, downstream applications may not be significantly inhibited, though it is advisable to proceed with caution.[5][9]
Q4: How does a low 260/230 ratio affect downstream experiments?
Contaminants that cause a low 260/230 ratio can inhibit enzymes used in downstream applications. For instance, residual this compound salts can inhibit reverse transcriptase and polymerases, leading to inaccurate results in RT-qPCR and RNA sequencing.[4][9][10] Phenol contamination can also inhibit enzymatic reactions.[11]
Troubleshooting Guide for Low 260/230 Ratio
If you are experiencing a low 260/230 ratio in your RNA samples, follow this troubleshooting guide to identify the potential cause and implement corrective actions.
Data Presentation: Interpreting Spectrophotometer Readings
Properly interpreting your spectrophotometer readings is the first step in troubleshooting. The following table summarizes ideal and problematic absorbance ratios.
| Ratio | Ideal Value | Low Value | Potential Contaminants Indicated by Low Value |
| 260/230 | 2.0 - 2.2 | < 1.8 | This compound salts, Phenol, Carbohydrates, Peptides[1][2][4][5][6] |
| 260/280 | ~2.0 | < 1.8 | Protein, Phenol[1][2][3] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low 260/230 ratio.
Caption: Troubleshooting workflow for a low 260/230 ratio.
Experimental Protocols
Here are detailed methodologies for key troubleshooting experiments.
Protocol 1: Additional Ethanol Wash
This protocol is recommended if residual salt contamination is suspected.
-
To the RNA pellet obtained after isopropanol (B130326) precipitation, add 1 mL of 70-80% ethanol (prepared with RNase-free water).
-
Vortex briefly to dislodge the pellet.
-
Centrifuge at ≥12,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
Repeat steps 1-4 for a second wash.
-
After the final wash, briefly centrifuge the tube and remove any residual ethanol with a fine pipette tip.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
Protocol 2: RNA Re-precipitation
This method is effective for removing various contaminants, including this compound salts and phenol.[9][12]
-
Bring the volume of your RNA sample to 100 µL with RNase-free water.
-
Add 0.1 volumes (10 µL) of 3 M sodium acetate (B1210297) (pH 5.2).
-
Add 2.5-3 volumes (250-300 µL) of ice-cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at ≥12,000 x g for 20-30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet twice with 1 mL of 70% ethanol as described in Protocol 1.
-
Air-dry the pellet and resuspend in RNase-free water.
This compound Thiocyanate-Phenol-Chloroform RNA Extraction Workflow
The following diagram outlines the key steps in a standard this compound-based RNA extraction protocol. Understanding this workflow can help identify steps where contamination may be introduced.
Caption: Standard workflow for this compound-based RNA extraction.
References
- 1. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. dna.uga.edu [dna.uga.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. qiagen.com [qiagen.com]
- 6. What are the effects of low A260/A230 ratios in RNA preparations on downstream applications? [qiagen.com]
- 7. neb.com [neb.com]
- 8. Methods of RNA Quality Assessment [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. unsw.edu.au [unsw.edu.au]
- 12. reddit.com [reddit.com]
Guanidinium Hydrochloride Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of guanidinium hydrochloride (GdnHCl) solutions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store a 6 M GdnHCl stock solution?
For short-term storage (several days), GdnHCl solutions are stable at room temperature (15–25 °C).[1] For longer periods, it is recommended to store the solution at 4 °C.[1] Commercially prepared 6 M GdnHCl solutions are often stated to be stable for up to two years when stored at room temperature.[2]
Q2: I've observed a precipitate in my 6 M GdnHCl solution after storage. Is it still usable?
Yes, precipitation can occur, especially in concentrated solutions stored at cooler temperatures. This is normal. To redissolve the precipitate, gently warm the solution to 37 °C and mix until it becomes clear again before use.[2]
Q3: Over what pH range are GdnHCl solutions stable?
GdnHCl solutions are stable over a pH range of 2.0 to 10.5.[1] It is important to avoid highly alkaline conditions.
Q4: What happens if the pH of my GdnHCl solution becomes too high?
At a pH greater than 11, GdnHCl can convert to biguanidine.[1] This can alter the properties of your solution and may impact your experiments. It is recommended to work within the stable pH range of 2.0 to 10.5.
Q5: Does GdnHCl degrade into urea (B33335) over time in solution?
There is no significant evidence to suggest that GdnHCl solutions degrade into urea under normal storage conditions. This is a key difference from urea solutions, which can decompose into ammonium (B1175870) cyanate, a reactive species that can modify proteins.[1]
Q6: Should I be concerned about light exposure for my GdnHCl solution?
While it is generally good practice to store chemical solutions in a way that minimizes light exposure, studies on some solutions have shown that stability is not significantly affected by light.[3] Storing the solution in an opaque or amber bottle is a reasonable precaution.
Q7: How can I accurately determine the concentration of my GdnHCl solution?
The most accurate method for determining the concentration of GdnHCl solutions is by using a refractometer.[1] The refractive index of the solution is directly related to its molarity. Preparing solutions by weight is also a common and generally accurate method for most applications.[1]
Troubleshooting Guides
Issue 1: Unexpected Results in Protein Denaturation/Refolding Experiments
Possible Cause: The concentration of your GdnHCl stock solution may be inaccurate, or the solution may have been prepared or stored improperly.
Troubleshooting Steps:
-
Verify Concentration: Accurately measure the concentration of your GdnHCl stock solution using a refractometer. Small deviations in molarity can significantly impact protein denaturation curves.
-
Check for Precipitation: Ensure your solution is free of any precipitate before use. If present, warm the solution to 37°C and mix until clear.
-
pH Check: Verify that the pH of your final experimental buffer is within the 2.0 to 10.5 range.
-
Prepare Fresh Solutions: If you have been using an old stock solution, consider preparing a fresh one, especially if it has been stored for an extended period at room temperature.
Issue 2: High Absorbance Background in UV-Vis Spectroscopy
Possible Cause: The grade of GdnHCl used may contain UV-absorbing impurities.
Troubleshooting Steps:
-
Use High-Purity Grade: For spectroscopic applications, it is crucial to use a high-purity or "ultrapure" grade of GdnHCl. Practical-grade GdnHCl can contain contaminants that absorb in the UV range.[1]
-
Filter the Solution: If using a lower-grade GdnHCl, filtering the solution through a 0.45 µm filter can help remove particulate matter. For colored solutions, treatment with activated charcoal can reduce absorbing impurities, but this should be followed by filtration.[1]
-
Measure a Blank: Always use a blank solution containing the same concentration of GdnHCl as your sample to properly subtract the background absorbance.
Data Presentation
Table 1: Summary of GdnHCl Solution Stability
| Parameter | Condition | Stability | Potential Degradation/Issue |
| Storage Temperature | Room Temperature (15-25°C) | Stable for several days; up to 2 years for some commercial solutions.[1][2] | For long-term storage, 4°C is preferred. |
| 4°C | Recommended for long-term storage.[1] | May promote precipitation in concentrated solutions. | |
| pH | 2.0 - 10.5 | Stable.[1] | N/A |
| > 11.0 | Unstable. | Formation of biguanidine.[1] | |
| Light Exposure | Ambient Light | Generally stable.[3] | Storage in dark/amber bottles is a good practice. |
Table 2: Long-Term Stability of a Commercial 6 M GdnHCl Solution (36 Months)
| Analysis | Result After 36 Months | Conclusion |
| Assay | Negligible change from initial value. | Highly stable.[4] |
| Molarity | Negligible change from initial value. | Highly stable.[4] |
| Absorbance @ 260nm | Slight increase over time. | A shelf life was predicted based on this parameter, though it still exceeded the 36-month study period.[4] |
Experimental Protocols
Protocol 1: Preparation of a 6 M this compound Hydrochloride Solution
Objective: To prepare a 6 M stock solution of GdnHCl from solid.
Materials:
-
High-purity crystalline this compound Hydrochloride (MW: 95.53 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Glass beaker or bottle
-
Magnetic stirrer and stir bar
-
Heating plate or microwave oven (optional)
-
0.45 µm filter (optional)
Procedure:
-
To prepare 1 L of 6 M GdnHCl, weigh out 573.18 g of solid GdnHCl.
-
Add the solid GdnHCl to a beaker containing approximately 400 mL of high-purity water.
-
Stir the mixture. The dissolution of GdnHCl is an endothermic process, causing the solution to cool significantly.
-
Gentle heating (e.g., in a microwave or on a warm plate) can be applied to facilitate dissolution.[1] Heat and mix until all the solid has dissolved.
-
Once dissolved, allow the solution to cool to room temperature.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
For applications requiring high clarity, the solution can be filtered through a 0.45 µm filter.
-
Store the solution as recommended in the FAQ section.
Protocol 2: Quality Control Check for Potential Urea Contamination
Objective: To perform a qualitative check for significant urea contamination in a GdnHCl solution. This protocol is adapted from methods used to detect urea.
Principle: This colorimetric assay is based on the reaction of urea with diacetyl monoxime under acidic conditions to produce a pink-colored compound. While not a validated method for GdnHCl matrix, a strong positive result could indicate significant urea contamination.
Materials:
-
GdnHCl solution to be tested
-
Urea (for positive control)
-
Reagent A: 2% (w/v) Diacetyl monoxime in 5% acetic acid
-
Reagent B: 0.5% (w/v) Thiosemicarbazide in water
-
Acid Reagent: A mixture of 3 parts concentrated sulfuric acid and 1 part concentrated phosphoric acid. ( CAUTION: Highly corrosive. Handle with extreme care in a fume hood. )
-
Test tubes
-
Water bath at 100°C
Procedure:
-
Prepare Controls:
-
Negative Control: 100 µL of high-purity water.
-
Positive Control: 100 µL of a 10 mM Urea solution.
-
Sample: 100 µL of the GdnHCl solution.
-
-
Reaction Mixture: To each test tube, add 1.0 mL of a combined reagent made by mixing 1 part of Reagent A and 2 parts of Reagent B.
-
Acid Addition: Carefully add 2.0 mL of the Acid Reagent to each tube. Mix gently.
-
Incubation: Place the test tubes in a boiling water bath for 15 minutes.
-
Observation: Remove tubes and allow them to cool. Observe any color change. A pink-to-red color indicates the presence of urea. The intensity of the color is proportional to the urea concentration.
Visualizations
Caption: Potential degradation pathway of GdnHCl at high pH.
Caption: Experimental workflow for GdnHCl solution preparation and quality control.
Caption: Decision tree for troubleshooting common GdnHCl solution issues.
References
Technical Support Center: Guanidinium-Induced Protein Denaturation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanidinium-induced protein denaturation, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound chloride (GdmCl) denatures proteins?
A1: this compound chloride is a potent chaotropic agent that denatures proteins through a combination of direct and indirect mechanisms.[1][2][3] The direct mechanism involves the this compound cation interacting with the protein surface, including both polar and nonpolar side chains, which disrupts the native conformation.[4] This interaction can lead to the formation of a "dry molten globule" intermediate, an expanded form of the native protein with a dry core, before complete unfolding.[1][3] The indirect mechanism involves the disruption of the hydrogen-bonding network of water by the this compound and chloride ions.[4][5][6] This alteration of water structure weakens the hydrophobic effect, a major driving force for protein folding, making it easier for hydrophobic residues to become exposed to the solvent, leading to denaturation.[2][4]
Q2: How does temperature influence the denaturation of proteins by GdmCl?
A2: Temperature has a significant and complex effect on GdmCl-induced protein denaturation. Generally, increasing the temperature enhances the denaturing effect of GdmCl, leading to a lower concentration of the denaturant required to unfold the protein.[7][8] This is because both heat and GdmCl act as denaturants, and their effects can be synergistic. The transition temperature (Tm), the temperature at which 50% of the protein is unfolded, is typically lowered in the presence of GdmCl.[9] However, the response of the hydrogen-bond network of water to increased temperature is inhibited by the this compound cation, which can influence the overall denaturation process.[5][6]
Q3: Can GdmCl stabilize a protein instead of denaturing it?
A3: Yes, under certain conditions, GdmCl can have a stabilizing effect on proteins.[9] For instance, at low concentrations, GdmCl has been shown to increase the transition temperature of some proteins like ubiquitin.[9] The anion associated with the this compound cation plays a crucial role.[9][10] While this compound chloride and thiocyanate (B1210189) are generally denaturing, this compound sulfate (B86663) can act as a protein stabilizer, increasing the transition temperature.[9][10] This is due to the "salting out" effect of the sulfate anion, which can counteract the destabilizing effect of the this compound cation.[9]
Q4: What is the difference between protein denaturation by GdmCl and urea (B33335)?
A4: While both GdmCl and urea are widely used chemical denaturants, they operate through different primary mechanisms.[11][12] GdmCl, being a salt, has strong electrostatic interactions and is generally a more potent denaturant on a molar basis than the neutral molecule urea.[9][13] The Gibbs free energy of unfolding (ΔG°(H₂O)) values obtained from GdmCl denaturation are often higher than those from urea-induced unfolding.[9] Molecular dynamics simulations suggest that in some proteins, urea may destabilize β-sheets first, while GdmCl destabilizes α-helices.[12] GdmCl is also more effective at denaturing proteins with intact disulfide bonds compared to urea.[11]
Q5: How can I determine the conformational stability of my protein using GdmCl denaturation?
A5: The conformational stability of a protein is typically determined by measuring the Gibbs free energy of unfolding (ΔG°) in the absence of the denaturant.[14] This is achieved by monitoring a structural signal (e.g., fluorescence, circular dichroism) as a function of GdmCl concentration to generate a denaturation curve.[4][15] The data is then fitted to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm), which is the GdmCl concentration at which 50% of the protein is unfolded.[4] The Gibbs free energy of unfolding can then be calculated from the denaturation curve.[4][14]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible denaturation curves.
-
Possible Cause: Incomplete equilibration at each denaturant concentration and temperature.
-
Possible Cause: Protein aggregation.
-
Troubleshooting Step: Visually inspect the samples for turbidity. Use dynamic light scattering (DLS) to check for aggregates. If aggregation is present, consider optimizing the protein concentration, buffer conditions (pH, ionic strength), or temperature. Some proteins, like the A4V mutant of hSOD, are prone to aggregation during denaturation.[16]
-
-
Possible Cause: Instability of the GdmCl stock solution.
Issue 2: The protein appears to be resistant to denaturation by GdmCl even at high concentrations and elevated temperatures.
-
Possible Cause: The protein is exceptionally stable.
-
Troubleshooting Step: Some proteins, like ferrocytochrome c, have very high thermal stability, with a transition temperature above 100°C in the absence of denaturants.[7] For such proteins, a combination of high GdmCl concentration and high temperature may be necessary to induce complete unfolding.[7]
-
-
Possible Cause: Presence of stabilizing disulfide bonds.
-
Troubleshooting Step: GdmCl is generally effective at denaturing proteins with intact disulfide bonds.[11] However, for extremely stable, disulfide-rich proteins, the addition of a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to the denaturation buffer may be required to achieve complete unfolding.
-
Issue 3: Unexpected changes in protein activity or structure at low GdmCl concentrations before global unfolding.
-
Possible Cause: Local conformational changes or direct interaction of GdmCl with the active site.
-
Troubleshooting Step: Low concentrations of GdmCl can sometimes induce local structural changes that affect protein activity without causing global unfolding.[8] For lysozyme, the Gdm+ ion can bind to catalytic residues in the active site, decreasing its activity at low concentrations.[11] It is important to use multiple spectroscopic probes (e.g., far-UV CD for secondary structure, near-UV CD or fluorescence for tertiary structure) to monitor different aspects of the protein structure.
-
Quantitative Data
Table 1: Effect of this compound Salts on the Transition Temperature (Tm) of Ribonuclease A (RNase A)
| This compound Salt | Effect on Tm |
| This compound Thiocyanate (GdmSCN) | Strong Destabilizer (decreases Tm)[9] |
| This compound Chloride (GdmCl) | Destabilizer (decreases Tm)[9] |
| This compound Acetate (GdmAc) | Weak Destabilizer (similar to urea)[9] |
| This compound Sulfate (Gdm₂SO₄) | Stabilizer (increases Tm)[9] |
Table 2: Denaturant m-values for Protein Unfolding
| Denaturant | m-value / ΔASA (cal M⁻¹ Å⁻²) |
| Urea | 0.14 ± 0.01[18] |
| This compound Chloride (GdmCl) | 0.28 ± 0.03[18] |
The m-value represents the dependence of the free energy of unfolding on denaturant concentration and correlates with the change in solvent-accessible surface area (ΔASA) upon unfolding.
Experimental Protocols
Protocol 1: Determining the Thermodynamic Stability of a Protein by GdmCl-Induced Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
Objective: To generate a denaturation curve and calculate the Gibbs free energy of unfolding (ΔG°).
Materials:
-
Purified protein of interest
-
This compound Chloride (GdmCl), molecular biology grade
-
Appropriate buffer solution for the protein (e.g., 20 mM Phosphate buffer, pH 7.4)[17]
-
CD Spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)[4]
Procedure:
-
Prepare a high-concentration stock solution of GdmCl (e.g., 8 M) in the desired buffer. Ensure the pH is readjusted after dissolving the GdmCl.[4] Note that this solution may need to be heated to fully dissolve.[17]
-
Prepare a series of GdmCl solutions with increasing concentrations by diluting the stock solution with the buffer. The concentration range should span from 0 M to a concentration sufficient to fully denature the protein (e.g., 0 to 7 M).[4][17]
-
Prepare protein samples for each GdmCl concentration by mixing the protein stock with the respective GdmCl solution to a final desired protein concentration (e.g., 0.1-0.2 mg/mL).[4]
-
Equilibrate the samples for a sufficient time at a constant temperature to allow the denaturation process to reach equilibrium. This time can vary from minutes to hours.[4]
-
Record the far-UV CD spectrum (e.g., from 250 nm to 200 nm) for each sample. Use the buffer containing the corresponding GdmCl concentration as a blank.[4]
-
Monitor the change in the CD signal at a specific wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).[4]
-
Plot the CD signal as a function of the GdmCl concentration.
-
Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cm value and calculate the Gibbs free energy of unfolding (ΔG°).[4]
Visualizations
Caption: Mechanism of GdmCl-induced protein denaturation.
Caption: Experimental workflow for GdmCl denaturation studies.
References
- 1. pnas.org [pnas.org]
- 2. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 3. Kinetic evidence for a two-stage mechanism of protein denaturation by this compound chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Changes in Water Structure Induced by the this compound Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in water structure induced by the this compound cation and implications for protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of temperature and guanidine hydrochloride on ferrocytochrome c at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in the denaturation behavior of ribonuclease A induced by temperature and guanidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein stabilization and destabilization by this compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Urea and this compound Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism and thermodynamics of this compound chloride-induced denaturation of ALS-associated mutant Cu,Zn superoxide dismutases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and this compound chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Guanidinium-Based RNA Preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with DNA contamination in RNA samples prepared using guanidinium-based methods.
Troubleshooting Guides
Issue 1: Genomic DNA Contamination Detected in RNA Sample
Symptoms:
-
A high molecular weight band or smear is visible above the ribosomal RNA bands on an agarose (B213101) gel.[1]
-
Amplification is observed in the no-reverse transcriptase (-RT) control during a PCR-based assay.[2]
-
A broad peak or smear appears in the high molecular weight range (e.g., >4 kb) on a Bioanalyzer or TapeStation electropherogram.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Homogenization | Insufficient disruption of tissues or cells can lead to incomplete shearing of genomic DNA, increasing its carryover.[3][4] Ensure thorough homogenization using appropriate methods like bead beating or rotor-stator homogenizers until no visible tissue fragments remain.[3] |
| Phase Separation Issues (Phenol-Guanidinium Methods) | During phase separation, avoid disturbing the interphase, which contains DNA and proteins.[5] Carefully transfer the upper aqueous phase to a new tube, leaving a small amount behind to ensure purity.[5] The use of bromochloropropane instead of chloroform (B151607) can also reduce DNA contamination.[6] |
| Overloading the Extraction System | Using too much starting material can overwhelm the capacity of the lysis reagents or spin columns, leading to inefficient removal of DNA.[7] Adhere to the recommended amounts of starting material for the specific protocol or kit being used. |
| Ineffective DNase Treatment | The DNase I enzyme may be inactive or used under suboptimal conditions. Always use a high-quality, RNase-free DNase I and follow the manufacturer's recommended protocol for concentration, buffer, and incubation time.[8] For persistent contamination, consider a second DNase treatment.[3] |
Issue 2: Low RNA Purity (Poor A260/A280 or A260/A230 Ratios)
Symptoms:
-
A260/A280 ratio is below 1.8.
-
A260/A230 ratio is below 1.8.[9]
Possible Causes and Solutions:
| Cause | Solution |
| Protein Contamination (Low A260/A280) | This is often due to carryover of the interphase or organic phase during phenol-based extractions.[9] Be meticulous during the aspiration of the aqueous phase. An additional chloroform extraction can help remove residual phenol (B47542) and protein.[9] |
| This compound Salt Contamination (Low A260/A230) | This compound salts are highly absorbent at 230 nm and can inhibit downstream enzymatic reactions.[10] Ensure the RNA pellet is thoroughly washed with 75% ethanol (B145695).[9] An additional wash step may be necessary to remove all residual salt.[9] |
| Phenol Contamination (Low A260/A280 and A260/A230) | Carryover of the organic phase can lead to low purity ratios and interfere with downstream applications.[4] Perform a second chloroform extraction to remove residual phenol. Ensure all of the supernatant is removed after the ethanol wash steps. |
Frequently Asked Questions (FAQs)
Q1: Is DNase treatment always necessary when isolating RNA with this compound-based methods?
While this compound thiocyanate (B1210189) is a powerful denaturant that inactivates DNases, it does not eliminate the DNA itself.[11] The acidic conditions of methods like the single-step this compound thiocyanate-phenol-chloroform extraction help to partition DNA into the interphase and organic phase, but some contamination is common.[12][13] For sensitive downstream applications like RT-qPCR and RNA sequencing, DNase treatment is highly recommended to remove residual genomic DNA.[14]
Q2: What is the difference between on-column and in-solution DNase treatment?
-
On-column DNase treatment is performed while the RNA is bound to a silica (B1680970) membrane during a spin-column-based purification protocol.[14] It is convenient and saves time.[15] However, it may be less efficient for samples with high levels of DNA contamination, as the DNA bound to the column may not be fully accessible to the enzyme.[14][16]
-
In-solution DNase treatment is performed on the purified RNA sample in a tube.[14] This method is generally considered more thorough and effective as the DNase has better access to the contaminating DNA in the solution.[14] However, it requires an additional step to inactivate and remove the DNase enzyme after digestion.[14]
Q3: How can I inactivate and remove DNase I after in-solution treatment?
There are several methods, each with its own advantages and disadvantages:
-
Heat Inactivation: This involves heating the sample (e.g., at 75°C for 5 minutes) to denature the DNase I.[7] While simple, heating RNA in the presence of divalent cations (present in the DNase buffer) can cause RNA degradation.[2] This can be mitigated by adding EDTA before heating to chelate the divalent cations.
-
Spin-Column Purification: After DNase treatment, the RNA can be re-purified using an RNA clean-up kit.[16] This method is very effective at removing the DNase and other reaction components, but it may result in some loss of RNA.
-
Specialized Reagents: Some commercial kits provide a reagent that specifically binds to and removes the DNase enzyme through centrifugation, without the need for heat or further purification steps.[2]
Q4: Can I trust my spectrophotometer readings for RNA concentration and purity after DNase treatment?
Not without an additional clean-up step. The components of the DNase reaction buffer, the enzyme itself, and the resulting digested DNA fragments can absorb light at 260 nm and 280 nm, leading to inaccurate readings and purity ratios.[13] To accurately quantify your RNA after in-solution DNase treatment, it is best to first re-purify the RNA using a spin-column kit.[13]
Data Presentation
Comparison of DNA Removal Strategies
| Method | Efficiency of DNA Removal | Risk of RNA Degradation | Ease of Use | Key Considerations |
| On-Column DNase I Treatment | Good, but may leave residual DNA in highly contaminated samples.[14][16] | Low | High (integrated into RNA isolation workflow).[15] | Convenient for routine applications with low to moderate DNA levels. |
| In-Solution DNase I with Heat Inactivation | High.[14] | High (can be reduced by adding EDTA before heating).[2] | Moderate (requires precise temperature control). | Risk of RNA degradation is a significant concern.[2] |
| In-Solution DNase I with Spin-Column Cleanup | Very High.[3][16] | Low | Moderate (involves an additional purification step). | Considered the most thorough method for complete DNA removal, but may lead to some RNA loss (~20%). |
| In-Solution DNase I with DNase Removal Reagent | High | Low | High | A good balance of efficiency, RNA integrity, and convenience.[2] |
Experimental Protocols
Protocol 1: this compound Thiocyanate-Phenol-Chloroform (GTC) RNA Extraction
This protocol is based on the single-step RNA isolation method.
-
Homogenization:
-
For cell cultures (per 10⁷ cells) or tissues (per 100 mg), add 1 mL of GTC lysis solution (e.g., TRIzol).[6]
-
For tissues, homogenize with a rotor-stator homogenizer until no visible particles remain. For cells, pass the lysate through a pipette several times.[6]
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of GTC lysis solution used.[6]
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing the RNA.[6]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase.[5]
-
Add 0.5 mL of 100% isopropanol (B130326) per 1 mL of GTC lysis solution used.
-
Incubate at room temperature for 10 minutes, then at -20°C for at least 1 hour to precipitate the RNA.[12]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol (in RNase-free water) per 1 mL of GTC lysis solution used.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Discard the supernatant, being careful not to disturb the pellet.
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.
-
Resuspend the RNA in an appropriate volume of RNase-free water. Incubate at 55-60°C for 10-15 minutes to aid dissolution.
-
Protocol 2: In-Solution DNase I Treatment and Removal
This protocol describes the removal of contaminating DNA from a purified RNA sample.
-
DNase I Digestion:
-
In a sterile, RNase-free tube, combine the following:
-
Total RNA: 1-10 µg
-
10X DNase I Reaction Buffer: 2 µL
-
RNase-free DNase I (1 U/µL): 1 µL
-
RNase-free water: to a final volume of 20 µL
-
-
Mix gently by flicking the tube and briefly centrifuge.
-
Incubate at 37°C for 30 minutes.[7]
-
-
DNase I Inactivation and Removal (Choose one method):
-
Method A: Heat Inactivation with EDTA
-
Add 2 µL of 0.5 M EDTA to the reaction tube to chelate magnesium ions.
-
Incubate at 75°C for 10 minutes to inactivate the DNase I.[7]
-
Proceed to downstream applications, keeping in mind the presence of EDTA.
-
-
Method B: Spin-Column Cleanup
-
Follow the protocol of a commercial RNA clean-up kit (e.g., Qiagen RNeasy MinElute Cleanup Kit). This typically involves adding a binding buffer to the DNase reaction mix, applying it to a spin column, washing, and eluting the pure RNA.
-
-
Visualizations
Caption: Workflow for this compound Thiocyanate-Phenol-Chloroform RNA Extraction.
Caption: Decision workflow for removing DNA contamination from RNA samples.
References
- 1. Comparative evaluation of different extraction and quantification methods for forensic RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNase Treatment & Removal Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of five methods to maximize RNA and DNA isolation yield from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifescience.roche.com [lifescience.roche.com]
- 6. Quantitation of Residual Host Cell DNA in Recombinant Adeno-Associated Virus Using Droplet Digital Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Dnase I removal of contaminating DNA from RNA for use in quantitative RNA-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. DNase, a powerful research tool for DNA manipulations | Thermo Fisher Scientific - US [thermofisher.com]
- 11. tandfonline.com [tandfonline.com]
- 12. DNase Treatment in RNA Extraction: Essential or Optional? [lexogen.com]
- 13. High-quality RNA purification with on-column DNase treatment from tissue specimens [protocols.io]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Bradford Protein Assay and Guanidinium Chloride Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from guanidinium chloride in their Bradford protein assays.
Frequently Asked Questions (FAQs)
Q1: Why is my Bradford assay giving inaccurate results for protein samples containing this compound chloride?
A1: this compound chloride is a chaotropic agent that interferes with the Bradford protein assay.[1][2] The assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[3][4] this compound chloride can disrupt the non-covalent interactions (hydrophobic and ionic) that stabilize this protein-dye complex, leading to inaccurate protein concentration measurements.[1][5][6][7]
Q2: What is the maximum concentration of this compound chloride compatible with the Bradford assay?
A2: The maximum compatible concentration of this compound chloride can vary slightly depending on the specific assay protocol and the protein being measured. However, as a general guideline, concentrations up to 2 M have been reported to be compatible with some Bradford assay protocols.[8][9] It is always recommended to test for interference by running a standard curve in the same buffer as your samples.[10]
Q3: Are there alternative protein quantification assays that are more compatible with this compound chloride?
A3: Yes, several alternative assays are less susceptible to interference from this compound chloride. The most common alternatives are the Bicinchoninic Acid (BCA) assay and measuring the intrinsic UV absorbance of the protein at 280 nm.[11][12] The BCA assay is a copper-based method and is generally more resistant to detergents and chaotropic agents than the Bradford assay.[13] UV absorbance at 280 nm is a direct measurement method that is not affected by this compound chloride, as the denaturing agent can actually improve accuracy by ensuring all aromatic residues are exposed.[12][14]
Q4: How can I remove this compound chloride from my protein sample before performing the Bradford assay?
A4: If you must use the Bradford assay, you can remove this compound chloride from your sample using methods such as protein precipitation (e.g., with trichloroacetic acid - TCA), dialysis, or diafiltration.[15][16][17] These methods separate the protein from the interfering chaotropic agent, allowing for a more accurate protein measurement with the Bradford reagent.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using the Bradford assay with samples containing this compound chloride.
| Problem | Possible Cause | Solution |
| Low or no color development | High concentration of this compound chloride is preventing the Coomassie dye from binding to the protein. | 1. Dilute your sample to reduce the this compound chloride concentration to a compatible level (see table below).[10] 2. Remove the this compound chloride using precipitation or dialysis.[15][16] 3. Use an alternative protein assay like the BCA or UV 280 nm method.[11][12] |
| Inconsistent or non-linear standard curve | The buffer used to prepare the standards does not match the sample buffer containing this compound chloride. | Prepare your protein standards in the exact same buffer as your unknown samples, including the same concentration of this compound chloride.[8][10] |
| Precipitate forms upon adding Bradford reagent | The high concentration of this compound chloride is causing the protein or the dye to precipitate. | 1. Dilute the sample to lower the this compound chloride concentration. 2. Consider using the BCA assay, which is generally more robust in the presence of interfering substances. |
| Absorbance readings are out of the linear range of the assay | The protein concentration is too high or too low for the standard Bradford assay protocol. | 1. Dilute your sample if the absorbance is too high.[10] 2. If the absorbance is too low, consider using a microassay format of the Bradford assay or a more sensitive assay. |
Quantitative Data Summary
Table 1: this compound Chloride Compatibility in Bradford Assay
| This compound Chloride (GuHCl) Concentration | Compatibility with Standard Bradford Assay | Reference |
| ≤ 2 M | Generally considered compatible, but testing is recommended. | [8][9] |
| 3.5 M | Reported as compatible in one source. | [2] |
| > 2 M | Likely to cause significant interference. | [8] |
Table 2: Comparison of Protein Assays in the Presence of Chaotropic Agents
| Assay | Advantages with this compound Chloride | Disadvantages with this compound Chloride |
| Bradford Assay | Fast and simple. | Highly susceptible to interference, leading to inaccurate results at concentrations >2M. |
| BCA Assay | More resistant to interference from chaotropic agents than the Bradford assay. | Can be interfered with by reducing agents and chelators.[13] |
| UV Absorbance (280 nm) | Not interfered with by this compound chloride; the denaturant can improve accuracy.[12][14] | Requires a pure protein sample and knowledge of the protein's extinction coefficient. Contaminating nucleic acids can interfere. |
Experimental Protocols
Protocol 1: Bradford Protein Assay
This protocol is for a standard Bradford assay. If your sample contains this compound chloride, ensure the concentration is within the compatible range or consider an alternative protocol.
Materials:
-
Bradford Reagent
-
Protein Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
Your protein sample
-
Buffer (the same as your sample buffer)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of protein standards by diluting the BSA stock solution with the same buffer as your samples. A typical range is 0.1 to 1.0 mg/mL.
-
Include a "blank" tube containing only the buffer.
-
-
Sample Preparation:
-
Dilute your unknown protein sample with the same buffer to ensure the concentration falls within the range of your standard curve.
-
-
Assay:
-
Add a small volume of each standard and unknown sample to a separate tube or microplate well (e.g., 5 µL).
-
Add the Bradford Reagent to each tube/well (e.g., 250 µL).
-
Mix gently and incubate at room temperature for at least 5 minutes.
-
-
Measurement:
-
Measure the absorbance at 595 nm using the spectrophotometer or microplate reader.
-
Zero the instrument using the "blank" sample.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Determine the concentration of your unknown sample by interpolating its absorbance on the standard curve.
-
Protocol 2: Bicinchoninic Acid (BCA) Protein Assay
Materials:
-
BCA Reagent A and Reagent B
-
Protein Standard (e.g., BSA)
-
Your protein sample
-
Buffer
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of protein standards by diluting the BSA stock solution in the same buffer as your samples.
-
Include a "blank" tube with buffer only.
-
-
Sample Preparation:
-
Dilute your unknown protein sample to fall within the standard curve range.
-
-
Assay:
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically 50:1).
-
Add a specific volume of each standard and unknown sample to separate tubes or wells (e.g., 25 µL).
-
Add the BCA working reagent to each tube/well (e.g., 200 µL).
-
Mix and incubate at 37°C for 30 minutes.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 562 nm.
-
-
Data Analysis:
-
Create a standard curve and determine the concentration of your unknown sample as described for the Bradford assay.
-
Protocol 3: UV Absorbance at 280 nm
Materials:
-
Your purified protein sample in a suitable buffer (e.g., containing this compound chloride)
-
The same buffer without the protein (for blanking)
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Instrument Setup:
-
Turn on the UV lamp of the spectrophotometer and allow it to warm up.
-
Set the wavelength to 280 nm.
-
-
Blanking:
-
Fill a clean UV-transparent cuvette with the same buffer that your protein is in (including this compound chloride).
-
Place the cuvette in the spectrophotometer and zero the absorbance.
-
-
Measurement:
-
Rinse the cuvette with your protein sample or use a fresh cuvette.
-
Fill the cuvette with your protein sample.
-
Measure the absorbance at 280 nm.
-
-
Calculation:
-
Calculate the protein concentration using the Beer-Lambert law:
-
Concentration (mg/mL) = (Absorbance at 280 nm) / (Extinction coefficient (in L/g·cm) * Path length (in cm))
-
-
The path length of a standard cuvette is 1 cm.
-
The extinction coefficient is specific to your protein and can be calculated based on its amino acid sequence.
-
Visualizations
Caption: Decision workflow for protein quantification in the presence of this compound chloride.
Caption: Troubleshooting logic for common Bradford assay issues with this compound chloride.
References
- 1. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. science.co.il [science.co.il]
- 8. bio-rad.com [bio-rad.com]
- 9. content.bertin-bioreagent.com [content.bertin-bioreagent.com]
- 10. go.zageno.com [go.zageno.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. interchim.fr [interchim.fr]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Guanidinium-Based Protein Refolding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in guanidinium-based protein refolding.
Troubleshooting Guide
This guide addresses common issues encountered during the refolding of proteins from a this compound-denatured state.
Problem: My protein precipitates immediately upon dilution of the this compound hydrochloride (GdnHCl).
Possible Cause & Solution:
-
Rapid Denaturant Removal: Rapidly diluting the GdnHCl can cause unfolded protein molecules' hydrophobic regions to be suddenly exposed to the aqueous environment, leading to aggregation.[1]
-
Solution 1: Step-wise Dialysis. Instead of rapid dilution, employ a gradual removal of GdnHCl using step-wise dialysis against buffers with decreasing concentrations of the denaturant.[1] This slower process allows the protein more time to adopt its native conformation.
-
Solution 2: Slow Dilution. Add the denatured protein solution drop-wise into the refolding buffer with gentle stirring.
-
-
High Protein Concentration: The rate of aggregation is highly dependent on the protein concentration.[1][2]
-
Solution: Optimize Protein Concentration. The most effective strategy is to refold at the lowest feasible protein concentration, typically in the range of 1-50 µg/mL.[1]
-
-
Suboptimal Buffer Conditions: The composition of the refolding buffer is critical for preventing aggregation.
Problem: The protein remains soluble after GdnHCl removal, but shows no biological activity.
Possible Cause & Solution:
-
Misfolded Soluble Conformations: The protein may be trapped in a "molten globule" state or other misfolded, yet soluble, conformations.[1]
-
Solution 1: Buffer Optimization Screen. Perform a screen of different buffer conditions. Key parameters to vary include pH (typically between 6.0 and 9.5), ionic strength, and the type of buffer (e.g., Tris-HCl, Phosphate).[1][8]
-
Solution 2: Redox Shuffling System (for proteins with disulfide bonds). If your protein contains disulfide bonds, their incorrect formation can lead to inactivity. Include a redox shuffling system, such as a combination of reduced (GSH) and oxidized (GSSG) glutathione, in the refolding buffer to promote correct disulfide bond formation.[4][9]
-
Solution 3: Include Stabilizers. Additives like glycerol (B35011) or sucrose (B13894) can act as protein stabilizers, enhancing hydrophobic interactions and promoting proper folding.[3][5]
-
Problem: The refolding yield is consistently low.
Possible Cause & Solution:
-
Inefficient Removal of Denaturant: Residual GdnHCl can interfere with proper folding.
-
Competition between Folding and Aggregation: At intermediate GdnHCl concentrations, protein aggregation can be predominant.[5]
-
Solution: Modulate Refolding Kinetics. Perform the refolding at a lower temperature (e.g., 4°C) to slow down both folding and aggregation, often favoring the former.[4]
-
-
Contaminants in the Protein Preparation: Impurities from the host cells can nucleate aggregation.[10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of GdnHCl for initial protein solubilization?
A1: Typically, a high concentration of 6 M GdnHCl is used to fully denature and solubilize proteins from inclusion bodies.[4][12][13] However, the optimal concentration can be protein-dependent.
Q2: Should I use urea (B33335) or GdnHCl for denaturation?
A2: Both are potent denaturants. GdnHCl is generally considered a stronger denaturant than urea.[] However, urea can be advantageous for downstream applications like ion-exchange chromatography.[15][16] A key consideration is that urea solutions can contain cyanate, which can covalently modify lysine (B10760008) residues.[17]
Q3: What is the role of L-arginine in the refolding buffer?
A3: L-arginine is a common and effective additive that acts as an aggregation suppressor. It increases protein solubility and prevents protein aggregation during the refolding process, thereby increasing the yield of correctly folded protein.[3][5][]
Q4: My protein has cysteine residues. What special considerations are needed?
A4: For proteins with disulfide bonds, it is crucial to manage their formation.
-
Reduction: During initial solubilization with GdnHCl, a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) should be included to ensure all cysteine residues are in a reduced state.[5][18]
-
Oxidation/Reshuffling: During refolding, the reducing agent is removed and a redox shuffling system (e.g., GSH/GSSG) is added to the buffer. This allows for the formation and reshuffling of disulfide bonds until the most stable, native conformation is achieved.[4][9]
Q5: What are the main methods for removing GdnHCl to initiate refolding?
A5: The most common methods are:
-
Dilution: The denatured protein solution is rapidly or slowly diluted into a large volume of refolding buffer. This is a simple and widely used method.[5]
-
Dialysis: The protein solution is placed in a dialysis bag and dialyzed against a refolding buffer. This allows for a more gradual removal of the denaturant. Step-wise dialysis, with decreasing concentrations of GdnHCl, is often effective.[1][5]
-
On-column Refolding: The denatured protein is bound to a chromatography column (e.g., Ni-NTA for His-tagged proteins), and a gradient of decreasing GdnHCl concentration is applied to refold the protein while it is immobilized.[11][19]
Data Presentation
Table 1: Common Additives for this compound-Based Protein Refolding Buffers
| Additive Class | Example(s) | Typical Concentration | Primary Function(s) |
| Aggregation Suppressors | L-Arginine, Proline | 0.5 - 1.0 M | Increase protein solubility, prevent intermolecular aggregation.[3][5] |
| Stabilizers (Osmolytes) | Glycerol, Sucrose, Trehalose | 10 - 20% (v/v) or 0.2 - 0.5 M | Enhance hydrophobic interactions, stabilize native and intermediate structures.[3][5] |
| Redox Shuffling System | Reduced/Oxidized Glutathione (GSH/GSSG) | 1-2 mM / 0.1-0.2 mM | Facilitate correct disulfide bond formation.[4][9] |
| Mild Denaturants | Low concentration of Urea or GdnHCl | 0.5 - 1.0 M | Maintain folding intermediates in a soluble and flexible state.[3][6] |
| Detergents | Triton X-100, Tween 20, CHAPS | 0.01 - 0.1% (v/v) | Solubilize protein aggregates without causing further denaturation.[20] |
| Polymers | Polyethylene Glycol (PEG) | 0.1 - 1% (w/v) | Prevent aggregation by binding to folding intermediates.[6][7] |
Experimental Protocols
Protocol 1: Protein Refolding by Rapid Dilution
-
Solubilization: Solubilize the purified inclusion bodies in a buffer containing 6 M GdnHCl, 50 mM Tris-HCl (pH 8.0), and 10 mM DTT. Incubate for 2-4 hours at room temperature to ensure complete unfolding and reduction.[4]
-
Centrifugation: Centrifuge the solubilized protein solution at high speed (e.g., >100,000 g for 30 minutes) to remove any remaining insoluble material.[9]
-
Refolding Buffer Preparation: Prepare a refolding buffer, for example, 50 mM Tris-HCl (pH 8.0), 0.5 M L-arginine, 2 mM GSH, and 0.2 mM GSSG. Chill the buffer to 4°C.[4]
-
Dilution: Rapidly dilute the denatured protein solution into the refolding buffer with vigorous stirring. A dilution factor of 50 to 100-fold is common to quickly reduce the GdnHCl concentration to below 0.5 M. The final protein concentration should be low (e.g., 0.01-0.1 mg/mL).[4]
-
Incubation: Allow the protein to refold by incubating the solution at a constant temperature (e.g., 4°C or room temperature) for a period ranging from hours to days. This requires optimization for each specific protein.[4]
-
Assessment: Assess the success of refolding by measuring the biological activity of the protein or by using spectroscopic methods like Circular Dichroism (CD) to analyze the secondary structure.
Protocol 2: Protein Refolding by Step-wise Dialysis
-
Solubilization and Centrifugation: Follow steps 1 and 2 from the Rapid Dilution protocol.
-
First Dialysis Step: Place the solubilized protein in a dialysis bag. Dialyze against a 1000-fold volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine) containing an intermediate concentration of GdnHCl (e.g., 2 M) for 4-6 hours at 4°C. For proteins with disulfide bonds, include a redox system.
-
Second Dialysis Step: Transfer the dialysis bag to a fresh 1000-fold volume of the same refolding buffer but with a lower GdnHCl concentration (e.g., 0.5 M). Dialyze for 4-6 hours at 4°C.[1]
-
Final Dialysis: Change the buffer one more time to the final refolding buffer without any GdnHCl. Dialyze overnight at 4°C to ensure complete removal of the denaturant.[1]
-
Assessment: Collect the refolded protein from the dialysis bag and assess its activity and structure as described previously.
Visualizations
Caption: General workflow for this compound-based protein refolding.
Caption: Troubleshooting decision tree for protein refolding issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput automated refolding screening of inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 13. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 15. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
Guanidinium Chloride vs. Urea for Protein Denaturation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a denaturing agent is a critical step in experiments aimed at studying protein folding, stability, and function. Guanidinium chloride (GdmCl) and urea (B33335) are two of the most widely used chaotropic agents for inducing protein unfolding. While both effectively denature proteins, they do so through distinct mechanisms, leading to potentially different experimental outcomes. This guide provides a detailed comparison of this compound chloride and urea, supported by experimental data, to aid researchers in choosing the appropriate denaturant for their specific needs.
Mechanisms of Denaturation: A Tale of Two Chaotropes
The denaturation of proteins by both this compound chloride and urea involves a combination of direct and indirect interactions with the protein and the surrounding solvent. However, the predominant mode of action differs significantly between the two.
This compound Chloride: The denaturation mechanism of GdmCl is multifaceted. The this compound ion (Gdm+) plays a crucial role through several interactions:
-
Direct Binding: GdmCl is believed to unfold proteins via a two-step mechanism.[1] It first binds to the protein surface, leading to the formation of a "dry molten globule," which is an expanded native-like state with a non-solvated core.[1] In the second step, the hydrophobic core becomes solvated, and the global structure is disrupted.[1]
-
Electrostatic Interactions: As an ionic compound, GdmCl can mask electrostatic interactions within the protein, which can be a significant factor in the stability of certain proteins.[2] The Gdm+ ion can interact strongly with charged residues, such as Aspartate and Glutamate, in the protein's active site, leading to a loss of activity even at concentrations that do not cause significant structural changes.[3][4]
-
Hydrophobic Interactions: GdmCl can increase the solubility of non-polar amino acid side chains, thereby weakening the hydrophobic interactions that are crucial for maintaining the protein's tertiary structure.[5]
Urea: Urea, a neutral molecule, primarily denatures proteins through a combination of direct and indirect mechanisms.[6]
-
Direct Hydrogen Bonding: Urea can form hydrogen bonds with the peptide backbone, competing with and disrupting the intramolecular hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets.[7][8]
-
Indirect Effects on Water Structure: Urea alters the structure and dynamics of water, which in turn weakens the hydrophobic effect.[6][9] This diminished hydrophobic effect facilitates the solvation of nonpolar residues that are typically buried within the protein core.[9] Molecular dynamics simulations suggest that urea first displaces water molecules from the protein's primary hydration shell, allowing it to interact more directly with the protein surface.[10] This leads to the penetration of the hydrophobic core by urea, followed by water, in a two-stage process.[10]
Comparative Performance Data
The choice between this compound chloride and urea often depends on the specific protein and the experimental goals. The following table summarizes key quantitative differences in their performance as denaturants.
| Parameter | This compound Chloride (GdmCl) | Urea | Citation |
| Typical Denaturation Concentration (Midpoint) | 3 - 4 M | 6 - 8 M | [11] |
| Concentration for Complete Denaturation | ~6 M | >8 M (some proteins may not fully denature) | [11] |
| Effect on Secondary Structure | Destabilizes α-helices more readily. | Destabilizes β-sheets more readily. | [12][13] |
| Effect on Tertiary Structure | Induces complete unfolding. | May not cause complete unfolding in all proteins. | [3][14] |
| Thermodynamic Parameter (m-value) | Approximately twice as large as the urea m-value for a given protein. | Lower m-value compared to GdmCl. | [15] |
| Nature of Molecule | Ionic | Neutral | [2] |
| Effect on Electrostatic Interactions | Masks electrostatic interactions. | No shielding effect on electrostatic interactions. | [2] |
Experimental Protocols: A General Approach to Chemical Denaturation Studies
The following provides a generalized methodology for comparing the denaturation of a protein by this compound chloride and urea. Specific concentrations and incubation times will need to be optimized for the protein of interest.
Objective: To determine and compare the denaturing effects of this compound chloride and urea on a target protein by monitoring changes in its secondary and tertiary structure.
Materials:
-
Purified target protein solution of known concentration.
-
8 M this compound Chloride stock solution in the appropriate buffer.
-
10 M Urea stock solution in the appropriate buffer.
-
Buffer solution (e.g., phosphate, Tris) at the desired pH.
-
Spectrophotometer (for UV-Vis and fluorescence measurements).
-
Circular Dichroism (CD) spectropolarimeter.
-
Cuvettes suitable for fluorescence and CD spectroscopy.
Procedure:
-
Preparation of Denaturant Solutions: Prepare a series of this compound chloride solutions with final concentrations ranging from 0 M to 6 M by diluting the 8 M stock solution with the buffer. Similarly, prepare a series of urea solutions with final concentrations ranging from 0 M to 8 M from the 10 M stock.
-
Sample Preparation: For each denaturant concentration, mix a fixed amount of the target protein solution with the corresponding denaturant solution to achieve the desired final protein and denaturant concentrations. Ensure the final volume is consistent across all samples. A control sample with 0 M denaturant should also be prepared.
-
Incubation: Incubate all samples at a constant temperature (e.g., 25°C) for a sufficient period to allow the denaturation process to reach equilibrium. The required time can vary from minutes to hours depending on the protein.
-
Spectroscopic Measurements:
-
Intrinsic Tryptophan Fluorescence: Measure the fluorescence emission spectrum (e.g., 300-400 nm) of each sample after excitation at a wavelength of approximately 295 nm. The maximum emission wavelength (λmax) is sensitive to the local environment of tryptophan residues and will typically red-shift as the protein unfolds and these residues become more exposed to the solvent.[3][14]
-
Far-UV Circular Dichroism (CD): Record the Far-UV CD spectrum (e.g., 200-250 nm) for each sample to monitor changes in the protein's secondary structure. The CD signal at specific wavelengths (e.g., 222 nm for α-helices) is proportional to the amount of ordered secondary structure.[3][14]
-
Near-UV Circular Dichroism (CD): Record the Near-UV CD spectrum (e.g., 250-320 nm) to probe changes in the tertiary structure of the protein. The signal in this region is sensitive to the asymmetric environment of aromatic amino acid side chains.[14]
-
-
Data Analysis:
-
Plot the change in the spectroscopic signal (e.g., λmax of fluorescence, ellipticity at 222 nm) as a function of the denaturant concentration.
-
Fit the resulting denaturation curve to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm), which is the denaturant concentration at which 50% of the protein is unfolded.
-
From the denaturation curve, the free energy of unfolding in the absence of denaturant (ΔG°H2O) and the m-value (a measure of the dependence of ΔG on denaturant concentration) can be calculated.[16]
-
Visualizing the Denaturation Pathways
The following diagrams illustrate the distinct logical workflows of protein denaturation induced by this compound chloride and urea.
Conclusion
Both this compound chloride and urea are powerful tools for studying protein denaturation. This compound chloride is generally a more potent denaturant, acting at lower concentrations and being more effective at unfolding proteins completely, partly due to its ionic nature and ability to disrupt electrostatic interactions.[2][11] Urea, being a neutral molecule, acts more subtly by altering the solvent properties and through direct hydrogen bonding with the protein backbone.[6][7] The choice between these two denaturants should be guided by the specific properties of the protein under investigation and the goals of the experiment. For instance, if the role of electrostatic interactions in protein stability is of interest, urea would be the more appropriate choice as it does not mask these effects.[2] Conversely, to ensure complete denaturation, this compound chloride is often preferred. Understanding their distinct mechanisms of action is paramount for the accurate interpretation of protein folding and stability data.
References
- 1. pnas.org [pnas.org]
- 2. Guanidine Hydrochloride or UreaâWhich is a Better Protein Denaturant? [yacooscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 6. nutrisoil.com.au [nutrisoil.com.au]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Guanidine hydrochloride and urea,which one is better for protein denaturation? [yacooscience.com]
- 12. Urea and this compound Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discover.library.noaa.gov [discover.library.noaa.gov]
- 14. Contrasting Effects of this compound Chloride and Urea on the Activity and Unfolding of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and this compound chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Guanidinium Salts in Protein Unfolding
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chaotropic agent is a critical decision in experimental workflows requiring protein denaturation, from inclusion body solubilization to protein folding and stability studies. Guanidinium salts, particularly this compound chloride (GdmCl) and this compound thiocyanate (B1210189) (GdnSCN or GTC), are among the most potent and widely used denaturants. This guide provides an objective comparison of their effectiveness, supported by experimental data and detailed methodologies, to aid in the selection of the optimal this compound salt for your research needs.
At a Glance: this compound Chloride vs. This compound Thiocyanate
| Feature | This compound Chloride (GdmCl) | This compound Thiocyanate (GdnSCN) |
| Denaturing Potency | Strong | Very Strong[1][2] |
| Typical Concentration | 4 - 6 M for full denaturation[3][4] | 2 - 4 M for full denaturation[5] |
| Mechanism of Action | Chaotropic agent; disrupts the hydrogen-bonding network of water and interacts directly with the protein backbone and side chains.[1] Follows a two-stage unfolding mechanism. | Both this compound cation and thiocyanate anion are strongly chaotropic, leading to a more potent disruption of water structure and hydrophobic interactions.[5][6] |
| Key Advantages | Well-characterized and widely used in protein folding studies. | More effective at lower concentrations, making it ideal for highly stable proteins and for applications requiring rapid and potent denaturation, such as RNA isolation.[1] |
| Key Disadvantages | Less potent than GdnSCN. | The thiocyanate ion can interfere with certain downstream applications and is more expensive. |
| Anion Chaotropicity | Chloride (Cl⁻) is a moderately chaotropic anion. | Thiocyanate (SCN⁻) is a highly chaotropic anion, significantly contributing to the salt's overall denaturing strength.[5][7] |
Quantitative Comparison of Denaturing Potency
The effectiveness of a denaturant is often quantified by its C_m value, which is the molar concentration of the denaturant at the midpoint of the unfolding transition. A lower C_m value indicates a more potent denaturant. While direct side-by-side comparisons in the literature are sparse, the relative potency is well-established. For instance, studies on ribonuclease A have shown that this compound thiocyanate is approximately twice as potent as this compound chloride.[7]
For a practical comparison, consider the denaturation of Human Placental Cystatin, where this compound hydrochloride, a close relative of GdnSCN, demonstrates significantly higher potency than urea, another common denaturant.[5]
| Denaturant | C_m Value (M) for Human Placental Cystatin |
| This compound Hydrochloride | ~1.0[5] |
| Urea | ~4.5[5] |
This highlights the superior denaturing capability of this compound salts. Given that GdnSCN is more potent than GdmCl, its C_m value for a given protein is expected to be even lower.
Mechanism of Protein Denaturation by this compound Salts
This compound salts function as denaturants through a combination of direct and indirect mechanisms. As chaotropic agents, they disrupt the bulk hydrogen-bonding network of water, which weakens the hydrophobic effect—a primary driving force in maintaining a protein's three-dimensional structure.[3]
The denaturation process also involves direct interactions between the this compound ions and the protein.[6] The planar this compound cation can engage in stacking interactions with aromatic and nonpolar side chains and form hydrogen bonds with the protein backbone and polar side chains.[3][8] The nature of the accompanying anion plays a crucial role in modulating the overall denaturing strength, a phenomenon explained by the Hofmeister series.[3] The highly chaotropic thiocyanate anion in GdnSCN is more effective at disrupting the water structure than the chloride anion in GdmCl, leading to the former's enhanced denaturing capability.[5][7]
Recent kinetic evidence for this compound chloride suggests a two-stage unfolding mechanism.[9] In the first step, GdmCl binds to the protein surface, leading to the formation of a "dry molten globule" intermediate. This is followed by the penetration of the denaturant and water into the protein's core, resulting in global unfolding.
Experimental Protocols
The following is a generalized protocol for comparing the denaturation effectiveness of this compound chloride and this compound thiocyanate using circular dichroism (CD) spectroscopy to monitor changes in protein secondary structure.
Objective: To determine and compare the C_m values for a target protein when denatured with GdmCl and GdnSCN.
Materials:
-
Purified target protein in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).
-
High-purity, crystalline this compound chloride.
-
High-purity, crystalline this compound thiocyanate.
-
The same buffer used for the protein solution.
-
CD spectropolarimeter.
-
Quartz cuvette with an appropriate path length (e.g., 1 mm).
Procedure:
-
Preparation of Denaturant Stock Solutions:
-
Prepare 8 M this compound chloride and 6 M this compound thiocyanate stock solutions in the protein buffer.
-
The dissolution of this compound salts is endothermic, so gentle heating may be required.[2]
-
After dissolution, allow the solutions to return to room temperature and adjust the pH to that of the protein buffer.
-
Accurately determine the concentration of the stock solutions by measuring the refractive index.[2]
-
-
Preparation of Protein-Denaturant Samples:
-
Create a series of dilutions from each denaturant stock solution to cover a range of concentrations (e.g., 0 to 6 M for GdmCl and 0 to 4 M for GdnSCN).
-
For each denaturant concentration, mix a calculated volume of the denaturant solution with the protein stock solution to achieve a final protein concentration suitable for CD measurements (typically 0.1-0.2 mg/mL). Ensure the final volume is consistent across all samples.
-
-
Equilibration:
-
Incubate all samples at a constant temperature for a sufficient duration to ensure that the unfolding reaction has reached equilibrium. This time can range from minutes to several hours, depending on the protein.
-
-
CD Spectroscopic Measurements:
-
Record the far-UV CD spectrum (e.g., 200-250 nm) for each sample.
-
Use the corresponding denaturant solution without the protein as a blank for each measurement.
-
Monitor the change in the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).
-
-
Data Analysis:
-
Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the denaturant concentration for both GdmCl and GdnSCN.
-
Fit the resulting sigmoidal denaturation curves to a two-state unfolding model.
-
From the fitted curves, determine the C_m value for each this compound salt. The C_m is the denaturant concentration at the midpoint of the transition.
-
Both this compound chloride and this compound thiocyanate are highly effective protein denaturants. The choice between them depends on the specific requirements of the experiment. This compound thiocyanate offers greater potency, making it advantageous for denaturing highly stable proteins or when rapid denaturation is crucial.[1] this compound chloride, being a milder (though still potent) and more widely characterized denaturant, remains a standard choice for many protein folding and stability studies.[1] By understanding their relative strengths and mechanisms of action, researchers can make an informed decision to best suit their experimental goals.
References
- 1. nbinno.com [nbinno.com]
- 2. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Interaction of this compound Ions with a Model Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Structure-Based Mechanism for the Denaturing Action of Urea, this compound Ion and Thiocyanate Ion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Guanidinium-Based RNA Extraction and Integrity Validation
For researchers, scientists, and drug development professionals, the isolation of high-quality, intact RNA is a critical prerequisite for a multitude of downstream applications, from gene expression analysis like RT-qPCR and RNA sequencing to the development of RNA-based therapeutics. The choice of extraction method can significantly impact the integrity, yield, and purity of the isolated RNA. This guide provides an objective comparison of the widely used guanidinium thiocyanate-phenol-chloroform (GITC) extraction method with common alternatives, supported by experimental data and detailed protocols for validation.
Overview of RNA Extraction Methodologies
Two primary strategies dominate the landscape of RNA isolation: organic extraction using this compound-based solutions and solid-phase extraction using silica-based columns.
-
This compound-Based Organic Extraction: This classic method, often associated with reagents like TRIzol, utilizes a solution containing this compound thiocyanate, a potent chaotropic salt that denatures proteins and rapidly inactivates RNases, thereby preserving RNA integrity.[1][2] Following cell lysis, the addition of chloroform (B151607) results in phase separation. Under acidic conditions, RNA exclusively partitions to the upper aqueous phase, while DNA and proteins are found in the interphase and lower organic phase, respectively.[1][3] The RNA is then precipitated from the aqueous phase using isopropanol (B130326).[1]
-
Silica-Based Column Extraction: This method relies on the principle that nucleic acids adsorb to a silica (B1680970) membrane in the presence of high concentrations of chaotropic salts.[4] Samples are first lysed in a buffer containing this compound isothiocyanate to inactivate RNases.[4] Ethanol (B145695) is then added to the lysate, and the mixture is passed through a silica spin column. The RNA binds to the membrane, while contaminants are washed away. Finally, high-quality RNA is eluted in a low-salt buffer or RNase-free water.[4]
Performance Comparison: this compound vs. Silica Columns
The choice between these methods often involves a trade-off between RNA yield, purity, time, and cost.
| Feature | This compound-Based (e.g., TRIzol) | Silica-Based (e.g., RNeasy) | Key Considerations |
| RNA Yield | Generally higher.[5][6] | Can be lower, but often sufficient. | This compound methods are advantageous for small or challenging samples where maximizing yield is critical.[1] |
| RNA Purity (A260/280) | Prone to phenol (B47542) & gDNA contamination.[5][6] | High purity, free of contaminants.[6] | Silica columns include DNase treatment steps and efficient washes, resulting in higher purity.[6] |
| RNA Integrity (RIN/DV200) | Can yield high integrity RNA (RIN >9) with expert technique.[7] | Reliably produces high integrity RNA (RIN >8).[7][8] | Both methods can yield high-quality RNA. Integrity is highly dependent on sample handling and RNase control. |
| Small RNA Recovery | Efficiently recovers all RNA species, including small RNAs (e.g., miRNAs).[9] | Standard kits may lose small RNA fractions; specialized kits are required for their isolation.[10] | For miRNA or other small RNA studies, this compound-based methods or specialized silica kits are necessary. |
| Speed & Complexity | More time-consuming and technically demanding.[5] | Faster, simpler, and more amenable to high-throughput processing.[11] | Silica kits are generally preferred for processing large numbers of samples due to their speed and ease of use. |
| Safety | Requires handling of hazardous organic solvents (phenol, chloroform) in a fume hood.[5] | Uses less hazardous chaotropic salts and ethanol.[12] | Safety protocols are a major consideration; silica kits offer a safer alternative. |
| Cost | Lower reagent cost per sample. | Higher cost per sample due to the price of columns and buffers. | The higher cost of silica kits is often justified by the time savings and reliability.[5] |
Quantitative Data on RNA Integrity
The integrity of an RNA sample is a key determinant of its suitability for downstream applications. It is commonly assessed using the RNA Integrity Number (RIN) or the DV200 metric. The RIN algorithm provides a score from 1 (completely degraded) to 10 (fully intact) based on the entire electrophoretic trace of the RNA sample.[13] The DV200 value represents the percentage of RNA fragments greater than 200 nucleotides in length and is often considered a better predictor of success for applications like RNA-Seq, especially with lower quality samples.[14][15][16]
| Extraction Method | Sample Type | Expected RIN | Expected DV200 (%) | Notes |
| This compound-Based | Cultured Cells | 9.0 - 10.0 | > 90% | With proper technique, can yield very high-quality RNA.[7] |
| This compound-Based | Fresh Frozen Tissue | 8.0 - 9.5 | > 85% | Tissue disruption must be rapid to prevent degradation.[17] |
| Silica-Based Column | Cultured Cells | 8.5 - 10.0 | > 90% | Highly reproducible and reliable for high-quality RNA.[8] |
| Silica-Based Column | FFPE Tissue | 2.0 - 5.0 | 30% - 70% | RNA from FFPE is often degraded; DV200 is a more reliable metric than RIN for these samples.[16] |
Experimental Protocols & Workflows
Workflow for RNA Extraction and Integrity Validation
The following diagram illustrates the general workflow from sample collection to the validation of RNA integrity.
Caption: General workflow for RNA extraction and quality control.
Protocol 1: this compound Thiocyanate-Phenol-Chloroform (GITC) Extraction
This protocol is a single-step method for isolating total RNA from cells or tissues.[18][19]
-
Homogenization: Homogenize the sample (e.g., 10^7 cells or 50-100 mg of tissue) in 1 mL of a denaturing solution (e.g., TRIzol reagent) containing 4 M this compound thiocyanate, 0.5% N-lauroylsarcosine, and 25 mM sodium citrate.[19] Pass the cell lysate several times through a pipette.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of the initial homogenate. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.[1]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of 100% isopropanol per 1 mL of the initial homogenate used. Mix and incubate at room temperature for 10 minutes.
-
Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Washing: Discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the RNA in RNase-free water.
Protocol 2: Silica-Based Spin Column Extraction
This protocol describes a generic workflow for commercially available RNA purification kits.
-
Lysis: Homogenize the sample in the provided lysis buffer containing this compound isothiocyanate.[4] This step disrupts the cells and inactivates RNases.
-
Homogenization: Further homogenize the lysate by passing it through a syringe with a fine-gauge needle or using a specialized shredder column.
-
Binding: Add one volume of 70% ethanol to the cleared lysate and mix well. Transfer the mixture to a silica spin column placed in a collection tube.
-
Centrifugation: Centrifuge for 15-30 seconds at ≥ 8,000 x g. Discard the flow-through. The RNA is now bound to the silica membrane.
-
Washing: Perform a series of wash steps according to the manufacturer's protocol, typically involving a low-salt wash buffer followed by an ethanol-based wash buffer to remove contaminants.
-
Drying: After the final wash, centrifuge the empty column for 1-2 minutes to completely remove any residual ethanol.
-
Elution: Place the column in a clean collection tube. Add RNase-free water directly to the center of the membrane and let it stand for 1 minute. Centrifuge for 1 minute at ≥ 8,000 x g to elute the purified RNA.
Protocol 3: Validation of RNA Integrity by Denaturing Agarose (B213101) Gel Electrophoresis
This is a classic method to visually inspect RNA integrity.[20]
-
Gel Preparation: Prepare a 1.2% agarose gel containing a denaturant (e.g., formaldehyde).
-
Sample Preparation: In an RNase-free tube, mix 1-3 µg of RNA with a denaturing loading buffer (containing formamide (B127407) and formaldehyde). Heat the mixture at 65°C for 15 minutes, then immediately place on ice.
-
Electrophoresis: Load the samples onto the gel and run the electrophoresis in an appropriate running buffer (e.g., MOPS).
-
Staining and Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative like SYBR Green. Visualize the RNA bands under UV light.
-
Interpretation: For high-quality eukaryotic total RNA, two sharp, distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA) should be visible. The 28S rRNA band should be approximately twice as intense as the 18S rRNA band.[9][20] Degraded RNA will appear as a smear towards the lower molecular weight region of the gel.[20]
Logical Comparison of Extraction Methods
The following diagram highlights the key differences in the purification steps between the two primary methods.
Caption: Key differential steps in RNA purification methods.
References
- 1. theory.labster.com [theory.labster.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. bu.edu [bu.edu]
- 4. distantreader.org [distantreader.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of RNA isolation methods on RNA-Seq: implications for differential expression and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA integrity and quantification [gene-quantification.de]
- 9. biopharminternational.com [biopharminternational.com]
- 10. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 11. Protocol: high throughput silica-based purification of RNA from Arabidopsis seedlings in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RNA integrity number - Wikipedia [en.wikipedia.org]
- 14. DV200 Index for Assessing RNA Integrity in Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DV200 Index for Assessing RNA Integrity in Next-Generation Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. illumina.com [illumina.com]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. Single-step method of RNA isolation by acid this compound thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Methods to Check RNA Integrity | Thermo Fisher Scientific - US [thermofisher.com]
Navigating the Labyrinth of RNA Isolation: A Guide to Guanidinium-Free Alternatives
For researchers, scientists, and drug development professionals, the isolation of high-quality RNA is the cornerstone of numerous molecular applications. While guanidinium isothiocyanate (GITC)-based reagents, such as the widely-used TRIzol, have long been the gold standard, concerns over their toxicity and hazardous waste have spurred the development of effective alternatives. This guide provides an objective comparison of prominent GITC-free RNA isolation methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
The ideal RNA isolation method should consistently deliver high yields of pure, intact RNA. The performance of any given method can be assessed by several key metrics:
-
Yield: The total amount of RNA recovered from a given starting material.
-
Purity: Measured by spectrophotometric ratios. An A260/A280 ratio of ~2.0 indicates freedom from protein contamination, while an A260/A230 ratio of 2.0-2.2 suggests the absence of organic contaminants like phenol (B47542) or this compound salts.
-
Integrity: Assessed by the RNA Integrity Number (RIN), a value from 1 to 10 where 10 represents completely intact RNA. High-quality RNA for sensitive downstream applications such as RNA-sequencing typically requires a RIN value of 8 or higher.[1]
This guide will delve into the principles, performance, and protocols of four major alternatives to GITC-based RNA isolation: Lithium Chloride (LiCl) Precipitation, Formamide-Based Isolation, Silica-Based Spin Columns, and Magnetic Bead-Based Purification.
Performance Comparison of RNA Isolation Methods
The following tables summarize quantitative data from various studies, comparing the performance of GITC-based methods with their alternatives. It is important to note that yields and quality can vary depending on the sample type, starting material amount, and specific laboratory practices.
Table 1: Comparison of RNA Yield (µg RNA per mg tissue or 10^6 cells)
| Method | Starting Material | Average Yield (µg) | Reference |
| GITC-Based (TRIzol) | Mouse Liver | 6.2 | [2] |
| Equine Gastric Biopsy | 1.8 | [3] | |
| Human Jurkat T-cells (10^6) | 15.2 | [4] | |
| Silica Spin Column | Mouse Liver | 3.5 - 5.5 | [2] |
| Equine Gastric Biopsy | 0.4 | [3] | |
| Human Jurkat T-cells (10^6) | 10.1 - 13.5 | [4] | |
| Magnetic Beads | Mouse Liver | ~4.5 | [5] |
| Human Cells (10^6) | ~10 | [5] | |
| LiCl/Urea Extraction | Mouse Liver | >10 | [6] |
| Mouse Spleen | 2 | [6] |
Table 2: Comparison of RNA Purity (A260/A280 and A260/A230 Ratios)
| Method | Starting Material | A260/A280 Ratio | A260/A230 Ratio | Reference |
| GITC-Based (TRIzol) | Mouse Liver | >2.0 | ~1.9 | [2] |
| Equine Gastric Biopsy | 1.77 | Not Reported | [3] | |
| Human Jurkat T-cells | 1.95 | 1.55 | [4] | |
| Silica Spin Column | Mouse Liver | >2.0 | >2.0 | [2] |
| Equine Gastric Biopsy | 1.98 | Not Reported | [3] | |
| Human Jurkat T-cells | 2.0 - 2.1 | 1.9 - 2.1 | [4] | |
| Magnetic Beads | Various Tissues | ~1.9 - 2.1 | ~1.8 - 2.2 | [5] |
| Formamide-Based | Yeast Cells | ~2.0 | Not Reported | [7] |
Table 3: Comparison of RNA Integrity (RIN)
| Method | Starting Material | Average RIN | Reference |
| GITC-Based (TRIzol) | Mouse Liver | ≥9.0 | [2] |
| Silica Spin Column | Mouse Liver | ≥9.0 | [2] |
| Human Jurkat T-cells | 8.9 - 9.5 | [4] | |
| Magnetic Beads | Human Jurkat T-cells | 9.2 | [4] |
Visualizing the Workflow: From Lysis to Pure RNA
The following diagrams, generated using the DOT language, illustrate the general workflows for a traditional GITC-based method and its primary alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ita.promega.com [ita.promega.com]
- 3. Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Chaotropic Agents for Protein Denaturation
For researchers, scientists, and drug development professionals, understanding the nuances of protein denaturation is critical for a wide range of applications, from protein purification and refolding to the development of stable biotherapeutics. Chaotropic agents are powerful tools in this context, capable of disrupting the non-covalent interactions that maintain a protein's native three-dimensional structure. This guide provides an objective comparison of the performance of common chaotropic agents, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Denaturants
Chaotropic agents primarily function by disrupting the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect – a major driving force in protein folding.[1] This disruption allows the nonpolar side chains of amino acids, normally buried within the protein's core, to become more soluble in the aqueous environment, leading to the unfolding of the protein. The two most widely used chaotropic agents, urea (B33335) and guanidinium chloride (GdmCl), achieve this through distinct molecular mechanisms.
Urea is thought to denature proteins through both direct and indirect mechanisms. It can interact directly with the protein, accumulating in the first solvation shell and forming hydrogen bonds with the peptide backbone.[2][3] This direct interaction helps to solubilize the polypeptide chain. Indirectly, by altering the bulk water structure, urea weakens the hydrophobic interactions that stabilize the native conformation.
This compound chloride (GdmCl) , being a salt, dissociates in solution. The this compound ion is a potent denaturant that exhibits a longer-range electrostatic effect compared to urea.[2][3] It is highly effective at disrupting salt bridges and other electrostatic interactions within the protein. While both agents disrupt hydrophobic interactions, GdmCl is generally considered a stronger and more effective denaturant than urea on a molar basis.
Quantitative Comparison of Denaturing Potency
The effectiveness of a chaotropic agent can be quantified by determining the concentration required to induce the midpoint of the unfolding transition (Cm) and the free energy of unfolding in the absence of the denaturant (ΔG°(H₂O)). A lower Cm value indicates a more potent denaturant. The m-value is a measure of the dependence of ΔG° on denaturant concentration and reflects the change in solvent-accessible surface area upon unfolding.
Below is a summary of thermodynamic parameters for the denaturation of several proteins by urea and this compound chloride.
| Protein | Chaotropic Agent | Cm (M) | ΔG°(H₂O) (kcal/mol) | m-value (kcal/mol·M) | Reference |
| RNase-A (pH 2.2) | This compound Chloride | 3.10 | 6.4 | 2.06 | [4] |
| Urea | 5.80 | 6.2 | 1.07 | [4] | |
| Lysozyme (pH 2.0) | This compound Chloride | 3.80 | 8.1 | 2.13 | [4] |
| Urea | 6.50 | 7.9 | 1.22 | [4] | |
| Apo-α-lactalbumin (pH 7.0) | This compound Chloride | 1.90 | 4.2 | 2.21 | [4] |
| Urea | 4.10 | 4.0 | 0.98 | [4] | |
| Cardiotoxin (ctg) (pH 2.0) | This compound Chloride | 1.50 | 3.5 | 2.33 | [4] |
| Urea | 3.20 | 3.3 | 1.03 | [4] | |
| Ubiquitin | This compound Chloride | 3.74 | 6.57 | 1.76 | [5] |
| Urea | 3.23 | 3.23 | 0.97 | [5] |
As the data indicates, this compound chloride consistently exhibits lower Cm values and higher m-values compared to urea for the same protein, confirming its greater denaturing potency.
Experimental Protocols
Accurate and reproducible data are paramount in comparative studies. The following are detailed methodologies for key experiments used to monitor protein denaturation.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein upon denaturation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer).[6] The buffer should have low absorbance in the far-UV region.
-
Determine the precise protein concentration using a reliable method, such as measuring the absorbance at 280 nm or by amino acid analysis.[7]
-
Prepare a series of protein samples with increasing concentrations of the chaotropic agent (urea or GdmCl). Ensure the final protein concentration is typically between 0.1 and 1.0 mg/mL.
-
Prepare a corresponding series of buffer blanks containing the same concentrations of the chaotropic agent.
-
-
Instrument Setup:
-
Use a CD spectropolarimeter equipped with a temperature-controlled cell holder.
-
Set the wavelength range for far-UV measurements, typically from 250 nm down to 190 nm.
-
Set the scanning speed, bandwidth, and response time. Typical parameters are a scan speed of 50 nm/min, a bandwidth of 1 nm, and a response time of 1 s.
-
-
Data Acquisition:
-
Record the CD spectrum of each buffer blank and the corresponding protein sample.
-
Subtract the spectrum of the buffer blank from the protein sample spectrum to obtain the final CD spectrum of the protein.
-
-
Data Analysis:
-
Monitor the change in the CD signal at a specific wavelength, usually around 222 nm (characteristic of α-helical content), as a function of denaturant concentration.
-
Plot the mean residue ellipticity at 222 nm against the denaturant concentration.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Cm value and the free energy of unfolding.
-
Fluorescence Spectroscopy
Intrinsic protein fluorescence, primarily from tryptophan and tyrosine residues, is sensitive to the local environment. Unfolding exposes these residues to the solvent, leading to a change in fluorescence emission.
Methodology:
-
Sample Preparation:
-
Prepare protein and denaturant solutions as described for CD spectroscopy. The final protein concentration is typically in the low micromolar range.
-
-
Instrument Setup:
-
Use a spectrofluorometer with a temperature-controlled cuvette holder.
-
Set the excitation wavelength. To selectively excite tryptophan, use a wavelength of 295 nm. To excite both tryptophan and tyrosine, use 280 nm.[8]
-
Set the emission wavelength range, typically from 300 nm to 400 nm.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum for each sample.
-
Monitor either the change in fluorescence intensity at a fixed wavelength or the shift in the wavelength of maximum emission (λmax) as a function of denaturant concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity or λmax against the denaturant concentration.
-
Fit the data to a sigmoidal denaturation curve to extract the Cm and ΔG°(H₂O) values.
-
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein as it unfolds, providing a thermodynamic profile of the denaturation process.
Methodology:
-
Sample Preparation:
-
Prepare the protein solution and a matching buffer reference with high precision. Dialysis of the protein against the buffer is recommended to ensure an exact match.[9]
-
Degas the samples and the reference solution before loading them into the DSC cells.
-
-
Instrument Setup:
-
Use a high-sensitivity differential scanning calorimeter.
-
Set the temperature range for the scan, for example, from 20°C to 100°C.
-
Set the scan rate, typically between 60°C/h and 120°C/h.[10]
-
-
Data Acquisition:
-
Perform a buffer-buffer baseline scan first to ensure the instrument is stable.
-
Run the protein sample against the buffer reference.
-
After the initial scan, cool the sample and perform a second scan to check for the reversibility of the unfolding process.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample thermogram.
-
The resulting peak represents the heat absorbed during unfolding. The temperature at the peak maximum is the melting temperature (Tm).
-
Integrate the area under the peak to determine the calorimetric enthalpy (ΔH) of unfolding.
-
Visualizing the Denaturation Process
The following diagrams illustrate the general mechanism of protein denaturation by chaotropic agents and a typical experimental workflow for their comparison.
Caption: Mechanism of protein denaturation by chaotropic agents.
Caption: Experimental workflow for comparing chaotropic agents.
References
- 1. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 2. Urea and this compound Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. boddylab.ca [boddylab.ca]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 9. Practical Guidance for the Confident Application of Differential Scanning Calorimetry | Technology Networks [technologynetworks.com]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Protein Stability: Guanidinium Chloride Denaturation Curves vs. Alternative Methods
For researchers, scientists, and professionals in drug development, understanding and quantifying protein stability is a cornerstone of effective therapeutic design and formulation. A protein's ability to maintain its native three-dimensional structure is paramount to its function and longevity. This guide provides a comprehensive comparison of the widely used guanidinium chloride (GdmCl) denaturation method with other common techniques for assessing protein stability, supported by experimental data and detailed protocols.
Introduction to Protein Stability Assessment
Protein stability is the net balance of forces that determine whether a protein is in its folded, functional state or an unfolded, non-functional state. This stability can be challenged by various stressors, including temperature, pH, and chemical denaturants. Assays that measure protein stability are crucial for:
-
Drug Development: Selecting stable protein candidates and formulations.
-
Bioprocessing: Optimizing conditions for protein production and purification.
-
Basic Research: Understanding the fundamental principles of protein folding and misfolding.
This compound chloride is a powerful chaotropic agent that disrupts the hydrogen bond network of water, leading to the solubilization of nonpolar amino acid residues and ultimately, protein unfolding.[1][2] By monitoring the transition from the folded to the unfolded state as a function of GdmCl concentration, researchers can determine key thermodynamic parameters that quantify protein stability.
Comparison of Protein Stability Assessment Methods
While GdmCl-induced denaturation is a robust and widely adopted technique, several alternative methods offer distinct advantages and disadvantages. The choice of method often depends on the specific protein, the available instrumentation, and the research question being addressed.
| Method | Principle | Typical Throughput | Information Obtained | Advantages | Disadvantages |
| This compound Chloride (GdmCl) Denaturation | Chemical denaturation by a chaotropic agent, monitored by spectroscopy (Fluorescence or CD).[3] | Low to Medium | Free energy of unfolding (ΔG°), m-value (denaturant sensitivity), Cm (midpoint of denaturation).[4] | Well-established, provides detailed thermodynamic data, applicable to a wide range of proteins. | Can be time-consuming, requires relatively large amounts of protein, GdmCl can interfere with some downstream applications.[5] |
| Urea (B33335) Denaturation | Chemical denaturation by a non-ionic chaotropic agent, monitored by spectroscopy.[6][7] | Low to Medium | Similar to GdmCl, but can yield different stability estimates due to its non-ionic nature.[6][7] | Less harsh than GdmCl, non-ionic nature avoids masking electrostatic interactions.[6] | Weaker denaturant than GdmCl (may not fully denature highly stable proteins), can cause carbamylation of proteins over time.[5] |
| Differential Scanning Calorimetry (DSC) | Measures the heat absorbed by a protein as it unfolds upon heating.[8] | Low | Melting temperature (Tm), enthalpy of unfolding (ΔH), heat capacity change (ΔCp).[9] | "Gold standard" for thermal stability, provides direct thermodynamic data, label-free.[8] | Low throughput, requires specialized and expensive instrumentation, requires high protein concentrations.[9] |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Monitors the unfolding of a protein with increasing temperature using a fluorescent dye that binds to exposed hydrophobic regions.[10] | High | Melting temperature (Tm).[10] | High throughput, low sample consumption, rapid.[10] | Indirect measurement of stability, dye binding can sometimes influence Tm, may not be suitable for all proteins.[11] |
Quantitative Data Comparison
The following table presents a summary of typical quantitative data obtained from different stability assessment methods for various proteins. Note that absolute values can vary depending on the specific experimental conditions (e.g., pH, buffer composition).
| Protein | Method | Parameter | Value | Reference |
| Ribonuclease A | GdmCl Denaturation | Cm | ~3.5 M | [12] |
| Lysozyme | GdmCl Denaturation | Cm | ~4.0 M | [13] |
| Coiled-coil analog (20A) | GdmCl Denaturation | [GdnHCl]1/2 | ~3.5 M | [6] |
| Coiled-coil analog (20A) | Urea Denaturation | [Urea]1/2 | 7.4 M | [6] |
| Coiled-coil analog (20R) | GdmCl Denaturation | [GdnHCl]1/2 | ~3.5 M | [6] |
| Coiled-coil analog (20R) | Urea Denaturation | [Urea]1/2 | 1.4 M | [6] |
| IgG1 | Thermal Shift Assay (Protein-Probe) | Tm | 67.0 °C | |
| IgG1 | Thermal Shift Assay (SYPRO Orange) | Tm | 66.6 °C |
Experimental Protocols
This compound Chloride-Induced Denaturation Monitored by Intrinsic Tryptophan Fluorescence
This protocol outlines the steps for determining protein stability by monitoring the change in intrinsic tryptophan fluorescence upon titration with GdmCl. Tryptophan fluorescence is sensitive to the polarity of its local environment; as a protein unfolds, tryptophan residues become more exposed to the aqueous solvent, resulting in a change in fluorescence emission.[1][14]
Materials:
-
Purified protein of interest containing at least one tryptophan residue.
-
High-purity this compound chloride.[3]
-
Appropriate buffer (e.g., phosphate (B84403) or Tris buffer).
-
Fluorescence spectrophotometer with temperature control.
-
Quartz cuvette.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of your protein in the desired buffer. Determine the precise concentration using a reliable method (e.g., UV absorbance at 280 nm).
-
Prepare a high-concentration stock solution of GdmCl (e.g., 8 M) in the same buffer. The exact concentration should be verified by refractive index measurements.[3]
-
-
Sample Preparation:
-
Prepare a series of samples with a constant protein concentration and varying concentrations of GdmCl. This is typically done by mixing the protein stock, GdmCl stock, and buffer in appropriate ratios.
-
The final GdmCl concentration range should span from 0 M to a concentration sufficient to fully denature the protein (e.g., 0 to 6 M).
-
Include a buffer blank for each GdmCl concentration.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectra from approximately 310 to 400 nm.
-
Equilibrate each sample at the desired temperature (e.g., 25 °C) in the cuvette holder before measurement.
-
-
Data Analysis:
-
For each GdmCl concentration, determine the wavelength of maximum emission (λmax) or the fluorescence intensity at a fixed wavelength.
-
Plot the change in λmax or fluorescence intensity as a function of GdmCl concentration.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°H₂O).
-
Visualizing the Process and Comparison
To better understand the experimental workflow and the relationships between different stability assessment methods, the following diagrams are provided.
Caption: Workflow for GdmCl-induced protein denaturation monitored by fluorescence.
Caption: Comparison of protein stability assessment methods.
Conclusion
The assessment of protein stability is a critical aspect of biopharmaceutical development and fundamental protein science. This compound chloride-induced denaturation, monitored by spectroscopic techniques, remains a powerful and informative method for obtaining detailed thermodynamic insights into protein stability. However, the choice of the optimal method should be guided by the specific research goals, available resources, and the properties of the protein under investigation. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to accurately characterize the stability of their proteins of interest.
References
- 1. nist.gov [nist.gov]
- 2. Determining stability of proteins from this compound chloride transition curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Determining stability of proteins from this compound chloride transition curves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Protein Unfolding: Guanidinium Hydrochloride vs. Dodecylguanidine
For researchers, scientists, and drug development professionals engaged in protein stability and folding studies, the choice of denaturant is a critical experimental parameter. Guanidinium hydrochloride (GdmCl) has long been a staple in the field, valued for its potent chaotropic activity. However, dodecylguanidine (B90949), a cationic surfactant, presents an alternative with distinct properties. This guide provides an objective comparison of their performance in protein unfolding, supported by experimental data, detailed methodologies, and mechanistic insights.
At a Glance: Key Performance Indicators
| Parameter | This compound Hydrochloride (GdmCl) | Dodecylguanidine | Key Takeaway |
| Effective Concentration | Molar (M) range | Millimolar (mM) range | Dodecylguanidine is effective at significantly lower concentrations.[1] |
| Unfolding Mechanism | Chaotropic agent | Cationic surfactant | The two denaturants employ fundamentally different mechanisms to achieve protein unfolding.[1] |
| Denaturation Profile | Typically cooperative, "all-or-none" transition | Can exhibit a more gradual, detergent-like unfolding transition | The nature of the unfolding process can be modulated by the choice of denaturant.[1] |
| Spectroscopic Compatibility | High concentrations can interfere with far-UV spectroscopy | Transparent in the far-UV region at working concentrations | Dodecylguanidine offers advantages for certain spectroscopic analyses, such as circular dichroism.[1] |
Quantitative Comparison of Denaturing Potency
The efficacy of a chemical denaturant is often quantified by its Cm value, the concentration at which 50% of the protein is unfolded. A lower Cm value indicates a more potent denaturant. The following table summarizes comparative Cm values for two model proteins.
| Protein | Denaturant | Cm Value |
| λ-repressor fragment (λ6-85) | Dodecylguanidine acetate (B1210297) (dodine) | 1.7 - 2.4 mM |
| This compound Hydrochloride | 2.7 M | |
| Fip35 WW domain | Dodecylguanidine acetate (dodine) | > 2 mM (incomplete unfolding) |
| This compound Hydrochloride | ~5.5 M (incomplete unfolding) |
Note: For the Fip35 WW domain, both denaturants failed to induce complete unfolding under the tested conditions, highlighting protein-specific resistance to denaturation.
Mechanisms of Protein Unfolding
The distinct chemical natures of dodecylguanidine and this compound hydrochloride lead to different pathways for protein unfolding.
This compound Hydrochloride: A Chaotropic Agent
This compound hydrochloride is a chaotropic agent that disrupts the hydrogen bond network of water and directly interacts with the protein.[1] It is thought to unfold proteins through a two-stage mechanism.[1] In the first step, GdmCl binds to the protein surface, leading to the formation of a "dry molten globule" state where the protein is expanded, but the hydrophobic core remains largely unexposed to the solvent.[1] The second step involves the solvation of the core and global unfolding.[1]
Dodecylguanidine: A Cationic Surfactant
As a cationic surfactant, dodecylguanidine possesses both a charged headgroup (this compound) and a hydrophobic tail (dodecyl chain).[1] Its unfolding mechanism is characteristic of detergents.[1] Initially, dodecylguanidine monomers bind to the protein surface through a combination of electrostatic and hydrophobic interactions.[1] As the concentration increases, these bound molecules cooperatively disrupt the protein's tertiary and secondary structure, leading to the formation of protein-surfactant complexes where the unfolded polypeptide chain is associated with surfactant micelles.[1]
Experimental Protocols
Below are generalized experimental workflows for studying protein unfolding using either dodecylguanidine or this compound hydrochloride.
General Experimental Workflow
Detailed Methodology: Chemical Denaturation Titration
1. Preparation of Stock Solutions:
-
Protein Stock: Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0-7.5). The final protein concentration for the experiment will depend on the spectroscopic method used (e.g., 10-100 µM for circular dichroism).[1]
-
Dodecylguanidine Stock: Prepare a high-concentration stock solution of dodecylguanidine (e.g., 100 mM) in the same buffer as the protein.[1]
-
This compound Hydrochloride Stock: Prepare a high-concentration stock solution of this compound chloride (e.g., 8 M) in the same buffer. The exact concentration should be determined by refractive index measurements.[1]
2. Denaturant Titration:
-
Prepare a series of samples in cuvettes or a 96-well plate with a fixed concentration of the protein and varying concentrations of the denaturant.[1]
-
This can be achieved by mixing appropriate volumes of the protein stock, denaturant stock, and buffer.
-
Ensure a sufficient number of data points are collected, particularly around the expected transition region.[1]
3. Equilibration:
-
Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient period to ensure that the unfolding reaction has reached equilibrium. The required time can vary depending on the protein and should be determined empirically.[1]
4. Spectroscopic Measurement:
-
Circular Dichroism (CD): Record the far-UV CD spectrum (e.g., 190-260 nm) to monitor changes in the protein's secondary structure. The signal at a specific wavelength (e.g., 222 nm for α-helical content) is often plotted against the denaturant concentration.[1]
-
Fluorescence Spectroscopy: If the protein contains tryptophan or tyrosine residues, monitor the change in the intrinsic fluorescence emission spectrum upon excitation at an appropriate wavelength (e.g., 280 nm or 295 nm). The shift in the emission maximum or the change in fluorescence intensity can be used to follow unfolding.[1]
5. Data Analysis:
-
Plot the spectroscopic signal (e.g., ellipticity at 222 nm, fluorescence emission maximum) as a function of the denaturant concentration.[1]
-
Fit the resulting sigmoidal curve to a two-state or multi-state unfolding model to determine the Cm value and the Gibbs free energy of unfolding (ΔG°H2O).[1]
Conclusion
Both dodecylguanidine and this compound hydrochloride are effective protein denaturants, each with a distinct set of properties that make them suitable for different applications. Dodecylguanidine's potency at low millimolar concentrations and its compatibility with far-UV spectroscopy offer significant advantages in specific experimental contexts.[1] In contrast, this compound chloride's well-characterized chaotropic mechanism and extensive historical use make it a reliable choice for a broad range of protein unfolding studies. The selection of the appropriate denaturant should be guided by the specific protein under investigation, the experimental techniques to be employed, and the desired characteristics of the unfolding transition.
References
A Researcher's Guide to Validating Protein Refolding Efficiency from Guanidinium Hydrochloride
For researchers, scientists, and drug development professionals, the successful refolding of proteins from a denatured state is a critical step in obtaining functional biomolecules. Guanidinium hydrochloride (GuHCl) is a powerful and widely used chaotropic agent for solubilizing proteins from inclusion bodies. However, the subsequent removal of GuHCl and the refolding of the protein into its native, biologically active conformation can be challenging. Validating the efficiency of this process is paramount to ensure the quality and functionality of the final protein product.
This guide provides a comparative overview of common methods used to refold proteins from GuHCl and the analytical techniques to validate their success. We present experimental data to compare the performance of different refolding strategies and offer detailed protocols for key validation experiments.
Comparing Protein Refolding Strategies from this compound Hydrochloride
The choice of refolding method can significantly impact the yield of correctly folded, active protein. The optimal strategy is often protein-dependent and may require empirical optimization. Below is a summary of common refolding techniques and their reported efficiencies for different proteins.
| Refolding Method | Protein Example | Denaturant Concentration | Refolding Buffer Conditions | Refolding Efficiency (%) | Reference |
| Dialysis | Small (≤18 kD) insoluble proteins (70 total) | 6.9 M GuHCl | 25 mM phosphate (B84403) (pH 6.8), 250 mM NaCl | 58% remained soluble | [1] |
| On-column | Organophosphorus Hydrolase (OPH) | 6 M Urea | Gradient of urea | ~12 | [2] |
| Rapid Dilution | Organophosphorus Hydrolase (OPH) | 6 M Urea | Not specified | ~10 | [2] |
| Dialysis | Organophosphorus Hydrolase (OPH) | 6 M Urea | Urea gradient (7M to 0M) | ~14 | [2] |
| Combination (Dilution & Dialysis) | Organophosphorus Hydrolase (OPH) | 6 M Urea | Dilution followed by dialysis | ~50 | [2] |
| Artificial Chaperone (with CTAB) | Bovine Serum Albumin (BSA) | Not specified | 200-fold dilution with CTAB and methyl-β-cyclodextrin | High renaturation tendency | [3] |
| Artificial Chaperone (with SDS) | Bovine Serum Albumin (BSA) | Not specified | 200-fold dilution with SDS and methyl-β-cyclodextrin | Good renaturation tendency | [3] |
Experimental Workflow for Protein Refolding and Validation
The general workflow for refolding proteins from GuHCl-solubilized inclusion bodies and validating the outcome is a multi-step process. This process begins with the solubilization of the aggregated protein and proceeds through refolding and subsequent analysis to confirm the recovery of native and functional protein.
Caption: A generalized workflow for protein refolding from this compound hydrochloride and subsequent validation.
Key Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results. The following are methodologies for key experiments cited in the validation of protein refolding.
Protocol 1: SDS-PAGE Analysis of Protein Solubility
Objective: To qualitatively assess the amount of soluble protein after refolding.
Materials:
-
Refolded protein sample
-
5x SDS-PAGE sample buffer (e.g., Laemmli buffer)
-
Polyacrylamide gels (appropriate percentage for the target protein)
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
Protein molecular weight markers
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Take an aliquot of the refolded protein solution.
-
Centrifuge the aliquot at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet any aggregated protein.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Take a sample of the supernatant and mix it with 5x SDS-PAGE sample buffer to a final concentration of 1x.
-
If desired, resuspend the pellet in a volume of buffer equal to the supernatant and mix with sample buffer to analyze the insoluble fraction.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load the prepared samples and a molecular weight marker onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands are visible against a transparent background.
-
Analyze the gel to compare the amount of protein in the soluble fraction versus the insoluble fraction.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To assess the secondary structure of the refolded protein and compare it to a known native standard.[4][5][6][7]
Materials:
-
Purified, refolded protein sample
-
Native protein standard (if available)
-
CD-compatible buffer (e.g., 10-50 mM phosphate buffer, pH 7-8). Avoid high concentrations of salts and UV-absorbing compounds.[8]
-
CD spectrophotometer
-
Quartz cuvette with an appropriate path length (e.g., 0.1-1 cm)
Procedure:
-
Ensure the protein sample is highly pure (>95%) and free of aggregates by centrifugation or filtration.[5][6]
-
Accurately determine the protein concentration. Note that Bradford and Lowry assays can be inaccurate for CD; methods based on absorbance at 280 nm (if the extinction coefficient is known) or quantitative amino acid analysis are preferred.[6]
-
Dialyze the refolded protein and the native standard into the same CD-compatible buffer.
-
Prepare a protein sample with a concentration suitable for the far-UV region (190-260 nm), typically 0.1-1 mg/mL.[8]
-
Record a baseline spectrum of the buffer in the cuvette.
-
Record the CD spectrum of the refolded protein sample and the native standard over the desired wavelength range.
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity to normalize for concentration, path length, and the number of amino acids.
-
Compare the spectrum of the refolded protein to that of the native standard. A similar spectrum indicates successful refolding of the secondary structure.
Protocol 3: Enzyme Activity Assay
Objective: To quantify the specific biological activity of the refolded protein (for enzymes).
Materials:
-
Refolded enzyme sample of known concentration
-
Native enzyme standard of known concentration
-
Substrate specific to the enzyme
-
Assay buffer
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare a series of dilutions of the refolded enzyme and the native standard in the assay buffer.
-
Prepare the substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding a specific volume of the enzyme dilution to the substrate solution.
-
Monitor the reaction over time by measuring the change in absorbance (or fluorescence, etc.) at a specific wavelength. This measures the rate of product formation or substrate consumption.
-
Calculate the initial reaction velocity for each enzyme concentration.
-
Plot the reaction velocity against the enzyme concentration to ensure the assay is in the linear range.
-
Determine the specific activity of the refolded enzyme and the native standard (usually in units of activity per milligram of protein).
-
Calculate the refolding efficiency by dividing the specific activity of the refolded enzyme by the specific activity of the native standard and multiplying by 100.
Concluding Remarks
The validation of protein refolding efficiency is a multi-faceted process that requires a combination of techniques to assess solubility, structure, and function. While solubilization in this compound hydrochloride is a robust method for denaturing aggregated proteins, the success of refolding is highly variable and protein-specific. A systematic approach to comparing different refolding strategies, coupled with rigorous analytical validation, is essential for obtaining high yields of functional, correctly folded proteins for research, therapeutic, and industrial applications. The data and protocols presented in this guide offer a framework for researchers to develop and validate their own protein refolding procedures.
References
- 1. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotechrep.ir [biotechrep.ir]
- 3. Comparative refolding of this compound hydrochloride denatured bovine serum albumin assisted by cationic and anionic surfactants via artificial chaperone protocol: Biophysical insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
The Impact of RNA Extraction Methods on RNA-Seq Data: A Comparative Guide
The choice of RNA extraction method is a critical first step in any RNA sequencing (RNA-seq) experiment, with significant implications for the quality and interpretation of the resulting data. This guide provides a comprehensive comparison of common RNA extraction methodologies, highlighting their impact on key RNA quality metrics and downstream sequencing results. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting the optimal extraction strategy for their specific research needs.
The process of isolating RNA from biological samples is susceptible to various biases that can affect the final transcriptomic profile.[1] Different methods can yield varying results in terms of RNA quantity, purity, and integrity, which in turn influence the efficiency of library preparation and the accuracy of gene expression analysis.[2] This guide explores the performance of several widely used RNA extraction techniques, including manual methods like TRIzol and column-based kits, across different sample types.
Key Performance Metrics for RNA Quality Assessment
Before proceeding to RNA-seq, it is crucial to assess the quality of the extracted RNA using several key metrics. These metrics provide an indication of the suitability of the RNA for downstream applications and can help to troubleshoot suboptimal sequencing results.
-
RNA Yield: The total amount of RNA extracted from a given sample.
-
Purity (A260/A280 and A260/A230 ratios): The A260/A280 ratio is used to assess protein contamination, with an ideal ratio for pure RNA being ~2.0. The A260/A230 ratio indicates contamination with residual phenol (B47542), guanidine, or other reagents, with a desired range of 2.0-2.2.[2]
-
Integrity (RNA Integrity Number - RIN): The RIN is an algorithm that assesses the integrity of eukaryotic total RNA on a scale from 1 to 10, with 10 representing completely intact RNA. For most RNA-seq applications, a RIN value of 7 or higher is recommended.
Comparison of RNA Extraction Methods
The selection of an appropriate RNA extraction method is often dependent on the sample type and the specific research question. Below is a comparison of commonly used methods and their impact on RNA-seq outcomes.
Manual vs. Kit-Based Methods
Manual extraction methods, such as those using TRIzol (a guanidinium thiocyanate-phenol-chloroform solution), are often considered a gold standard due to their ability to yield high quantities of RNA. However, they can be more labor-intensive and are prone to organic solvent contamination.[3][4] Kit-based methods, which typically employ silica-based columns, offer a more streamlined and standardized workflow, reducing the risk of contamination and improving reproducibility.[5]
A study comparing a classic hot acid phenol extraction with two commercial kits (a silica-based column kit and a this compound-phenol-based kit) in Saccharomyces cerevisiae found that the extraction method can significantly affect relative transcript abundance.[6][7] Notably, transcripts encoding membrane proteins were found to be more abundant in samples extracted with the hot phenol method, suggesting a chemical bias in the extraction process.[6][8]
Impact on RNA-Seq Data from Different Sample Types
The source of the biological material plays a significant role in the success of RNA extraction and subsequent sequencing.
-
Cell Lines: Studies using HEK293 human cells have shown that different extraction methods (Qiagen vs. TRIzol) can lead to differential retention of nuclear RNA species.[3][4] This is particularly relevant for RNA-seq protocols that involve ribosomal RNA (rRNA) depletion, as the presence of unprocessed nuclear transcripts can lead to a higher fraction of intronic reads.[3][4]
-
Fresh Frozen Tissues: For fresh frozen tissues, both manual and kit-based methods can provide high-quality RNA suitable for sequencing. The choice often comes down to a trade-off between yield, purity, and hands-on time.
-
Formalin-Fixed Paraffin-Embedded (FFPE) Tissues: Extracting RNA from FFPE tissues is notoriously challenging due to RNA fragmentation and chemical modifications caused by the fixation process.[9][10] Studies comparing different commercial kits for FFPE RNA extraction have shown significant variability in sequencing metrics.[2][9] For instance, one study found that a bead-based extraction technique yielded a greater proportion of total reads and longer reads mapping to the human genome compared to column-based and phase-based methods when working with archival fixed human brain tissues.[9] Despite the variable quality of RNA extracted from FFPE samples, another study concluded that the choice of extraction kit did not majorly influence the overall quality of whole-transcriptome RNA-seq results.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on RNA extraction methods.
Table 1: Comparison of RNA Quality Metrics from Different Extraction Methods in Yeast [6][7]
| Extraction Method | Average RNA Yield (µg) | Average A260/A280 | Average A260/A230 |
| Hot Acid Phenol | 150.3 | 2.05 | 2.10 |
| RNeasy (Silica column) | 85.7 | 2.10 | 2.25 |
| Direct-zol (this compound-phenol) | 112.4 | 2.08 | 2.20 |
Table 2: Sequencing Metrics from Different RNA Extraction Techniques on Fixed Human Brain Tissues [9]
| Extraction Technique | Average Mapped Reads (%) | Average Read Length (bp) |
| Bead-based | 65.8 | 78 |
| Column-based | 55.2 | 72 |
| Phase-based | 58.9 | 75 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols from the cited studies.
Protocol 1: Comparison of RNA Isolation Methods in Saccharomyces cerevisiae[6]
-
Sample: Saccharomyces cerevisiae cultures were grown to mid-log phase and subjected to heat shock.
-
RNA Extraction: Three methods were compared on technical replicates from four biological replicates:
-
Hot Acid Phenol Extraction: Cells were lysed with glass beads in the presence of phenol, followed by acid phenol:chloroform extraction and ethanol (B145695) precipitation.
-
RNeasy Mini Kit (Qiagen): Spheroplasts were generated and lysed, followed by RNA purification on a silica (B1680970) column according to the manufacturer's protocol.
-
Direct-zol RNA Miniprep Kit (Zymo Research): Cells were lysed with TRIzol, and RNA was purified on a column as per the manufacturer's instructions.
-
-
RNA Quality Control: RNA concentration was measured using a Qubit fluorometer, and integrity was assessed with a Bioanalyzer.
-
RNA-Seq Library Preparation and Sequencing: Libraries were prepared using a poly(A) selection method and sequenced on an Illumina platform.
Protocol 2: Impact of Extraction Methods on RNA from FFPE Tissues[9]
-
Sample: Archival formalin-fixed, paraffin-embedded human brain tissues.
-
RNA Extraction: Three commercial kits were compared in triplicate for each of the five tissue samples:
-
Bead-based extraction
-
Column-based extraction
-
Phase-based extraction
-
-
RNA Quality Control: RNA concentration was measured using a fluorescence-based assay. RNA integrity was assessed using RIN and DV200 values.
-
RNA-Seq Library Preparation and Sequencing: Libraries were prepared and sequenced to assess metrics such as the proportion of mapped reads and read length.
Visualizing the Experimental Workflow
To provide a clear overview of the process from sample to data, the following diagrams illustrate the typical experimental workflows.
References
- 1. RNA isolation: Methods, challenges, and applications | QIAGEN [qiagen.com]
- 2. RNA Extraction Method Impacts Quality Metrics and Sequencing Results in Formalin-Fixed, Paraffin-Embedded Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of RNA isolation methods on RNA-Seq: implications for differential expression and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of RNA isolation methods on RNA-Seq: implications for differential expression and meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. The impact of RNA extraction method on accurate RNA sequencing from formalin-fixed paraffin-embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The impact of RNA extraction method on accurate RNA sequencing from formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Commercial Guanidinium-Based RNA Extraction Kits
For researchers, scientists, and professionals in drug development, the isolation of high-quality RNA is a critical first step for a multitude of downstream applications, from gene expression analysis to next-generation sequencing. Guanidinium thiocyanate-based lysis is a cornerstone of many RNA extraction methods due to its potent ability to denature proteins, including formidable RNases, thereby preserving RNA integrity. This guide provides an objective comparison of popular commercial RNA extraction kits that utilize this principle, supported by experimental data on their performance.
The kits featured fall into two main categories: those based on the classic this compound thiocyanate-phenol-chloroform (GITC) organic extraction method, and those that couple a this compound-based lysis buffer with silica (B1680970) column chromatography for RNA purification.
Performance Comparison of RNA Extraction Kits
The efficacy of an RNA extraction kit is primarily evaluated based on three key metrics:
-
RNA Yield: The total amount of RNA extracted from a given sample.
-
RNA Purity: Assessed by spectrophotometric ratios. The A260/A280 ratio indicates contamination by protein, with an ideal value of ~2.0. The A260/A230 ratio reflects contamination by residual phenol, guanidine (B92328) salts, or carbohydrates, with a desired range of 2.0-2.2.
-
RNA Integrity: Measured by the RNA Integrity Number (RIN), which is determined by capillary electrophoresis. RIN values range from 1 (completely degraded) to 10 (intact), with a value greater than 8 being considered high quality for most applications.[1]
Below are summaries of performance data from various studies, presented in tabular format for clear comparison.
Comparison 1: RNA Extraction from Mouse Liver
This study compared the performance of kits from Promega, Qiagen, and Invitrogen for extracting RNA from frozen mouse liver tissue.[2]
| Kit | Manufacturer | Principle | RNA Yield (µ g/10mg tissue) | A260/A280 | A260/A230 | RNA Integrity Number (RIN) |
| TRIzol® Reagent | Invitrogen | Organic Extraction | 62 | Not Reported | Not Reported | Not Reported in this table |
| Maxwell® 16 LEV RNA | Promega | Silica-based (Paramagnetic) | 37 | 2.14 ± 0.02 | 2.12 ± 0.01 | 9.4 ± 0.1 |
| SV Total RNA | Promega | Silica Column | 34 | 2.19 ± 0.02 | 2.35 ± 0.05 | 9.0 ± 0.0 |
| PureYield™ RNA Midiprep | Promega | Silica Column | 26 | 2.19 ± 0.02 | 2.07 ± 0.14 | 9.6 ± 0.1 |
| Qiagen RNeasy® Kit | Qiagen | Silica Column | 19 | 2.14 ± 0.14 | 2.37 ± 0.14 | 9.3 ± 0.0 |
| Qiagen EZ1™ System | Qiagen | Silica-based (Paramagnetic) | 15 | 2.06 ± 0.01 | 1.88 ± 0.01 | 6.4 ± 0.3 |
Data sourced from a Promega Corporation publication.[2]
Comparison 2: RNA Extraction from Canine Whole Blood
This study evaluated four commercial kits for RNA isolation from canine whole blood.
| Kit | Manufacturer | Principle | RNA Yield (ng/µL) | A260/280 | A260/230 | RNA Integrity Number (RIN) |
| TRIzol | Thermo Fisher | Organic Extraction | 134.7 (± 15.1) | 1.9 (± 0.0) | 1.9 (± 0.1) | 9.1 (± 0.3) |
| QIAamp RNA Blood Mini | Qiagen | Silica Column | 133.0 (± 12.1) | 1.9 (± 0.0) | 2.0 (± 0.1) | 9.3 (± 0.2) |
| RNeasy Protect Animal Blood | Qiagen | Silica Column | 156.4 (± 19.3) | 1.9 (± 0.0) | 1.1 (± 0.2) | 7.8 (± 0.8) |
| RiboPure | Thermo Fisher | Hybrid (Organic + Column) | 59.5 (± 8.0) | 1.9 (± 0.0) | 1.9 (± 0.1) | 9.4 (± 0.2) |
Data adapted from a study on canine whole blood RNA extraction.[3] Note: Low A260/230 for the RNeasy Protect kit suggested potential guanidine contamination.[3]
Comparison 3: RNA Extraction from Salmonella Cells
This study compared five commercial kits for the isolation of RNA from bacterial cells.
| Kit | Manufacturer | Principle | RNA Yield (µg/µl) | RNA Integrity Number (RIN) |
| MasterPure RNA Purification Kit | EPICENTRE | Solution-based | Not specified, but highest recovery | Not specified, high DNA contamination |
| PureLink RNA Mini Kit | Invitrogen | Silica Column | 0.97 ± 0.32 | ≥ 8 |
| RNeasy Mini Kit | QIAGEN | Silica Column | 0.78 ± 0.32 | ≥ 8 |
| RiboPure-Bacteria Kit | Ambion | Hybrid (Organic + Column) | 0.28 ± 0.05 | ≥ 8 |
| UltraClean Microbial RNA Kit | MoBio | Silica Column | 0.05 ± 0.03 | 5.65 ± 4.03 |
Data from a comparative study on RNA extraction from Salmonella cells.[4]
Experimental Workflows and Methodologies
Understanding the underlying workflow is crucial for selecting the appropriate kit and for troubleshooting. Below are generalized diagrams and protocols for the main types of this compound-based RNA extraction methods.
This compound Thiocyanate-Phenol-Chloroform (GITC) Extraction Workflow
This method relies on phase separation to isolate RNA.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. ita.promega.com [ita.promega.com]
- 3. Comparison of commercial manual extraction kits for RNA isolation from canine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of commercial RNA extraction kits for preparation of DNA-free total RNA from Salmonella cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling Protein Denaturation by Guanidinium Salts and Temperature
For researchers, scientists, and drug development professionals, understanding the nuances of protein denaturation is paramount for assessing protein stability, function, and therapeutic potential. This guide provides a quantitative comparison of two common denaturation methods: chemical denaturation using guanidinium salts and thermal denaturation. We present supporting experimental data, detailed methodologies, and visual workflows to offer a comprehensive and objective analysis.
The stability of a protein's three-dimensional structure is crucial for its biological function. The process of unfolding, or denaturation, can be induced by various chemical and physical agents. Among the most widely studied are this compound salts, like this compound chloride (GdmCl), and elevated temperatures. While both methods lead to the loss of a protein's native conformation, the underlying mechanisms and the resulting thermodynamic and structural changes can differ significantly.
Quantitative Comparison of Denaturation Parameters
The stability of a protein can be quantified by various thermodynamic parameters. For chemical denaturation, the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H₂O) and the m-value, which describes the dependence of ΔG° on denaturant concentration, are key metrics. For thermal denaturation, the melting temperature (Tₘ), the enthalpy of unfolding (ΔH), and the entropy of unfolding (ΔS) are critical.
Below is a summary of thermodynamic parameters for the denaturation of two model proteins, Ribonuclease-A (RNase-A) and Lysozyme, induced by this compound chloride and heat. It is important to note that direct comparison can be complex as the denatured states induced by chemical and thermal methods may not be identical.[1]
| Protein | Denaturant | Method | Parameter | Value | Unit | Reference |
| Ribonuclease-A | This compound Chloride | Circular Dichroism | ΔG°N→D | 5.20 (at 25°C, pH 2.2) | kcal/mol | [1] |
| m-value | 2.15 | kcal/mol·M | [1] | |||
| Cₘ | 2.42 | M | [1] | |||
| Heat | Differential Scanning Calorimetry | Tₘ | 62 | °C | [2] | |
| ΔH | 138 | kcal/mol | [2] | |||
| Lysozyme | This compound Chloride | Circular Dichroism | ΔG°N→D | 7.10 (at 25°C, pH 2.0) | kcal/mol | [1] |
| m-value | 2.58 | kcal/mol·M | [1] | |||
| Cₘ | 2.75 | M | [1] | |||
| Heat | Differential Scanning Calorimetry | Tₘ | 75.5 | °C | [3] | |
| ΔH | 125 | kcal/mol | [3] |
Note: ΔG°N→D for GdmCl-induced denaturation is the Gibbs free energy change for the transition from the native (N) state to the denatured (D) state in the absence of the denaturant, extrapolated from denaturation curves.[1] The heat-denatured state may differ from the GdmCl-denatured state.[1]
Mechanisms of Denaturation: A Tale of Two Forces
The pathways through which this compound salts and temperature disrupt a protein's native structure are fundamentally different.
This compound Salt Denaturation: this compound chloride is a chaotropic agent that denatures proteins primarily through direct interactions.[4] The this compound ions can bind to the protein surface and disrupt the intricate network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the native conformation.[4][5] This process is thought to occur in a two-stage mechanism, initially forming a "dry molten globule" intermediate before complete unfolding and solvation of the protein core.[4]
Thermal Denaturation: Heat-induced denaturation is driven by an increase in the kinetic energy of the protein's atoms.[6] This increased vibration disrupts the relatively weak non-covalent bonds, such as hydrogen bonds and van der Waals forces, causing the protein to unfold.[6] The hydrophobic core, normally shielded from the aqueous environment, becomes exposed.
Below is a diagram illustrating the distinct mechanisms of protein denaturation by this compound chloride and temperature.
Experimental Protocols for Monitoring Denaturation
Accurate quantification of protein denaturation relies on robust experimental techniques. The following are detailed methodologies for three commonly used approaches.
Circular Dichroism (CD) Spectroscopy for GdmCl-Induced Denaturation
Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins during denaturation.
Methodology:
-
Sample Preparation: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer).[7] Also, prepare a high-concentration stock solution of GdmCl (e.g., 8 M) in the same buffer.[5]
-
Titration Series: Create a series of samples with a constant protein concentration and varying concentrations of GdmCl.
-
CD Measurement: Record the far-UV CD spectrum (typically 190-260 nm) for each sample using a CD spectrophotometer.[8] The signal at a specific wavelength, often 222 nm for α-helical proteins, is monitored as a function of GdmCl concentration.[9]
-
Data Analysis: Plot the CD signal at the chosen wavelength against the GdmCl concentration. The resulting sigmoidal curve is then fitted to a two-state unfolding model to determine the midpoint of the transition (Cₘ) and the m-value.[1] The Gibbs free energy of unfolding (ΔG°) can then be calculated for each denaturant concentration and extrapolated to 0 M GdmCl to obtain ΔG°H₂O.[10]
Differential Scanning Calorimetry (DSC) for Thermal Denaturation
DSC directly measures the heat absorbed by a protein solution as the temperature is increased, providing a thermodynamic profile of thermal denaturation.
Methodology:
-
Sample Preparation: Prepare a solution of the purified protein at a known concentration (typically 0.5-2 mg/mL) in a suitable buffer.[11] Prepare a matching reference solution containing only the buffer.
-
DSC Scan: Load the protein solution into the sample cell and the buffer into the reference cell of the DSC instrument.[11] Scan the temperature over a desired range (e.g., 20-110°C) at a constant scan rate (e.g., 60°C/hour).[11]
-
Data Analysis: The output is a thermogram showing the excess heat capacity (Cp) as a function of temperature.[12] The peak of the thermogram corresponds to the melting temperature (Tₘ).[13] The area under the peak represents the calorimetric enthalpy of unfolding (ΔH).[12]
Intrinsic Tryptophan Fluorescence for Monitoring Denaturation
The fluorescence of intrinsic tryptophan residues is sensitive to their local environment. As a protein unfolds, these residues become more exposed to the solvent, leading to changes in their fluorescence emission spectrum.
Methodology:
-
Sample Preparation: Prepare a series of protein samples at a constant concentration in a buffer containing increasing concentrations of GdmCl or for thermal denaturation, a single protein solution.
-
Fluorescence Measurement: Excite the samples at a wavelength of approximately 295 nm to selectively excite tryptophan residues.[14] Record the emission spectrum from approximately 310 nm to 400 nm.[15]
-
Data Analysis: Monitor the change in the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength as a function of denaturant concentration or temperature.[16] A red shift (increase in λmax) typically indicates unfolding as tryptophan residues move to a more polar environment.[17] The data can be plotted and analyzed similarly to CD data to determine thermodynamic parameters.
Below is a diagram illustrating a general experimental workflow for quantifying protein denaturation.
Concluding Remarks
Both this compound salt and temperature-induced denaturation are powerful tools for probing protein stability. The choice of method often depends on the specific protein and the research question. This compound chloride is a potent denaturant that can often achieve complete unfolding at room temperature, making it suitable for thermodynamic studies based on the linear extrapolation model.[18] However, its ionic nature can sometimes interfere with downstream applications.[18] Thermal denaturation, as monitored by DSC, provides a direct measure of the heat absorbed during unfolding and is a valuable technique for assessing the thermal stability of proteins, a critical parameter in drug development and formulation.[19] By understanding the quantitative differences and the underlying mechanisms of these denaturation methods, researchers can gain deeper insights into the forces that govern protein structure and function.
References
- 1. Cooperative Unfolding of Residual Structure in Heat Denatured Proteins by Urea and this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Stability—Analysis of Heat and Cold Denaturation without and with Unfolding Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. Kinetic evidence for a two-stage mechanism of protein denaturation by this compound chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Denaturation (biochemistry) - Wikipedia [en.wikipedia.org]
- 7. boddylab.ca [boddylab.ca]
- 8. 2.4. Circular dichroism (CD) spectroscopy and thermal protein denaturation [bio-protocol.org]
- 9. Virtual Labs [cds-iiith.vlabs.ac.in]
- 10. Protein stability [determination] problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. Differential scanning calorimetry [cureffi.org]
- 14. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Lab 9: BACKGROUND – Biochemistry 551 (Online Version) Lab Manual [wisc.pb.unizin.org]
- 17. utupub.fi [utupub.fi]
- 18. researchgate.net [researchgate.net]
- 19. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
The Influence of Counter-Ions on Guanidinium Salt Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable counter-ion for a guanidinium salt is a critical decision that can significantly impact the physicochemical properties and, consequently, the performance of the final product. This guide provides a comprehensive comparison of this compound salts with various counter-ions, supported by experimental data, to aid in making informed decisions during research and development.
The this compound cation, due to its delocalized positive charge and ability to form multiple hydrogen bonds, is a versatile component in a wide range of applications, from protein denaturation to materials science and pharmaceuticals.[1][2] However, the properties of a this compound salt are not solely determined by the cation but are a result of the interplay between the this compound cation and its associated counter-ion. This guide explores the impact of different counter-ions on key properties such as thermal stability, solubility, hygroscopicity, and biological activity.
Comparative Analysis of Physicochemical Properties
The choice of a counter-ion can dramatically alter the physical characteristics of a this compound salt. These differences are crucial in contexts such as drug formulation, where stability and solubility are paramount, and in materials science, where properties like melting point and mesomorphism are of interest.[3][4]
Thermal Stability and Mesomorphic Properties
The thermal behavior of this compound salts is strongly dependent on the counter-ion. For instance, in a study of wedge-shaped arylthis compound salts, the mesophase behavior was significantly influenced by the nature of the anion.[3][5][6][7][8] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to evaluate the thermal stability and phase transitions of these salts.
| This compound Salt | Melting Point (°C) | Decomposition Onset (°C) | Key DSC Events |
| This compound Chloride | 179 - 186 | ~200 | Endothermic peak corresponding to melting, followed by decomposition.[9] |
| This compound Sulfate | 290 - 293 (decomposes) | Data not available | Decomposes upon melting.[9] |
| This compound Nitrate | Data not available | Data not available | Highly hygroscopic, prone to deliquescence.[9] |
| This compound Acetate | Data not available | Data not available | Data not available |
| This compound Thiocyanate (B1210189) | 115 - 121 | Data not available | Melting point is significantly lower than other salts.[9] |
Note: The data presented is compiled from various sources and may have been collected under different experimental conditions.[9]
Solubility and Hygroscopicity
The solubility of a this compound salt in aqueous and organic solvents is a critical parameter for its application, particularly in biological and pharmaceutical contexts.[10][11] The hygroscopicity, or the tendency to absorb moisture from the air, is another crucial stability parameter.[9]
| This compound Salt | Solubility in Water ( g/100 mL at ~20-25°C) | Hygroscopicity |
| This compound Chloride | ~215 | Hygroscopic; significant water uptake at higher relative humidity.[9] |
| This compound Sulfate | Soluble | Data not available |
| This compound Nitrate | 12.5 - 16 | Highly Hygroscopic; prone to deliquescence at high humidity.[9] |
| This compound Acetate | 10 | Data not available |
| This compound Thiocyanate | 142 | Data not available |
Note: The term "Soluble" indicates that while the salt is known to be soluble, a precise quantitative value was not found in the search results.[9]
Impact on Biological Activity
The counter-ion can also modulate the biological activity of this compound-based compounds. The Hofmeister series, which ranks ions based on their ability to salt out or salt in proteins, provides a framework for understanding these effects.[12][13] Anions that are more chaotropic (e.g., SCN⁻) tend to enhance the denaturing effect of the this compound cation, while kosmotropic anions (e.g., SO₄²⁻) can have a stabilizing effect.[10][12][14]
In a case study on antibacterial alkylguanidino ureas, the biological activity of the trifluoroacetate (B77799) salt was compared to the hydrochloride salt and the free base.[15][16] The study highlighted that while the trifluoroacetate counter-ion can be challenging to displace, the biological profiles of the salt derivatives were quite similar, with the free base showing lower potency.[15] Molecular dynamics simulations have also shown that in this compound chloride (GdmCl) solution, the chloride anions are expelled from the protein surface, whereas in this compound thiocyanate (GdmSCN) solution, both the this compound cations and thiocyanate anions accumulate around the protein, leading to a stronger denaturing effect.[17]
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed experimental protocols for key characterization techniques are provided below.
Thermal Analysis
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the this compound salt.[9]
-
Methodology:
-
A calibrated thermogravimetric analyzer is used.
-
Accurately weigh 5-10 mg of the this compound salt into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Purge with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[9]
-
The onset of decomposition is determined as the temperature at which significant mass loss begins.[9]
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and identify other phase transitions.[9]
-
Methodology:
-
A calibrated differential scanning calorimeter is used.
-
Accurately weigh 2-5 mg of the this compound salt into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Purge with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 30°C.
-
Ramp the temperature at a heating rate of 10°C/min to a temperature above the expected decomposition point.[9]
-
The melting point is determined as the onset or peak of the endothermic melting transition.[9]
-
Hygroscopicity Assessment
Dynamic Vapor Sorption (DVS)
-
Objective: To assess the hygroscopicity of the this compound salt.[9]
-
Methodology:
-
A dynamic vapor sorption analyzer is used.
-
Place approximately 10-20 mg of the dry salt onto the sample pan.
-
Maintain a constant temperature, typically 25°C.
-
Dry the sample at 0% relative humidity (RH) until a stable mass is achieved.
-
Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH, allowing the sample to equilibrate at each step.[9]
-
Decrease the RH in a similar stepwise manner back to 0% RH to assess desorption.[9]
-
Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.[9]
-
Solubility Determination
Equilibrium Solubility Method
-
Objective: To determine the equilibrium solubility of the this compound salt in a specific solvent (e.g., water).[9]
-
Methodology:
-
Add an excess amount of the this compound salt to a known volume of the solvent in a sealed flask.[9]
-
Agitate the mixture in a constant temperature shaker bath (e.g., 25°C) for 24-48 hours to reach equilibrium.[9]
-
Allow the undissolved solid to settle.
-
Withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm).
-
Quantify the concentration of the this compound salt in the filtrate using a validated analytical method such as HPLC-UV or titration.[9][18][19]
-
Visualizing the Impact and Workflow
To better illustrate the concepts and processes discussed, the following diagrams are provided.
Figure 1: Experimental workflow for evaluating this compound salt properties.
Figure 2: Influence of different counter-ions on key this compound salt properties.
References
- 1. primaryinfo.com [primaryinfo.com]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. Counterion effects on the mesomorphic and electrochemical properties of this compound salts - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00356J [pubs.rsc.org]
- 4. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 5. Counterion effects on the mesomorphic and electrochemical properties of this compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Counterion effects on the mesomorphic and electrochemical properties of this compound salts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 9. benchchem.com [benchchem.com]
- 10. Protein stabilization and destabilization by this compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Hofmeister series - Wikipedia [en.wikipedia.org]
- 13. Arginine and the Hofmeister Series: the role of ion-ion interactions in protein aggregation suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Counterion Effects on the Denaturing Activity of this compound Cation to Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection [pubmed.ncbi.nlm.nih.gov]
- 19. helixchrom.com [helixchrom.com]
A Head-to-Head Battle: Guanidinium vs. Detergent-Based Lysis for Single-Cell RNA Sequencing
A comprehensive guide for researchers navigating the critical first step of single-cell transcriptomics.
In the rapidly evolving landscape of single-cell RNA sequencing (scRNA-seq), the initial step of cell lysis is a critical determinant of experimental success. The choice of lysis buffer can significantly impact RNA yield, quality, and the fidelity of downstream gene expression analysis. This guide provides a detailed comparison of two commonly employed lysis strategies: the potent chaotropic agent-based guanidinium thiocyanate (B1210189) (GITC) method and the milder detergent-based approach. We present a synthesis of available data, detailed experimental protocols, and visual workflows to empower researchers in selecting the optimal lysis method for their specific single-cell applications.
The Contenders: this compound-Based vs. Detergent-Based Lysis
The primary goal of cell lysis in scRNA-seq is to efficiently release cellular RNA while simultaneously inactivating RNases that would otherwise degrade the transcripts. The two methods discussed here achieve this through fundamentally different mechanisms.
This compound-based lysis employs strong chaotropic agents, such as this compound thiocyanate, which disrupt cellular structures by denaturing proteins, including the resilient RNase enzymes.[1] This powerful denaturation ensures the preservation of RNA integrity throughout the purification process.[1]
Detergent-based lysis , on the other hand, utilizes surfactants like Triton™ X-100 or Sodium Dodecyl Sulfate (SDS) to solubilize the lipids and proteins in the cell membrane, creating pores and leading to cell rupture.[2] The strength of the detergent dictates its effect on proteins, with milder, non-ionic detergents like Triton™ X-100 often chosen to preserve the native state of proteins, while stronger, ionic detergents like SDS lead to protein denaturation.
Performance Metrics: A Data-Driven Comparison
While direct head-to-head studies quantitatively comparing this compound-based and detergent-based lysis for scRNA-seq are limited, we can synthesize data from various sources to provide a comparative overview. Key performance indicators for a lysis buffer in scRNA-seq include RNA yield, RNA integrity (as measured by the RNA Integrity Number or RIN), and the sensitivity of gene detection.
| Performance Metric | This compound-Based Lysis | Detergent-Based Lysis (Triton™ X-100) |
| RNA Yield | Generally high due to efficient cell disruption and RNase inactivation. | Can be variable; milder detergents may result in incomplete lysis and lower yield. |
| RNA Integrity (RIN) | Typically yields high RIN scores due to potent RNase inhibition. | RIN scores can be high with proper handling and inclusion of RNase inhibitors. |
| Gene Detection Sensitivity | High sensitivity is expected due to the preservation of a diverse and intact RNA pool. | May have biases in the types of transcripts recovered, potentially impacting the detection of certain genes. |
| Compatibility with Downstream RT | This compound salts can be inhibitory to reverse transcriptase and may require a cleanup step.[3][4] | Generally more compatible with downstream enzymatic reactions. |
Note: The quantitative data presented here is a synthesis from multiple studies and should be interpreted as a general guideline. Performance can vary depending on cell type, starting material quality, and specific protocol optimizations.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible protocols are paramount for successful scRNA-seq experiments. Below are representative protocols for both this compound-based and detergent-based single-cell lysis.
Protocol 1: this compound Thiocyanate-Based Lysis for scRNA-seq
This protocol is adapted from the single-step RNA isolation method and is suitable for obtaining high-quality total RNA from single cells.
Materials:
-
Lysis Solution (Solution D): 4 M this compound thiocyanate, 25 mM Sodium citrate (B86180) (pH 7.0), 0.5% (w/v) N-lauroylsarcosine (Sarkosyl), 0.1 M 2-mercaptoethanol (B42355) (add fresh).[5]
-
2 M Sodium acetate (B1210297), pH 4.0.[1]
-
Phenol (water-saturated).[1]
-
Chloroform:isoamyl alcohol (49:1).[1]
-
100% Isopropanol (B130326).
-
75% Ethanol (in RNase-free water).
-
RNase-free water.
Procedure:
-
Cell Lysis: For single cells sorted into a microplate well, add 10 µL of Lysis Solution D to each well. Pipette gently to mix.
-
Phase Separation: To the cell lysate, sequentially add 1 µL of 2 M sodium acetate (pH 4.0), 10 µL of water-saturated phenol, and 2 µL of chloroform:isoamyl alcohol (49:1). Mix by inversion after each addition.
-
Incubation: Incubate the mixture on ice for 15 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of 100% isopropanol and incubate at -20°C for at least 30 minutes.
-
Pelleting: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Washing: Discard the supernatant and wash the RNA pellet with 100 µL of 75% ethanol.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in a suitable volume of RNase-free water for downstream applications.
Protocol 2: Detergent-Based Lysis (Triton™ X-100) for scRNA-seq
This protocol utilizes a mild non-ionic detergent and is often employed in plate-based scRNA-seq methods.
Materials:
-
Lysis Buffer: 0.2% Triton™ X-100, 2 U/µL RNase Inhibitor in RNase-free water.
-
Stop Solution (optional, for methods not proceeding directly to RT).
Procedure:
-
Lysis Buffer Preparation: Prepare the Lysis Buffer fresh by adding RNase inhibitor to a 0.2% Triton™ X-100 solution.
-
Cell Lysis: For single cells sorted into a microplate well, add 4 µL of Lysis Buffer to each well.
-
Incubation: Incubate at room temperature for 3 minutes to ensure cell lysis.
-
Proceed to Reverse Transcription: The cell lysate is now ready for the reverse transcription step in the scRNA-seq workflow. For some protocols, a stop solution may be added if there is a delay before the next step.
Visualizing the Workflow: From Single Cell to Sequencable Library
To provide a clear overview of the experimental processes, the following diagrams illustrate the key stages of single-cell lysis and subsequent library preparation.
Caption: Workflow for this compound-Based Single-Cell Lysis and Library Preparation.
Caption: Workflow for Detergent-Based Single-Cell Lysis and Library Preparation.
Conclusion: Making an Informed Decision
The choice between this compound-based and detergent-based lysis for scRNA-seq is not a one-size-fits-all decision.
This compound-based lysis is a robust method that excels in preserving RNA integrity, making it a strong candidate for precious or difficult-to-lyse samples. However, the potential for downstream enzymatic inhibition necessitates careful consideration of cleanup steps.
Detergent-based lysis , particularly with mild, non-ionic detergents, offers a simpler, more streamlined workflow that is often directly compatible with reverse transcription. This makes it a popular choice for high-throughput, plate-based scRNA-seq platforms. However, lysis efficiency and potential biases in RNA capture should be evaluated for the specific cell type of interest.
Ultimately, the optimal lysis strategy will depend on the specific experimental goals, the nature of the single cells being analyzed, and the downstream scRNA-seq platform. For novel or challenging sample types, a pilot study comparing different lysis conditions is highly recommended to ensure the generation of high-quality, reliable single-cell transcriptomic data.
References
Comparative Efficacy of Guanidinium Derivatives as Antimicrobial Agents: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance has spurred significant interest in the development of novel therapeutic agents. Among these, guanidinium-based compounds have emerged as a promising class of antimicrobials due to their broad-spectrum activity and unique mechanism of action. This guide provides a comparative analysis of various this compound derivatives, summarizing their antimicrobial efficacy through experimental data, detailing key experimental protocols, and visualizing their mechanism of action and experimental workflows.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The antimicrobial efficacy of various this compound derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of selected this compound derivatives against two clinically significant pathogens, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Staphylococcus aureus
| This compound Derivative | Strain | MIC (µg/mL) | Reference |
| Dodecylguanidine Hydrochloride (DGH) | MRSA WCUH29 | 2.67 | [1] |
| Polyhexamethylene Guanidine (PHMG) | MRSA | 1 - 8 | [1] |
| Alkyl-guanidine derivative (symmetric dimer) | S. aureus | 0.5 | [1] |
| Guanidine-functionalized di-tertiary amides | S. aureus | 1 - 2 | [1] |
| Isopropoxy Benzene Guanidine (IBG) | S. aureus (various strains) | 0.125 - 4 | |
| This compound-functionalized polycarbonates | MRSA | >512 | |
| This compound-functionalized helical polymers (l-P3-van) | S. aureus | <0.78 | |
| This compound Functionalized Anthranilamides | S. aureus | 2.0 µM |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Escherichia coli
| This compound Derivative | Strain | MIC (µg/mL) | Reference |
| Polythis compound oxanorbornene (PGON) | E. coli | 6 | |
| Guanidine-functionalized di-tertiary amides | E. coli K12 | 4 - 8 | [1] |
| This compound-functionalized helical polymers (l-P3-van) | E. coli | <0.78 | |
| This compound Functionalized Anthranilamides | E. coli | 15.6 µM | |
| N-Alkyl Guanidiniums | E. coli | 64 |
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the comparative evaluation of antimicrobial agents. Below are detailed methodologies for two key experiments cited in the evaluation of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent.
a. Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from a fresh agar (B569324) plate.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
c. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
d. Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
a. Cell Seeding:
-
Seed mammalian cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
b. Compound Treatment:
-
Prepare serial dilutions of the test this compound derivative in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
c. MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
d. Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes in the study of this compound derivatives as antimicrobial agents.
Caption: Proposed mechanism of action for this compound-based antimicrobial agents.
Caption: General experimental workflow for antimicrobial efficacy and cytotoxicity testing.
References
A Comparative Guide to Assessing the Purity of Synthesized Guanidinium Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical, non-negotiable aspect of chemical synthesis, particularly within the pharmaceutical and materials science sectors. For guanidinium compounds, which are integral to numerous applications due to their unique chemical properties, rigorous purity assessment ensures the reliability, reproducibility, and safety of their intended applications. This guide provides an objective comparison of the primary analytical techniques used for the purity assessment of synthesized this compound compounds, supported by experimental data and detailed methodologies.
Data Presentation: A Quantitative Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of the compound, the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance parameters of the most common techniques for the purity analysis of this compound compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. |
| Typical Purity Assay (%) | >95% (relative peak area)[1] | >99% (absolute)[1] | Dependent on derivatization and standard purity. |
| Limit of Detection (LOD) | 0.0045 mg/L (IC-CD)[2], 13.7 nM (LC-MS with derivatization)[3], 0.039–0.070 µmol/L (RP-HPLC with derivatization)[4] | Dependent on impurity structure and sample concentration. | 0.014–0.024 µmol/L (with derivatization)[5] |
| Limit of Quantitation (LOQ) | 0.0125 mg/L (IC-CD)[2], 0.25 mg/L (cation-exchange UV)[6], 47.9 nM (LC-MS with derivatization)[3] | Dependent on impurity structure and sample concentration. | Not explicitly found, but higher than LOD. |
| Precision (RSD%) | ≤2.11% (peak area)[2] | < 1.5%[1] | 0.5–1.8% (peak height/area)[5] |
| Analysis Time per Sample | ~8-20 minutes[2][6] | ~10 minutes[1] | ~10-15 minutes[7] |
| Sample Consumption | < 1 mg[1] | ~5-10 mg[1] | Low (µL injections of prepared sample) |
| Destructive? | Yes | No[8] | Yes |
| Key Advantages | High sensitivity, high throughput, well-established for routine analysis.[1] | Absolute quantification without a reference standard of the analyte, provides structural information on impurities.[1][9] | High resolution for volatile and thermally stable compounds. |
| Key Disadvantages | Requires reference standards for accurate quantification of impurities, may require derivatization for detection.[1] | Lower sensitivity than HPLC, higher sample concentration needed.[1] | Limited to volatile or derivatizable compounds, potential for thermal degradation.[7] |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific this compound compound and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound compounds and their UV-active impurities.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a cation-exchange column.[6]
-
Data acquisition and processing software.
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Methanesulfonic acid[6]
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen column. For a C18 column, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.[1] For cation-exchange, an isocratic mobile phase of 3.75 mM methanesulfonic acid can be used.[6]
-
Standard Preparation: Accurately weigh and dissolve the this compound compound reference standard in the initial mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound compound in the initial mobile phase to a known concentration (e.g., 0.1 mg/mL).[1]
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve generated from the reference standard should be used.
-
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol describes the determination of purity using ¹H-NMR with an internal standard.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound compound and 5 mg of the internal standard into a vial.[1]
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Ensure complete dissolution by vortexing, and then transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, and a 90° pulse angle.
-
The number of scans should be optimized to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) to the FID before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the well-resolved signals of both the this compound compound and the internal standard.
-
-
Purity Calculation: The purity of the target analyte (P_t) is calculated using the following equation[10]: P_t = (I_t / N_t) * (N_is / I_is) * (MW_t / MW_is) * (m_is / m_t) * P_is Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
t = target analyte
-
is = internal standard
-
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) - Post-Derivatization
This method is applicable for this compound compounds that can be made volatile through derivatization.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column (e.g., HP-5).[7]
-
Data acquisition and processing software.
-
-
Reagents:
-
Procedure:
-
Derivatization:
-
To an aqueous solution of the this compound compound, add the buffer solution (e.g., pH 7.5) and the derivatizing reagent (e.g., 2% glyoxal (B1671930) in methanol).[2]
-
Heat the mixture in a water bath (e.g., 80°C for 20 minutes) to facilitate the reaction.[2]
-
After cooling, extract the derivative into an organic solvent like chloroform.[7]
-
-
GC Conditions:
-
Data Analysis: The purity is determined by comparing the peak area of the derivatized this compound compound to a calibration curve prepared from a derivatized reference standard.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for purity assessment and a comparison of the analytical methods described.
Caption: General workflow for the purity assessment of a synthesized this compound compound.
Caption: Comparison of analytical methods for this compound compound purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Guanidinium: A Guide for Laboratory Professionals
Researchers and scientists handling guanidinium compounds must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This compound salts, such as this compound chloride and this compound thiocyanate (B1210189), are widely used in drug development and molecular biology for their protein-denaturing and chaotropic properties. However, their hazardous nature necessitates careful management of waste streams. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste, ensuring compliance and safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound compound in use. The following are general but crucial safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is often recommended), safety glasses with side shields or goggles, and a lab coat.[1][2] In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][3]
-
Ventilation: All work with this compound compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]
-
Avoid Incompatible Mixtures: this compound thiocyanate can liberate very toxic gas when it comes into contact with acids.[5][6] It is also crucial to prevent this compound waste from mixing with bleach, as this can lead to hazardous reactions.[7]
Step-by-Step Disposal Procedure
This compound waste is classified as hazardous and must be disposed of accordingly.[1][6] Under no circumstances should it be poured down the drain or mixed with general laboratory trash.[1][6]
-
Waste Segregation and Collection:
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name (e.g., "this compound Chloride Waste" or "this compound Thiocyanate Waste").[1]
-
The label should also indicate the date of waste accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[1]
-
This area should be away from incompatible materials, particularly acids and oxidizing agents.[8][9] this compound salts can be hygroscopic, so storage in a dry place is recommended.[5]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] They will provide guidance on the final disposal process, which must be handled by a licensed hazardous waste disposal company.
-
Disposal must be in accordance with all local, state, and federal regulations.[5][10]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[1][3]
-
Containment: Prevent the spill from spreading. For solid spills, avoid generating dust.[1][11]
-
Clean-up: While wearing appropriate PPE, carefully clean up the spill. For liquid spills, use an absorbent material. For solid spills, gently sweep or scoop the material.[1][3] Decontamination of the spill site may be necessary; a 10% caustic solution has been suggested for this compound thiocyanate spills.[3]
-
Disposal of Clean-up Material: All materials used for clean-up must be placed in the hazardous waste container for proper disposal.[3]
Hazard Summary
The following table summarizes the key hazards associated with commonly used this compound salts. It is important to note that specific concentrations and formulations can alter these properties, and the SDS should always be the primary source of information.
| Hazard Classification | This compound Chloride | This compound Thiocyanate |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Causes severe skin burns.[4][5] |
| Eye Damage/Irritation | Causes serious eye irritation.[2] | Causes severe eye damage.[4][5] |
| Aquatic Hazard | Harmful to aquatic life.[9] | Harmful to aquatic life with long-lasting effects.[4][5] |
| Specific Hazards | May form explosive dust-air mixtures.[12][13] | Contact with acids liberates very toxic gas.[5][6] |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. biospectra.us [biospectra.us]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. biospectra.us [biospectra.us]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. wikis.mit.edu [wikis.mit.edu]
- 8. fishersci.com [fishersci.com]
- 9. criver.com [criver.com]
- 10. westliberty.edu [westliberty.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. merck.com [merck.com]
- 13. msd.com [msd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
